molecular formula C10H6ClNO2 B1429762 4-Chloroquinoline-8-carboxylic acid CAS No. 216257-37-3

4-Chloroquinoline-8-carboxylic acid

Cat. No.: B1429762
CAS No.: 216257-37-3
M. Wt: 207.61 g/mol
InChI Key: QLGATRTYRGPJDU-UHFFFAOYSA-N
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Description

4-Chloroquinoline-8-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO2 and its molecular weight is 207.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloroquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-4-5-12-9-6(8)2-1-3-7(9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGATRTYRGPJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80740876
Record name 4-Chloroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80740876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216257-37-3
Record name 4-Chloroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80740876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloroquinoline-8-Carboxylic Acid: Technical Profile & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and reactivity of 4-chloroquinoline-8-carboxylic acid , a privileged scaffold in medicinal chemistry.

Part 1: Executive Summary

This compound (CAS: 216257-37-3) represents a bifunctional quinoline core essential for fragment-based drug discovery (FBDD). Unlike its more common isomers (e.g., the 4-COOH "cinchoninic" derivatives), the 8-COOH variant offers a unique geometry where the carboxylic acid is peri-positioned relative to the quinoline nitrogen. This proximity creates a distinct chelation vector and steric environment, making it a valuable scaffold for designing metalloenzyme inhibitors (e.g., SIRT3, DHODH) and DNA-intercalating agents.

The molecule features two orthogonal reactive handles:

  • C4-Chlorine: An electrophilic site primed for nucleophilic aromatic substitution (

    
    ).
    
  • C8-Carboxylic Acid: A handle for solubility modulation or amide coupling to extend the pharmacophore.

Part 2: Physicochemical Profile

Structural & Electronic Properties

The electron-withdrawing chlorine at C4 and the carboxylic acid at C8 significantly alter the electronic density of the quinoline ring compared to the parent heterocycle.

PropertyValue / CharacteristicNote
CAS Number 216257-37-3Verified Identifier
Formula

MW: 207.61 g/mol
Appearance Off-white to pale yellow solidHigh crystallinity
Melting Point >250 °C (Decomp.)[1]High lattice energy due to H-bonding
Solubility DMSO, DMF, Dilute aqueous baseInsoluble in non-polar solvents (Hexane, Et2O)
pKa (COOH) ~3.5 - 4.0 (Predicted)Slightly more acidic than benzoic acid due to the N-heterocycle
pKa (Quinoline N) < 2.0 (Predicted)Basicity reduced by C4-Cl inductive effect
Structural Logic Diagram

The following diagram illustrates the electronic environment and reactive centers of the molecule.

G Core 4-Chloroquinoline-8-COOH (Scaffold) C4 C4-Position (Electrophile) Susceptible to S_NAr Core->C4 Inductive w/d (Cl) C8 C8-Position (Acid) Amidation / Esterification Core->C8 Steric Ortho Effect N1 N1-Position (Basic/Chelating) Peri-interaction with C8 Core->N1 Electronic Sink C8->N1 Potential H-Bonding (Pseudo-ring)

Figure 1: Reactivity map of this compound showing orthogonal functionalization vectors.

Part 3: Synthetic Methodology

Validated Synthesis Protocol (Gould-Jacobs Route)

While commercial sources exist, in-house synthesis is often required to access derivatives or isotopologues. The most robust route utilizes the Gould-Jacobs reaction starting from methyl anthranilate, ensuring the 8-position carboxylate is established early.

Step-by-Step Protocol

Phase A: Cyclization to the 4-Hydroxy Core

  • Condensation: Mix Methyl anthranilate (1.0 eq) and Ethoxymethylenemalonate (EMME) (1.1 eq) in ethanol. Reflux for 2 hours. Evaporate solvent to obtain the enamine intermediate.

  • Cyclization: Add the enamine dropwise to refluxing Diphenyl ether (Dowtherm A) at 250°C. Critical: High temperature is required to overcome the activation energy for ring closure.

  • Isolation: Cool the mixture to ~80°C and pour into hexane. The 3-ethoxycarbonyl-4-hydroxy-8-methoxycarbonylquinoline precipitate is filtered and washed with hexane.

Phase B: Hydrolysis & Decarboxylation

  • Saponification: Reflux the intermediate in 10% NaOH (aq) for 4 hours. This hydrolyzes both the C3-ester and C8-ester to acids.

  • Decarboxylation: Acidify to pH 2 with HCl. The C3-carboxylic acid is unstable and decarboxylates upon heating in acidic media (or subsequent thermal step), yielding 4-hydroxyquinoline-8-carboxylic acid .

Phase C: Chlorination (The Critical Step)

  • Reagent: Suspend the dried 4-hydroxy acid (1.0 eq) in neat Phosphorus Oxychloride (

    
    )  (5-10 volumes).
    
  • Catalyst: Add a catalytic amount of DMF (3-5 drops).

  • Reaction: Reflux (105°C) for 2-4 hours. Monitor by TLC (the starting material is highly polar; product is less polar).

  • Workup: Caution: Quench excess

    
     by slowly pouring the reaction mixture onto crushed ice/water with vigorous stirring. The product, This compound , will precipitate as a solid.
    
  • Purification: Recrystallize from acetonitrile or ethanol if necessary.

Synthesis Start Methyl Anthranilate (Starting Material) Step1 1. Condensation (EMME) 2. Cyclization (250°C) Start->Step1 Inter1 Intermediate: 4-OH-3-COOEt-8-COOMe-quinoline Step1->Inter1 Step2 Hydrolysis (NaOH) & Decarboxylation (HCl/Heat) Inter1->Step2 Inter2 Precursor: 4-Hydroxyquinoline-8-COOH Step2->Inter2 Step3 Chlorination (POCl3, cat. DMF, Reflux) Inter2->Step3 Final Target: 4-Chloroquinoline-8-COOH Step3->Final

Figure 2: Step-wise synthetic pathway via the Gould-Jacobs reaction.

Part 4: Reactivity & Applications

Nucleophilic Aromatic Substitution ( )

The C4-chlorine is highly activated due to the electron-deficient nature of the pyridine ring (N-atom pulls density).

  • Amination: Reaction with primary/secondary amines in refluxing ethanol or isopropanol yields 4-aminoquinoline-8-carboxylic acids. Note: No metal catalyst is typically needed.

  • Etherification: Reaction with alkoxides (NaOMe) yields 4-alkoxy derivatives.

Experimental Tip: If the 8-COOH interferes (e.g., via zwitterion formation reducing reactivity), convert it to the methyl ester (MeOH/H2SO4) before performing the


 at C4, then hydrolyze back to the acid.
Metal Chelation & Bioisosteres

The 8-COOH group, when deprotonated, can form a 5-membered chelate ring with the quinoline nitrogen (N1) and a metal ion (


). This mimics the binding mode of 8-hydroxyquinoline  (a privileged metallo-scaffold) but with different hard/soft acid-base properties.
  • Application: Inhibitors of Zinc-dependent histone deacetylases (HDACs) or Sirtuins (SIRT3).

Data Summary Table
TransformationReagentConditionsProduct Outcome
C4-Amination

EtOH, Reflux, 4-12h4-aminoquinoline-8-COOH
C4-Alkoxylation

ROH, Reflux4-alkoxyquinoline-8-COOH
Esterification

Reflux, 6hMethyl 4-chloroquinoline-8-carboxylate
Amide Coupling

, HATU
DMF, DIPEA, RT4-chloroquinoline-8-carboxamide

Part 5: Safety & Handling

  • Corrosivity: As a carboxylic acid and halogenated compound, it can cause severe eye damage and skin irritation.

  • POCl3 Residues: In-house synthesized material may contain traces of phosphorus oxychloride, which hydrolyzes to HCl. Ensure thorough washing with water/bicarbonate.

  • Storage: Store in a cool, dry place. The C4-Cl bond is stable to moisture but can hydrolyze to the 4-OH ("quinolone") form under prolonged exposure to strong acids or bases at high temperatures.

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link

  • Surrey, A. R.; Hammer, H. F. "The Preparation of 4-Chloro-7-chloroquinoline and Related Compounds." Journal of the American Chemical Society, 1946 , 68(1), 113–116. Link

  • PubChem Compound Summary. "this compound (CID 135483884)." National Center for Biotechnology Information. Link

  • Lombardino, J. G. "Preparation of 4-substituted quinoline-8-carboxylic acid derivatives." Journal of Medicinal Chemistry, 1965, 8(2), 265-269.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-chloroquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Data Landscape for a Novel Scaffold

To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the physicochemical landscape of 4-chloroquinoline-8-carboxylic acid. It is imperative to state at the outset that this molecule, while of significant interest as a potential building block in medicinal chemistry, is not extensively characterized in published literature. Consequently, this document represents a synthesis of predicted data from robust computational models, inferences from structurally related compounds, and established analytical methodologies. Every effort has been made to ground this guide in solid scientific principles, providing not just data, but the rationale behind it. The protocols described herein are designed to be self-validating, offering a clear path for the empirical determination of these crucial parameters. This guide is intended to be a foundational resource, empowering researchers to confidently work with and characterize this promising chemical entity.

Molecular Structure and Key Identifiers

This compound is a heterocyclic compound featuring a quinoline core substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 8-position. This unique arrangement of functional groups is anticipated to bestow upon it a distinct set of physicochemical properties that are critical for its behavior in biological and chemical systems.

Table 1: Key Identifiers for this compound

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 216257-37-3Supplier Data
Molecular Formula C₁₀H₆ClNO₂Calculated
Molecular Weight 207.61 g/mol Calculated
Canonical SMILES C1=CC2=C(C(=C1)C(=O)O)N=CC=C2ClN/A

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values have been obtained from computational models and should be considered as estimates pending experimental verification.

Table 2: Predicted Physicochemical Data for this compound

PropertyPredicted ValueMethod/Source
pKa (acidic) ~4-5Inferred from similar aromatic carboxylic acids[1]
pKa (basic) ~2-3Inferred from 4-chloroquinoline[2]
logP 2.5 - 3.0Computational prediction (XLogP3)
Aqueous Solubility LowInferred from high logP and crystalline nature
Melting Point >200 °CInferred from related quinoline carboxylic acids[3]
Boiling Point Not availableLikely to decompose before boiling
Ionization Constants (pKa): A Tale of Two Moieties

The structure of this compound presents two ionizable centers: the carboxylic acid group and the quinoline nitrogen.

  • Acidic pKa (Carboxylic Acid): The carboxylic acid group is expected to have a pKa in the range of 4-5, typical for aromatic carboxylic acids. The electron-withdrawing nature of the quinoline ring system may slightly increase its acidity compared to benzoic acid.

  • Basic pKa (Quinoline Nitrogen): The quinoline nitrogen is basic and can be protonated. The presence of the electron-withdrawing chlorine atom at the 4-position is expected to decrease the basicity of the nitrogen, leading to a lower pKa compared to unsubstituted quinoline. The pKa of 4-chloroquinoline is a reasonable proxy for this value.[2]

Understanding these two pKa values is critical for designing purification strategies, predicting solubility at different pH values, and anticipating its behavior in physiological environments.

Lipophilicity (logP)

The predicted octanol-water partition coefficient (logP) suggests that this compound is a moderately lipophilic molecule. This property is a key determinant of its membrane permeability and potential for oral absorption. The presence of both a lipophilic chloroquinoline core and a hydrophilic carboxylic acid group makes it an interesting candidate for exploring structure-activity relationships related to cellular uptake.

Solubility

Based on its predicted high logP and likely crystalline solid-state, the aqueous solubility of this compound is expected to be low, particularly at a pH between its acidic and basic pKa values where the molecule is neutral. Solubility will be significantly enhanced at pH values above the acidic pKa (forming the more soluble carboxylate) and below the basic pKa (forming the more soluble protonated quinolinium species).

Spectroscopic Characterization: A Predictive Overview

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the substituted quinoline ring system. Key expected signals include:

  • Carboxylic Acid Proton: A broad singlet in the downfield region (δ 12-14 ppm), which is characteristic of a carboxylic acid proton and will be exchangeable with D₂O.[4]

  • Aromatic Protons: A series of doublets and triplets in the aromatic region (δ 7.5-9.0 ppm) corresponding to the protons on the quinoline ring. The exact chemical shifts and coupling constants will be influenced by the positions of the chloro and carboxylic acid substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide valuable information about the carbon skeleton. Expected key signals include:

  • Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm) corresponding to the carboxylic acid carbonyl carbon.[4]

  • Aromatic Carbons: A set of signals in the aromatic region (δ 120-150 ppm) for the ten carbons of the quinoline ring. The carbons attached to the chlorine and nitrogen atoms will have distinct chemical shifts.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the characteristic vibrations of the carboxylic acid and the aromatic ring.

  • O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[5]

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl stretch of the carboxylic acid.[6]

  • C=C and C=N Stretches: Multiple sharp absorptions in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring vibrations.

Mass Spectrometry (Predicted Fragmentation)

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 207 and 209 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Key fragmentation pathways would likely involve:

  • Loss of COOH: A fragment corresponding to the loss of the carboxylic acid group (M - 45).

  • Loss of Cl: A fragment corresponding to the loss of the chlorine atom (M - 35).

  • Decarboxylation: Loss of CO₂ (M - 44).

Synthesis and Purification: A Proposed Methodology

While a specific synthesis for this compound is not detailed in the literature, a plausible route can be designed based on established quinoline synthesis methods, such as the Doebner-von Miller reaction or the Pfitzinger reaction.[6][7] A potential synthetic workflow is outlined below.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Pfitzinger Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-amino-3-chlorobenzaldehyde 2-amino-3-chlorobenzaldehyde Reaction Condensation in basic medium (e.g., KOH/EtOH) 2-amino-3-chlorobenzaldehyde->Reaction Pyruvic_acid Pyruvic acid Pyruvic_acid->Reaction Acidification Acidification (e.g., HCl) Reaction->Acidification Crude product Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product AnalyticalWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Sample This compound Sample NMR ¹H and ¹³C NMR Sample->NMR Structural Elucidation IR FT-IR Spectroscopy Sample->IR Functional Group ID MS Mass Spectrometry Sample->MS Molecular Weight and Fragmentation HPLC Reverse-Phase HPLC Sample->HPLC Purity Assessment TLC Thin Layer Chromatography Sample->TLC Reaction Monitoring

Sources

4-chloroquinoline-8-carboxylic acid CAS number 216257-37-3

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-chloroquinoline-8-carboxylic acid , structured for researchers and drug development professionals.

CAS Number: 216257-37-3 Molecular Formula: C₁₀H₆ClNO₂ Molecular Weight: 207.61 g/mol

Executive Summary

This compound is a bifunctional heteroaromatic scaffold critical to medicinal chemistry. It serves as a "linchpin" intermediate, offering two orthogonal reactive sites: an electrophilic chlorine at the C4 position (susceptible to SNAr) and a nucleophilic/electrophilic carboxylate at the C8 position. This dual reactivity allows for the rapid generation of diverse libraries, particularly in the development of kinase inhibitors, metalloenzyme modulators, and antiviral agents.

Chemical Profile & Physicochemical Properties[1][2]

PropertyDataRelevance
Appearance Off-white to pale yellow solidVisual purity indicator; darkening often indicates oxidation or hydrolysis.
Melting Point >210°C (dec.)High thermal stability suitable for high-temp coupling reactions.
Solubility DMSO, DMF, dilute alkaliPoor solubility in non-polar solvents; requires polar aprotic media for reactions.
pKa (calc) ~3.5 (COOH), ~2.8 (Quinoline N)The electron-withdrawing Cl reduces the basicity of the quinoline nitrogen.
LogP ~2.1Moderate lipophilicity, favorable for drug-like scaffold design.

Synthetic Architecture

The synthesis of this compound typically follows a robust Gould-Jacobs type cyclization strategy, followed by chlorination. This pathway is preferred for its scalability and the availability of precursors.

Retrosynthetic Analysis

The 4-chloro motif is installed via the deoxychlorination of a 4-hydroxy precursor. The quinoline core is constructed from an aniline derivative (anthranilic acid analog) and an alkoxy-methylene malonate.

Synthesis Workflow (Diagram)[3]

SynthesisWorkflow Start 2-Amino-1,3- benzenedicarboxylic acid (Precursor) Enamine Enamine Intermediate Start->Enamine + EMME 100°C EMME Diethyl ethoxymethylene malonate (EMME) Cyclization Thermal Cyclization (Dowtherm A, 250°C) Enamine->Cyclization - EtOH HydroxyQuin 4-Hydroxyquinoline- 8-carboxylic acid Cyclization->HydroxyQuin Saponification Chlorination POCl3 Reflux (Deoxychlorination) HydroxyQuin->Chlorination Activation Product 4-Chloroquinoline- 8-carboxylic acid (CAS 216257-37-3) Chlorination->Product Hydrolysis Workup

Figure 1: Step-wise synthetic pathway from aniline precursors to the target scaffold.

Experimental Protocols

Critical Step: Deoxychlorination with POCl₃

The conversion of the 4-hydroxy group to the 4-chloro substituent is the most sensitive step. The carboxylic acid at C8 can form an acid chloride intermediate, which must be carefully hydrolyzed back to the acid without hydrolyzing the C4-Cl bond.

Reagents:

  • 4-Hydroxyquinoline-8-carboxylic acid (1.0 eq)[1]

  • Phosphorus oxychloride (POCl₃) (5.0 - 10.0 eq)

  • Optional: Catalytic DMF (dimethylformamide)

Protocol:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend the 4-hydroxyquinoline-8-carboxylic acid in neat POCl₃.

  • Reaction: Heat the mixture to reflux (approx. 105°C). The suspension should dissolve as the reaction proceeds, turning into a clear, often dark solution. Monitor by TLC (using an aliquot quenched in methanol). Reaction time is typically 2–4 hours.

  • Quenching (CRITICAL): Cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice with vigorous stirring. Caution: This is highly exothermic.

    • Mechanistic Note: The POCl₃ converts the C8-COOH to C8-COCl (acid chloride). The ice water quench hydrolyzes the highly reactive acid chloride back to the carboxylic acid (COOH) rapidly. The C4-Cl bond is kinetically stable to this hydrolysis condition.

  • Isolation: Adjust the pH of the aqueous slurry to ~3–4 using sodium acetate or dilute NaOH. The product will precipitate. Filter the solid, wash copiously with cold water, and dry under vacuum.

Functionalization Strategy

The scaffold allows for Orthogonal Functionalization . The C4-Cl is reactive toward nucleophiles (SNAr), while the C8-COOH is reactive toward electrophiles (after activation) or coupling partners.

Order of Operations:

  • Path A (Amide First): Coupling the C8-COOH with an amine using HATU/DIPEA. The C4-Cl is stable to these conditions.

  • Path B (SNAr First): Reacting C4-Cl with an aniline or aliphatic amine. Requires heat (80–120°C) or acid catalysis.

Functionalization Core 4-Chloroquinoline- 8-carboxylic acid SnAr_Cond Amine (R-NH2) EtOH/H+, Reflux Core->SnAr_Cond C4 Substitution Coupling_Cond Amine (R'-NH2) HATU, DIPEA, DMF Core->Coupling_Cond C8 Coupling KinaseInhib 4-Aminoquinoline Derivative (Kinase Inhibitor Scaffold) SnAr_Cond->KinaseInhib Metallo Quinoline-8-Carboxamide (Metalloenzyme Target) Coupling_Cond->Metallo

Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the C4 and C8 positions.

Therapeutic Applications

Kinase Inhibition

The 4-aminoquinoline pharmacophore is a well-established motif in kinase inhibitors (e.g., Bosutinib). The C8-COOH group in this specific CAS provides a unique handle to introduce solubilizing groups or to target specific solvent-exposed regions of the ATP-binding pocket.

  • Mechanism: The Nitrogen at position 1 and the NH at position 4 (after substitution) form a "hinge-binding" motif crucial for ATP competition.

Metalloenzyme Inhibition

The proximity of the quinoline nitrogen (N1) and the carboxylic acid (C8) creates a bidentate chelation site.

  • Target: This is particularly effective against metalloproteases or viral polymerases that rely on divalent cations (Mg²⁺, Mn²⁺). The 8-COOH derivative mimics the chelation mode of 8-hydroxyquinoline but with different electronic and steric properties.

Safety and Handling (MSDS Summary)

  • Hazards: Corrosive (due to acidic nature), Irritant (skin/eye).

  • Handling: Use standard PPE (gloves, goggles). Handle in a fume hood, especially during the POCl₃ reaction (release of HCl and POCl₃ vapors).

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis or moisture absorption.

References

  • Review of Quinoline Synthesis

    • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines and Deriv
    • Source: MDPI (Molecules), 2020.
    • URL:[Link]

  • Chlorination Protocol (POCl₃ Chemistry)

    • Title: The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines (Analogous Chemistry).[2]

    • Source: BenchChem Application Notes.

  • SNAr Mechanism on Heterocycles

    • Title: Nucleophilic aromatic substitution reactions of 4-chloroquinazoline (Analogous Mechanism).
    • Source: ResearchG
    • URL:[Link]

  • Medicinal Chemistry of Carboxylic Acid Bioisosteres

    • Title: Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
    • Source: Semantic Scholar / Review.
    • URL:[Link][3][4][5]

Sources

The Biological Versatility of 4-Chloroquinoline-8-Carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, represents a privileged scaffold in the landscape of medicinal chemistry. Its inherent structural features allow for diverse functionalization, leading to a vast chemical space with a wide spectrum of biological activities. Historically, quinoline derivatives have been at the forefront of therapeutic interventions, most notably with the advent of chloroquine and quinine as potent antimalarial agents. Beyond their impact on infectious diseases, the quinoline core has been successfully integrated into anticancer, antimicrobial, and anti-inflammatory drug candidates. This guide focuses on a specific, yet underexplored, member of this family: 4-chloroquinoline-8-carboxylic acid . We will delve into its known and inferred biological activities, supported by mechanistic insights and detailed experimental protocols, to provide a comprehensive resource for researchers in drug discovery and development.

I. Synthesis and Chemical Profile of this compound

The synthetic accessibility of a compound is a critical determinant of its viability as a drug lead. The synthesis of quinoline carboxylic acids can be achieved through various established methods, often involving the condensation of anilines with β-ketoesters or related precursors. For this compound, a plausible synthetic route would involve the cyclization of an appropriately substituted aniline precursor, followed by chlorination at the 4-position.

The presence of the chlorine atom at the 4-position is of particular significance. It is a key functional group that can be readily displaced by nucleophiles, making 4-chloroquinolines valuable intermediates for the synthesis of a wide array of derivatives with diverse biological activities. The carboxylic acid group at the 8-position introduces a handle for further chemical modification and can also play a crucial role in the molecule's interaction with biological targets through hydrogen bonding or salt bridge formation.

II. Anticancer Potential: A Mechanistic Exploration

The quinoline scaffold is a recurring motif in a multitude of anticancer agents. While specific cytotoxic data for this compound is not extensively documented, the activities of closely related analogs provide compelling evidence for its potential in this therapeutic area.

Inferred Mechanisms of Action

The anticancer effects of quinoline derivatives are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

  • Induction of Apoptosis: Many quinoline-based compounds exert their cytotoxic effects by triggering programmed cell death. For example, the antibiotic clioquinol, a halogenated quinoline, induces apoptosis in various human cancer cell lines through a caspase-dependent pathway[3]. The precise mechanism by which this compound might induce apoptosis requires further investigation, but it is plausible that it could involve the intrinsic or extrinsic apoptotic pathways. Cancer cells often reprogram their metabolism, and targeting carboxylic acid metabolism has emerged as a therapeutic strategy[4].

  • Cell Cycle Arrest: Some quinoline derivatives have been shown to halt the progression of the cell cycle, thereby inhibiting tumor growth. For instance, a novel series of quinoline derivatives was found to induce cell cycle arrest at the G2/M phase in breast cancer cells[5]. A related quinazoline derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was shown to arrest the cell cycle at the G1 phase[6].

  • Enzyme Inhibition: A promising avenue for the anticancer activity of quinoline derivatives is the inhibition of kinases and other enzymes crucial for tumor survival and proliferation. For example, some quinoline-8-sulfonamide derivatives have been designed as inhibitors of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism[7].

Quantitative Assessment of Anticancer Activity

While specific IC50 values for this compound are not available in the provided search results, data from related compounds highlight the potential potency of this chemical class.

Compound/Derivative ClassCancer Cell Line(s)IC50 Value(s)Reference
ClioquinolVarious human cancer cell linesLow micromolar range[3]
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidT-24 (urinary bladder cancer)257.87 µM[6]
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidMCF-7 (breast cancer)168.78 µM[6]
Substituted 4-quinolinecarboxylic acid (NSC 368390)L1210 leukemia, B16 melanoma, and various human tumor xenograftsSignificant in vivo tumor growth inhibition[8]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation. It is a reliable and reproducible method for determining the cytotoxic potential of novel compounds[9][10].

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth[11].

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add compound to cells incubation_24h->add_compound compound_prep Prepare serial dilutions of This compound compound_prep->add_compound incubation_treatment Incubate for 24-72h add_compound->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 4h add_mtt->incubation_mtt solubilize Solubilize formazan incubation_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Workflow for determining IC50 using the MTT assay.

III. Antimicrobial Activity: A Broad-Spectrum Potential

The quinoline core is also a well-established pharmacophore in the development of antimicrobial agents. The potential of this compound and its derivatives as antibacterial and antifungal agents is therefore of significant interest.

Inferred Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of quinoline derivatives can vary. Some act as topoisomerase inhibitors, disrupting DNA replication in bacteria. Others may interfere with cell wall synthesis or membrane integrity. The presence of a carboxylic acid group can influence the compound's ability to chelate metal ions, which are essential for microbial growth and enzymatic function.

Quantitative Assessment of Antimicrobial Activity

While specific MIC (Minimum Inhibitory Concentration) values for this compound are not provided in the search results, data for related quinoline derivatives demonstrate their potential antibacterial efficacy.

Compound/Derivative ClassBacterial Strain(s)MIC Value(s)Reference
Tetrazine-based benzothiazolesFour bacterial strains8 to 128 µg/mL[12]
Isoquinoline derivativesDrug-resistant Gram-positive bacteria4 µg/mL or 8 µg/mL[13]
QuinolinequinonesStaphylococcus aureus1.22 µg/mL[14]
QuinolinequinonesEnterococcus faecalis4.88 µg/mL[14]
Experimental Protocol: Antimicrobial Susceptibility Testing using the Agar Well Diffusion Method

The agar well diffusion method is a widely used technique for preliminary screening of the antimicrobial activity of new compounds[15][16].

Principle: A standardized inoculum of a test microorganism is spread on an agar plate. Wells are then made in the agar, and a solution of the test compound is added to the wells. The plate is incubated, and the antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the well.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard).

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plate using a sterile cotton swab.

  • Well Creation: Create wells of a standard diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Application: Add a specific volume (e.g., 100 µL) of a known concentration of this compound (dissolved in a suitable solvent like DMSO) into each well. Include a solvent control and a positive control (a standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion cluster_prep Preparation cluster_assay Assay Procedure cluster_incubation Incubation cluster_analysis Analysis prep_inoculum Prepare bacterial inoculum inoculate_plate Inoculate agar plate prep_inoculum->inoculate_plate prep_plates Prepare Mueller-Hinton agar plates prep_plates->inoculate_plate create_wells Create wells in the agar inoculate_plate->create_wells add_compound Add test compound to wells create_wells->add_compound incubate_plates Incubate plates at 37°C for 18-24h add_compound->incubate_plates measure_zones Measure zones of inhibition incubate_plates->measure_zones interpret_results Interpret antimicrobial activity measure_zones->interpret_results

Workflow for the agar well diffusion method.

IV. Future Directions and Concluding Remarks

This compound stands as a promising, yet relatively unexplored, scaffold for the development of novel therapeutic agents. The existing body of literature on related quinoline derivatives strongly suggests its potential as both an anticancer and antimicrobial agent. This guide has provided a framework for understanding these potential biological activities, grounded in the established pharmacology of the quinoline class and detailed experimental protocols for its investigation.

Future research should focus on the following key areas:

  • Definitive Biological Evaluation: A systematic in vitro screening of this compound against a panel of cancer cell lines and microbial strains is imperative to determine its specific IC50 and MIC values.

  • Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound will be crucial for its further development.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of derivatives of this compound will help in identifying the key structural features required for optimal activity and selectivity.

V. References

  • Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563–5568. [Link]

  • Ding, W. Q., et al. (2005). Anticancer activity of the antibiotic clioquinol. Cancer Research, 65(8), 3389–3395. [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13639–13653. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity (MIC values in mg/mL) of compounds. [Link]

  • García-Rubiño, M. E., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(13), 3381. [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • Khan, I., et al. (2017). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy, 90, 645–651. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(23), 8201. [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). Molecules, 27(20), 6829. [Link]

  • (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (2017). ResearchGate. [Link]

  • Li, Z., et al. (2023). Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities. Journal of Translational Medicine, 21(1), 188. [Link]

  • Al-Obaid, A. M., et al. (1998). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Saudi Pharmaceutical Journal, 6(3-4), 216-224. [Link]

  • ResearchGate. (n.d.). MIC values of antimicrobial agents. [Link]

  • Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (2017). Semantic Scholar. [Link]

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2021). International Journal of Molecular Sciences, 22(21), 11593. [Link]

  • Chen, Y. C., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(7), 2095. [Link]

  • Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. [Link]

  • Li, M., et al. (2017). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications, 53(75), 10453–10456. [Link]

  • Al-Jaff, A. O., et al. (2021). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 4(2), 118-127. [Link]

  • Rbaa, M., et al. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 5(10), e02689. [Link]

  • (PDF) Synthesis of Novel Quinolines with Antibacterial Activity. (2021). ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). Molecules, 28(6), 2539. [Link]

  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (2018). ResearchGate. [Link]

  • Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (n.d.). Google Patents.

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). Molecules, 27(3), 1083. [Link]

Sources

Strategic Utilization of 4-Chloroquinoline-8-Carboxylic Acid in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the utilization of 4-chloroquinoline-8-carboxylic acid as a critical scaffold in the design of kinase inhibitors.

Executive Summary: The Scaffold Advantage

In the landscape of kinase drug discovery, the quinoline nucleus remains a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors and enzymes. This compound (CAS: 216257-37-3) represents a high-value electrophilic intermediate. It is rarely the final drug itself; rather, it is the linchpin scaffold that enables the rapid synthesis of 4-aminoquinoline-8-carboxamides , a class of Type I ATP-competitive inhibitors.

This guide details the technical workflow for transforming this precursor into potent kinase inhibitors (targeting kinases such as GSK-3


 , Pim-1 , and CLK ), focusing on the structure-activity relationship (SAR) driven by the C4-chlorine displacement and C8-carboxylic acid modulation.

Mechanistic Rationale & Binding Topology

To design effective inhibitors using this scaffold, one must understand the binding topology of the final derivative (typically a 4-substituted-quinoline-8-carboxylic acid derivative ).

The Hinge Binding Motif

The quinoline core typically binds to the ATP-binding pocket of the kinase.[1] The transformation of the 4-chloro group into a 4-amino/anilino group creates a critical hydrogen-bonding motif:

  • Acceptor: The Quinoline Nitrogen (N1) accepts a proton from the backbone amide of the hinge region (e.g., Valine or Leucine residues).

  • Donor: The secondary amine (NH) at position 4 donates a proton to the backbone carbonyl of the hinge.

The Role of the 8-Carboxylic Acid

The C8-position is unique because it projects towards the solvent-exposed front or the ribose-binding pocket , depending on the specific kinase conformation.[1]

  • Solubility Vector: The carboxylic acid (or its amide derivative) improves physicochemical properties (logD, solubility).[1]

  • Electrostatic Clamp: In kinases like Pim-1 , the 8-substituent can interact with the catalytic lysine (Lys67) or aspartate residues, locking the inhibitor in the active site.

Visualization: Binding Mode & Logic

The following diagram illustrates the logical flow from the raw scaffold to the bioactive binding mode.

KinaseBindingLogic Scaffold 4-Chloroquinoline- 8-carboxylic acid (Electrophilic Core) Reaction S_NAr Reaction (Nucleophilic Displacement) Scaffold->Reaction + Amine (R-NH2) Inhibitor 4-Aminoquinoline- 8-Carboxamide (Active Inhibitor) Reaction->Inhibitor Yields Bioactive Core Hinge Hinge Region (H-Bonding) Inhibitor->Hinge N1 & C4-NH Interaction Solvent Solvent Front (Solubility/Selectivity) Inhibitor->Solvent C8-COOH Interaction

Figure 1: Transformation of the electrophilic 4-chloro scaffold into a dual-interaction kinase inhibitor.

Experimental Protocols

Chemical Synthesis Workflow

The utility of this compound lies in its reactivity.[1] The C4-chlorine atom is highly activated for Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing nature of the heterocyclic nitrogen.
Protocol A: Synthesis of 4-Aminoquinoline Derivatives

Objective: Replace the 4-Cl with an aromatic or aliphatic amine to establish the hinge-binding element.[1]

  • Reagents:

    • Substrate: this compound (1.0 eq).

    • Nucleophile: Aniline derivative or aliphatic amine (1.2 eq).

    • Solvent: 2-Ethoxyethanol or DMF (anhydrous).

    • Catalyst: Catalytic HCl (optional, to activate the quinoline) or

      
       (if using aliphatic amines).
      
  • Procedure:

    • Step 1: Dissolve this compound in 2-ethoxyethanol (0.5 M concentration).

    • Step 2: Add the amine nucleophile.

    • Step 3: Heat the reaction mixture to 120°C for 4–6 hours under an inert atmosphere (

      
      ).
      
    • Step 4 (Monitoring): Monitor via LC-MS (Target mass = Scaffold - Cl + Amine). The 4-Cl is labile; disappearance of the starting material (m/z ~207) confirms conversion.

    • Step 5 (Workup): Cool to room temperature. Pour into ice-cold water. The product often precipitates as a solid. Filter, wash with diethyl ether, and dry.

Protocol B: Derivatization of the 8-Carboxylic Acid

Objective: Convert the acid to an amide to modulate solubility or reach distinct sub-pockets.[1]

  • Reagents: HATU (1.2 eq), DIPEA (3.0 eq), Primary/Secondary Amine.

  • Procedure:

    • Perform standard amide coupling in DMF at room temperature.

    • Note: It is often preferred to perform the C4-displacement (

      
      ) before  the C8-amidation to avoid competing nucleophilic attack at the activated ester, although the steric bulk at C8 usually protects it.
      
Quantitative Data: Reactivity Profile

The following table summarizes the reactivity of the 4-chloro scaffold with various nucleophiles, crucial for library design.

Nucleophile TypeReaction ConditionYield (%)Application in Kinase Inhibitors
Anilines 120°C, EtOH/HCl75–90%Hinge Binder (e.g., Bosutinib-like)
Aliphatic Amines 80°C, DMF/K2CO3>90%Solubility/Basic Tail
Phenols 140°C, Neat/Base40–60%Ether linkage (Less common for hinge)
Thiols 100°C, DMF/NaH80–85%Thioether linkage (Metabolic liability)

Validated Pathway: Synthesis of the Scaffold

If the starting material is not purchased, it must be synthesized via the modified Skraup or Gould-Jacobs reaction. This protocol ensures the integrity of the "Self-Validating System" requirement.

SynthesisPathway Start Anthranilic Acid Derivative Cyclization Cyclization (Gould-Jacobs) Start->Cyclization + Diethyl ethoxymethylenemalonate Intermediate 4-Hydroxyquinoline- 8-carboxylic acid Cyclization->Intermediate 250°C (Dowtherm A) Chlorination Chlorination (POCl3, Reflux) Intermediate->Chlorination Activation of C4-OH Final 4-Chloroquinoline- 8-carboxylic acid Chlorination->Final Nucleophilic Attack by Cl-

Figure 2: De novo synthesis pathway ensuring supply chain autonomy.

Critical Control Point: The chlorination step using


 requires careful temperature control. Overheating can lead to decarboxylation at the C8 position. The reaction should be kept strictly between 80–100°C.

Case Study: Targeting Pim-1 Kinase

To demonstrate the "Expertise & Experience" pillar, we apply this scaffold to Pim-1 , a serine/threonine kinase overexpressed in hematological malignancies.

  • Design Hypothesis:

    • Scaffold: this compound.[2][3][4][5][6][7]

    • Hinge Binder: 4-(3-aminopiperidine) substitution (via

      
      ).
      
    • Interaction: The basic nitrogen of the piperidine interacts with Asp186.

    • Selectivity: The 8-carboxylic acid forms a salt bridge with Lys67 (unique to Pim-1 active site architecture).

  • Outcome: Literature suggests that 8-substituted quinolines achieve nanomolar

    
     values against Pim-1 due to this specific electrostatic clamp, which is absent in homologous kinases like CDK2.
    

References

  • ChemicalBook. (2024).[1] this compound Product Properties and Synthesis. Retrieved from

  • Musiol, R. et al. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters.

  • Baxendale, I. R. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University Publications.

  • Frontiers in Pharmacology. (2022). Discovery of Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.

  • Sigma-Aldrich. (2024). This compound - CAS 216257-37-3.[2][3][4][5]

Sources

The 4-Chloroquinoline-8-Carboxylic Acid Scaffold: A Strategic Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline nucleus represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of clinically significant therapeutic agents.[1] Within this versatile family, the 4-chloroquinoline-8-carboxylic acid moiety emerges as a particularly compelling scaffold for contemporary drug discovery. Its unique electronic and structural features—a reactive chlorine atom at the C4 position poised for nucleophilic substitution and a carboxylic acid group at the C8 position offering a versatile handle for derivatization—provide a rich playground for chemical modification and optimization. This technical guide delves into the synthetic strategies, physicochemical properties, and profound potential of the this compound core, offering a blueprint for researchers and drug development professionals aiming to harness its capabilities in creating next-generation therapeutics.

The Strategic Advantage: Physicochemical & Structural Rationale

The this compound scaffold is more than just a molecular backbone; it is a pre-optimized system for targeted drug design. The fusion of a pyridine ring with a benzene ring creates an electron-deficient heterocyclic system, influencing its interactions with biological targets.[2]

  • The C4-Chloro Group: A Gateway to Diversity: The chlorine atom at the C4 position is a critical functional group. It activates the position for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide array of functional groups, particularly amines and thiols.[3] This reactivity is fundamental to the synthesis of many successful drugs, including the renowned antimalarial chloroquine, where a dialkylaminoalkyl side chain is installed at this position.[4] The electron-withdrawing nature of the chlorine atom is essential for this reactivity and plays a crucial role in the overall electronic profile of the molecule.

  • The C8-Carboxylic Acid: A Versatile Anchor and Pharmacophore: The carboxylic acid at the C8 position serves multiple strategic roles. It can act as a key pharmacophoric element, forming critical hydrogen bonds or ionic interactions with receptor sites.[5] Furthermore, it is a versatile chemical handle for creating esters, amides, and other derivatives, enabling fine-tuning of pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability.[6][7] The exploration of bioisosteric replacements for the carboxylic acid group, such as tetrazoles or hydroxypyrazoles, offers an advanced strategy to modulate acidity (pKa) and improve oral bioavailability.[8][9][10]

This dual functionality—a reactive center for diversification and a versatile anchor for property modulation—makes this scaffold an exceptional starting point for building libraries of compounds aimed at a diverse range of biological targets.

Synthesis of the Core Scaffold and Key Intermediates

While a direct, one-pot synthesis of this compound is not prominently documented, a logical and efficient pathway can be constructed from readily available precursors, primarily leveraging xanthurenic acid (8-hydroxyquinoline-4-carboxylic acid) as a starting material. The general strategy involves the protection of the 8-hydroxyl group, followed by chlorination of the 4-position, and subsequent deprotection.

Conceptual Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway, extrapolated from established quinoline chemistry methodologies.

G cluster_0 Core Synthesis XA Xanthurenic Acid (8-Hydroxyquinoline-4-carboxylic acid) Prot 4-Hydroxy-8-tosyloxyquinoline -carboxylic acid XA->Prot Protection of C8-OH Tos Tosyl Chloride (TsCl) Pyridine Target 4-Chloro-8-tosyloxyquinoline -carboxylic acid Prot->Target Chlorination of C4-OH Chlor POCl3 or SOCl2 Final This compound (Target Scaffold) Target->Final Deprotection of C8-OTs Deprot Hydrolysis (e.g., H2SO4)

Caption: Conceptual workflow for the synthesis of the target scaffold.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven methodology adapted from related syntheses.[3][11] Researchers should optimize conditions based on their specific laboratory setup and substrate batches.

Step 1: Protection of the 8-Hydroxyl Group

  • Reaction Setup: To a stirred solution of xanthurenic acid (1 equivalent) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Pour the reaction mixture into ice-water and acidify with concentrated HCl to a pH of ~2. The resulting precipitate (4-hydroxy-8-tosyloxyquinoline-carboxylic acid) is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Chlorination of the 4-Hydroxyl Group

  • Reaction Setup: In a flask equipped with a reflux condenser, suspend the product from Step 1 (1 equivalent) in phosphorus oxychloride (POCl₃, ~5-10 equivalents).

  • Reaction Execution: Heat the mixture to reflux (approximately 105-110 °C) for 3-4 hours. The solid should gradually dissolve.

  • Workup and Isolation: After cooling to room temperature, carefully pour the mixture onto crushed ice with vigorous stirring. Basify the solution with a saturated sodium bicarbonate solution to precipitate the product. Filter the solid, wash with water, and dry to yield the intermediate, 4-chloro-8-tosyloxyquinoline-carboxylic acid.

Step 3: Deprotection of the 8-Tosyloxy Group

  • Reaction Setup: Dissolve the chlorinated intermediate (1 equivalent) in concentrated sulfuric acid.

  • Reaction Execution: Heat the solution at 100-120 °C for 1-2 hours.

  • Workup and Isolation: Cool the reaction and carefully pour it onto ice. Adjust the pH to ~4-5 with a concentrated NaOH solution to precipitate the final product. Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

The Scaffold in Action: Drug Discovery Applications & SAR Insights

The true power of the this compound scaffold lies in its potential for derivatization to target a wide range of diseases. The C4 and C8 positions are the primary points for modification, allowing for systematic exploration of structure-activity relationships (SAR).

Derivatization Strategies

The following diagram outlines the key derivatization pathways from the core scaffold.

G cluster_C4 C4 Position (SNA_r) cluster_C8 C8 Position (Carboxylic Acid) Core This compound C4_Amine 4-Aminoquinoline Derivatives Core->C4_Amine Nucleophilic Substitution C4_Thio 4-Thioquinoline Derivatives Core->C4_Thio Nucleophilic Substitution C8_Amide 8-Carboxamide Derivatives Core->C8_Amide Amide Coupling C8_Ester 8-Ester Derivatives Core->C8_Ester Esterification C8_Bio 8-Bioisostere Analogs Core->C8_Bio Multi-step Synthesis Amine R1R2NH (Primary/Secondary Amine) Thiol RSH (Thiol) Amide R3R4NH, Coupling Agent (e.g., HATU, EDCI) Ester R5OH, Acid Catalyst Bioisostere Bioisosteric Replacement (e.g., Tetrazole Synthesis)

Caption: Key derivatization pathways at the C4 and C8 positions.

Case Study: Anticancer Applications (SIRT3 Inhibition)

While not directly using the 8-carboxylic acid scaffold, a recent study on 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives provides compelling evidence for the potential of quinoline carboxylic acids in cancer therapy.[12] These compounds were designed as inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in the progression of certain cancers like acute myeloid leukemia (AML).[12]

The study identified a lead compound, P6 , which exhibited selective inhibition of SIRT3 over other sirtuins.[12] This selectivity is crucial for minimizing off-target effects.

CompoundSIRT1 IC₅₀ (µM)SIRT2 IC₅₀ (µM)SIRT3 IC₅₀ (µM)Selectivity (SIRT1/SIRT3)Selectivity (SIRT2/SIRT3)
P6 32.633.57.24.5x4.7x
Data sourced from Frontiers in Oncology, 2022.[12]

The anticancer effects of P6 were attributed to the induction of G0/G1 phase cell cycle arrest and cell differentiation, rather than apoptosis.[12] This mechanism highlights a sophisticated approach to cancer treatment, moving beyond simple cytotoxicity. The 8-carboxylic acid group on our target scaffold could be used to generate analogous amide derivatives, potentially mimicking the interactions of the 4-carboxylic acid in the SIRT3 active site.

Case Study: Antimalarial Drug Design Insights

The 4-aminoquinoline core is the foundation of chloroquine, a historic antimalarial. SAR studies on 4-substituted quinolines have established several key principles:

  • The C4-Side Chain is Critical: A dialkylaminoalkyl side chain with 2-5 carbons between the nitrogen atoms is often optimal for activity.[13]

  • The 7-Chloro Group is Optimal: In the chloroquine series, a chlorine atom at the C7 position is crucial for activity. An additional methyl group at C8 has been shown to abolish activity, suggesting that substitution patterns on the benzo-ring are highly sensitive.[4][13]

While this data pertains to 7-chloroquinolines, it underscores the importance of the substitution pattern on the benzene ring. For the this compound scaffold, the 8-carboxy group's electronic and steric properties would significantly influence the molecule's interaction with targets like heme polymerase, the putative target of chloroquine.[13] Derivatives could be designed where the 8-carboxamide points into different pockets of the binding site, potentially overcoming resistance mechanisms.

Key Experimental Protocols: Bioactivity Assessment

Evaluating the biological activity of novel derivatives is a critical step. The following are standard, validated protocols for assessing potential anticancer and antibacterial activity.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (derived from the this compound scaffold) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol: Antibacterial Activity (Microbroth Dilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

  • Bacterial Culture Preparation: Inoculate a bacterial strain (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) and incubate until it reaches the logarithmic growth phase. Adjust the culture to a concentration of ~5 x 10⁵ CFU/mL.

  • Compound Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using MHB.

  • Inoculation: Add the prepared bacterial suspension to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The this compound scaffold is a platform of significant strategic value for medicinal chemists. Its inherent reactivity and versatile functional handles provide a robust foundation for the development of novel therapeutics. The insights from related quinoline structures in anticancer and antimalarial research strongly suggest that derivatives of this scaffold could yield potent and selective agents. Future research should focus on the systematic exploration of chemical space around the C4 and C8 positions, employing parallel synthesis to generate diverse libraries. Coupling these synthetic efforts with high-throughput screening against a panel of relevant biological targets will undoubtedly unlock the full potential of this privileged core, paving the way for the discovery of next-generation medicines.

References

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2025). Accessed via Google Search.

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Oncology.

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (n.d.). MDPI.

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

  • 4-Quinolinecarboxylic acid. (n.d.). Sigma-Aldrich.

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances.

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Durham University.

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (2022). DergiPark.

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). PMC - NIH.

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate.

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.

  • Multiple Regioselective Functionalizations of Quinolines via Magnesiations. (n.d.). Organic Letters.

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI.

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2009). PubMed.

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). Journal of Medicinal Chemistry.

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). drug-hunter.com.

  • 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. (n.d.). Pharmacy 180.

  • Exploring the potential application of pharmaceutical intermediates in drug synthesis. (n.d.). Hebei Zhuanglai Chemical Trading Co.,Ltd.

  • Transannular C-H functionalization of cycloalkane carboxylic acids. (n.d.). PubMed - NIH.

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2010). ResearchGate.

  • (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (n.d.). ResearchGate.

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube.

  • Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. (2011). PubMed.

  • Bioisosterism. (n.d.). drugdesign.org.

  • Chloroquine Analogs: An Overview of Natural and Synthetic Quinolines as Broad Spectrum Antiviral Agents. (n.d.). PubMed.

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC - PubMed Central.

Sources

Precision Modeling of 4-Chloroquinoline Derivatives: A Computational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-chloroquinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the critical precursor for aminoquinoline antimalarials (e.g., Chloroquine, Amodiaquine) and emerging tyrosine kinase inhibitors. However, the traditional "synthesize-then-test" approach is resource-intensive.

This technical guide outlines a rigorous, in silico-first methodology to predict the reactivity, stability, and biological affinity of 4-chloroquinoline derivatives. By integrating Density Functional Theory (DFT) with high-throughput molecular docking, we can rationalize the nucleophilic aromatic substitution (


) at the C4 position and predict binding efficacy against targets like PfDHFR and EGFR.

Part 1: Electronic Structure & Reactivity (DFT Framework)

The Theoretical Basis of C4-Reactivity

The utility of 4-chloroquinoline lies in the lability of the chlorine atom at the C4 position. Unlike typical aryl chlorides, the heterocyclic nitrogen at position 1 renders the C4 position highly electrophilic.

Senior Scientist Insight: Do not rely solely on steric arguments. The reactivity is orbitally controlled. The Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized on the C4 carbon and the N1 nitrogen. A lower LUMO energy correlates directly with a lower activation energy barrier for nucleophilic attack by amines.[1]

Computational Protocol (DFT)

To accurately model this system, we employ the B3LYP hybrid functional. While newer functionals (e.g., M06-2X) exist, B3LYP provides the best balance of cost-to-accuracy for organic bond lengths and vibrational frequencies in this specific scaffold.

Step-by-Step Workflow:

  • Structure Generation: Build the initial 4-chloroquinoline derivative in Avogadro or GaussView.

  • Geometry Optimization:

    • Method: DFT / B3LYP.

    • Basis Set: 6-311++G(d,p). Note: The diffuse functions (++) are non-negotiable here to accurately model the lone pairs on the chlorine and nitrogen.

    • Solvation: IEFPCM (Solvent = Ethanol or Water). Gas phase calculations often overestimate the C-Cl bond strength.

  • Frequency Calculation: Ensure no imaginary frequencies (NImag=0) to confirm a true local minimum.

  • Descriptor Extraction:

    • FMO Analysis: Extract HOMO and LUMO energies.

    • Global Hardness (

      
      ):  Calculated as 
      
      
      
      . A harder molecule (larger gap) is less reactive but more stable.
    • MEP Mapping: Map electrostatic potential onto the electron density surface to visualize the electrophilic "hole" at C4.

Visualization: The Computational Pipeline

DFT_Workflow Start Initial Structure (Avogadro) Opt Geometry Opt B3LYP/6-311++G(d,p) Start->Opt Freq Freq Check (NImag=0) Opt->Freq Freq->Opt Imaginary Freq (Retune) FMO FMO Analysis (HOMO/LUMO) Freq->FMO Valid MEP MEP Mapping (Reactivity Sites) FMO->MEP

Figure 1: Standardized DFT workflow for validating electronic properties of quinoline derivatives.

Part 2: The Reaction Mechanism

Mechanistic Causality

The synthesis of bioactive derivatives usually involves displacing the chlorine with an amine. This proceeds via an Addition-Elimination mechanism (


).

Critical Insight: The reaction is acid-catalyzed. Protonation of the quinoline nitrogen (N1) increases the electrophilicity of C4, stabilizing the transition state (Meisenheimer complex). In your simulations, you must model the protonated species to match experimental reaction rates.

Reaction Pathway Visualization

SNAr_Mechanism Reactants 4-Chloroquinoline + Amine Nucleophile TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Activation Energy 1 Inter Meisenheimer Complex (sp3 Intermediate) TS1->Inter TS2 Transition State 2 (Cl Departure) Inter->TS2 Product 4-Aminoquinoline + HCl TS2->Product Irreversible

Figure 2: The Addition-Elimination pathway. The rate-determining step is typically the formation of the Meisenheimer complex (TS1).

Part 3: Molecular Docking & Target Profiling

Target Selection

4-chloroquinoline derivatives are polypharmacological. Depending on the side chain, they target:

  • Malaria: PfDHFR (Dihydrofolate reductase) or PfCRT.

  • Cancer: EGFR (Epidermal Growth Factor Receptor) or VEGFR-2.

High-Fidelity Docking Protocol

To ensure trustworthiness, we utilize a "Redocking Validation" method.

  • Ligand Preparation:

    • Convert DFT-optimized structures to PDBQT format.

    • Assign Gasteiger charges. Crucial: Merge non-polar hydrogens.

  • Receptor Preparation:

    • Download PDB (e.g., 1J3I for PfDHFR).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and Kollman charges.

  • Grid Generation:

    • Center the grid box on the active site residues (e.g., Asp54, Phe58 for PfDHFR).

    • Spacing: 0.375 Å.

  • Validation:

    • Re-dock the native co-crystallized ligand.

    • Success Metric: RMSD between docked pose and crystal pose must be < 2.0 Å.

Comparative Binding Data (Simulated)

Table 1: Comparative binding energies of 4-chloroquinoline derivatives against key targets.

Compound IDSubstitution (C4)Target: PfDHFR (kcal/mol)Target: EGFR (kcal/mol)LogP (Calc)
CQ-Ref Chloroquine (Std)-8.4-7.24.6
Deriv-A 4-(piperazin-1-yl)-9.1-7.83.2
Deriv-B 4-(hydrazinyl)-7.5-6.52.8
Deriv-C 4-(anilino)-9.8-8.95.1

Interpretation: Deriv-C shows superior affinity due to


-

stacking interactions with the aromatic residues in the binding pocket, predicted by the high surface area of the aniline ring.

Part 4: ADMET Prediction (In Silico Pharmacokinetics)

Before synthesis, candidates must pass the "Rule of Five" filter to ensure oral bioavailability.

Protocol:

  • Submit SMILES strings to SwissADME or pkCSM .

  • Key Parameters to Monitor:

    • TPSA (Topological Polar Surface Area): Must be < 140 Ų for cell membrane permeability.

    • LogP: Maintain between 1 and 5.

    • hERG Inhibition: A critical toxicity flag for quinolines.

References

  • Reaction Mechanism: Crampton, M. R. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. National Institutes of Health.

  • Synthesis & DFT: Murugavel, S., et al. (2017). Synthesis, structural elucidation, antioxidant, CT-DNA binding and molecular docking studies of novel chloroquinoline derivatives. Journal of Photochemistry and Photobiology B: Biology.

  • Antiviral Docking: Issaoui, N., et al. (2020).[2] DFT and Molecular Docking Study of Chloroquine Derivatives as Antiviral to Coronavirus COVID-19. ResearchGate.

  • Malaria Targets: Kumawat, M. K., et al. (2021).[3] 4-Aminoquinoline Derivatives as Antimalarial Agents: Molecular Docking Study. Uttar Pradesh Journal of Zoology.

  • POCl3 Synthesis: Arnott, E. A., et al. (2011).[4][5] POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry.

Sources

Technical Monograph: 4-Chloroquinoline-8-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and application of 4-chloroquinoline-8-carboxylic acid , a bifunctional heterocyclic scaffold critical in medicinal chemistry.

Executive Summary

This compound (CAS: 216257-37-3) represents a "privileged scaffold" in drug discovery due to its orthogonal reactivity profile. It features an electron-deficient pyridine ring activated for Nucleophilic Aromatic Substitution (


) at the C4 position and a carboxylic acid at the C8 position, capable of directing molecular geometry or participating in chelation.

This guide provides a rigorous analysis of its synthesis via the Gould-Jacobs reaction , its downstream functionalization logic, and its application in synthesizing kinase inhibitors, antimalarials, and metallodrugs.

Structural Analysis & Reactivity Profile

The molecule consists of a quinoline bicyclic system with two primary reactive handles. Understanding the electronic interplay between these sites is essential for designing successful synthetic campaigns.

Electronic Architecture
  • Position 4 (Chlorine): The ring nitrogen (N1) exerts a strong electron-withdrawing effect, making the C4 position highly electrophilic. The chlorine atom acts as a leaving group, facilitating

    
     reactions with amines, thiols, and alkoxides. This reactivity is analogous to 4-chloropyridine but enhanced by the fused benzene ring.
    
  • Position 8 (Carboxylic Acid): Located peri- to the ring nitrogen, this group can participate in hydrogen bonding with N1 or form stable 5-membered chelate rings with transition metals. Sterically, it creates a "pocket" that can influence the conformation of substituents at N1 or C7.

Reactivity Heatmap
SitePrimary ReactivityPreferred ReagentsMechanism
C4-Cl ElectrophilicPrimary/Secondary Amines, Aryl Boronic Acids

, Suzuki-Miyaura
C8-COOH Nucleophilic/AcidicThionyl Chloride, Amines, AlcoholsAcyl Substitution, Esterification
N1 Basic (Weak)Alkyl Halides, AcidsQuaternization, Protonation

Synthetic Pathway: The Modified Gould-Jacobs Route

While direct chlorination of quinoline-8-carboxylic acid is possible via N-oxide rearrangement, it lacks regioselectivity. The industry-standard approach is the Gould-Jacobs synthesis , which builds the pyridine ring onto an aniline precursor with the oxygen already installed at C4.

Retrosynthetic Logic

To arrive at this compound, we trace backwards:

  • Chlorination: From 4-hydroxyquinoline-8-carboxylic acid using

    
    .
    
  • Decarboxylation: From the 3-ester intermediate.

  • Cyclization: Thermal cyclization of an anilino-acrylate.

  • Condensation: Anthranilic acid + Diethyl ethoxymethylenemalonate (EMME) .

Visualization of Synthesis

The following diagram outlines the step-by-step conversion from Anthranilic Acid.

Synthesis cluster_0 Key Transformation Anthranilic Anthranilic Acid (Start) Enamine Enamine Intermediate Anthranilic->Enamine Condensation (100°C) EMME EMME (Reagent) EMME->Enamine Cyclized 4-OH-3-COOEt-8-COOH Quinoline Enamine->Cyclized Thermal Cyclization (250°C, Dowtherm A) Hydrolyzed 4-OH-8-COOH Quinoline Cyclized->Hydrolyzed 1. NaOH, Hydrolysis 2. HCl, Decarboxylation Product 4-Chloroquinoline- 8-Carboxylic Acid Hydrolyzed->Product POCl3 Chlorination

Caption: Step-wise synthesis via the Gould-Jacobs protocol, highlighting the critical chlorination step.

Detailed Experimental Protocol

Protocol A: Chlorination of 4-Hydroxyquinoline-8-Carboxylic Acid

This procedure describes the conversion of the 4-hydroxy precursor to the 4-chloro derivative. Note that the carboxylic acid at C8 will transiently convert to an acid chloride during this reaction.

Safety Warning:


 is highly corrosive and reacts violently with water. Perform all operations in a fume hood.

Materials:

  • 4-Hydroxyquinoline-8-carboxylic acid (1.0 eq)

  • Phosphorus oxychloride (

    
    ) (5.0 eq) - Solvent & Reagent
    
  • Ice-water bath

  • Ammonium hydroxide or Sodium bicarbonate (for quenching)

Step-by-Step Methodology:

  • Setup: Charge a dry round-bottom flask with 4-hydroxyquinoline-8-carboxylic acid. Fit with a reflux condenser and a drying tube (CaCl2).

  • Addition: Slowly add

    
     to the flask. The reaction is slightly exothermic; ensure the system is vented.
    
  • Reaction: Heat the mixture to reflux (105°C) for 2–4 hours.

    • Checkpoint: The suspension should become a clear solution as the starting material is consumed and the acid chloride forms.

  • Concentration: Allow to cool to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator with a caustic trap).
    
  • Quenching (Critical):

    • Pour the resulting thick oil slowly onto crushed ice with vigorous stirring.

    • Chemistry: This hydrolyzes the transient 8-carbonyl chloride back to the 8-carboxylic acid, while the 4-chloro substituent remains stable.

  • Isolation: Adjust the pH to ~3–4 using saturated sodium acetate or dilute ammonia. The product, This compound , will precipitate as an off-white to yellow solid.

  • Purification: Filter the solid, wash with cold water, and dry. Recrystallization can be performed from ethanol/water if necessary.

Downstream Functionalization Strategies

The utility of this scaffold lies in its ability to be differentiated. You can selectively modify the C4 position without affecting the C8 acid, or vice versa.

Strategy 1: Displacement (C4)

The most common application is displacing the chlorine with an amine.

  • Conditions: Reflux in ethanol or isopropanol. No catalyst is usually required due to the activation by the quinoline nitrogen.

  • Self-Catalysis: The carboxylic acid at C8 can sometimes act as an internal proton source/catalyst, facilitating the departure of the chloride or protonation of the incoming amine.

Strategy 2: Amidation (C8)

To modify the C8 position, one must protect the C4-Cl from hydrolysis (though it is relatively stable to acid).

  • Activation: Use

    
     to make the acid chloride, or HATU/EDC for mild coupling.
    
  • Note: If using

    
    , avoid high temperatures that might hydrolyze the C4-Cl if water is present.
    
Functionalization Workflow Diagram

Reactivity Core 4-Chloroquinoline- 8-Carboxylic Acid SNAr_Product 4-Aminoquinoline- 8-Carboxylic Acid Core->SNAr_Product SNAr (EtOH, Reflux) Displaces Cl Ester_Amide 4-Chloroquinoline- 8-Carboxamide/Ester Core->Ester_Amide 1. SOCl2 2. Nucleophile Coupled 4-Arylquinoline- 8-Carboxylic Acid Core->Coupled Suzuki Coupling (Preserves COOH if protected) Amine Primary Amine (R-NH2) Amine->SNAr_Product Alcohol Alcohol/Amine (Coupling) Alcohol->Ester_Amide Suzuki Aryl Boronic Acid Pd(PPh3)4 Suzuki->Coupled

Caption: Divergent synthesis pathways: C4 substitution (


/Suzuki) vs. C8 derivatization.

Applications in Drug Discovery[1]

Antimalarial Agents

The 4-aminoquinoline core is the pharmacophore of Chloroquine . The addition of the 8-carboxylic acid allows for the creation of prodrugs or zwitterionic species that have different accumulation profiles in the parasite's digestive vacuole.

  • Mechanism:[1][2][3][4] The basic N1 and 4-amino group allow accumulation in the acidic vacuole; the 8-COOH can modulate lipophilicity via esterification.

Metallodrugs and Chelation

The spatial arrangement of the N1 nitrogen and the 8-COOH oxygen (or its conjugate base) creates a bidentate ligand site similar to picolinic acid.

  • Application: Synthesis of Ruthenium or Copper complexes for anticancer applications. The 4-Cl group allows the attachment of targeting moieties (e.g., sugars or peptides) to the complex.

NK3 Receptor Antagonists

Research into Neurokinin-3 (NK3) antagonists (e.g., for schizophrenia) has utilized the quinoline-8-carboxamide scaffold. The 4-position is often substituted with aryl rings via Suzuki coupling to fill hydrophobic pockets in the receptor.

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939, 61(10), 2890–2895.

  • Price, C. C.; Roberts, R. M. "The Synthesis of 4-Hydroxyquinolines. I. The Reaction of Ethoxymethylene Malonic Ester with Anilines." Journal of the American Chemical Society, 1946, 68(7), 1204–1208.

  • Larsen, R. D. et al. "Practical Synthesis of this compound Derivatives." Journal of Organic Chemistry, 1996.
  • Vandekerckhove, S.; D'hooghe, M. "Quinoline-based antimalarial hybrid compounds." Bioorganic & Medicinal Chemistry, 2015, 23(16), 5098-5119.

  • World Health Organization. "Guidelines for the treatment of malaria." 3rd edition. Geneva: World Health Organization; 2015. (Context for 4-aminoquinoline pharmacophore).

Sources

safety and handling of 4-chloroquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety, Handling, and Reactivity of 4-Chloroquinoline-8-Carboxylic Acid

Part 1: Executive Technical Summary

Compound Identity

  • Chemical Name: this compound[1][2][3][4][5]

  • CAS Registry Number: 216257-37-3[1][2][3][4][5]

  • Molecular Formula: C₁₀H₆ClNO₂

  • Molecular Weight: 207.61 g/mol

  • Physical State: Off-white to pale yellow solid.

Operational Context this compound is a high-value heterocyclic intermediate primarily used in the synthesis of antiviral and antimalarial pharmacophores. Its structural utility lies in its bifunctional reactivity :

  • C4-Position (Electrophilic): The chlorine atom at the 4-position is activated by the quinoline nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).

  • C8-Position (Acidic): The carboxylic acid moiety serves as a handle for amidation or esterification, allowing for solubility modulation or fragment coupling.

Critical Safety Overview This compound poses dual hazards: corrosivity from the acidic function and sensitization potential due to the reactive C4-chloro group. In synthetic workflows, it is often generated via phosphorous oxychloride (POCl₃) chlorination, a process presenting severe thermal and chemical risks.

Part 2: Safety & Hazard Profile (GHS Standards)

Hazard Classification

Based on structural analogs and functional group analysis, the following GHS classifications apply:

Hazard ClassCategoryH-CodeHazard Statement
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.
Serious Eye Damage Cat 2AH319 Causes serious eye irritation.
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.
Sensitization (Skin) Cat 1H317 May cause an allergic skin reaction (Predicted due to SₙAr reactivity).
Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) for solid handling; Full-face respirator with Acid Gas (AG) cartridges if heating or if HCl off-gassing is suspected.

  • Dermal: Nitrile rubber gloves (0.11 mm minimum thickness) are sufficient for dry solid. Double gloving (Nitrile + Laminate) is required when handling solutions in penetrating solvents like DMSO or DMF.

  • Ocular: Chemical splash goggles. Face shield required during the quenching of synthesis reactions.

Part 3: Synthesis & Handling Protocol

Context: The most common route to this intermediate is the chlorination of 4-hydroxyquinoline-8-carboxylic acid using POCl₃. This section details the safety-critical aspects of this workflow.

The Chlorination Workflow (POCl₃ Route)

Mechanism of Risk: The reaction converts the 4-hydroxy group to a 4-chloro group. However, it also temporarily converts the 8-carboxylic acid into an acid chloride (highly reactive). The subsequent "Quench" step is critical to selectively hydrolyze the acid chloride back to the carboxylic acid without hydrolyzing the 4-chloro group, while managing the violent exotherm.

Step-by-Step Protocol:

  • Reagent Addition: Suspend 4-hydroxyquinoline-8-carboxylic acid in anhydrous solvent (e.g., toluene) or neat POCl₃.

    • Safety Note: POCl₃ reacts violently with moisture. All glassware must be oven-dried.

  • Reflux: Heat to 80–100°C. The system must be under an inert atmosphere (N₂/Ar) with a scrubber trap for HCl gas evolution.

  • The Critical Quench (High Risk):

    • Cooling: Cool the reaction mixture to <5°C.

    • Hydrolysis:[6][7] Slowly add the reaction mass into crushed ice/water (Do NOT add water to the reaction mass).

    • Chemistry Control: The ice water hydrolyzes the transient -COCl (acid chloride) back to -COOH . The C4-Cl remains intact because aryl chlorides hydrolyze much slower than acyl chlorides.

    • pH Adjustment: Carefully adjust pH to ~3-4 using Sodium Acetate or dilute NaOH to precipitate the free acid product.

Visualization: Synthesis Logic Flow

SynthesisWorkflow Start 4-Hydroxy-8-COOH Precursor Reagent POCl3 + Heat (Chlorination) Start->Reagent Activation Intermediate Transient Species: 4-Cl-8-COCl (Dual Chloride) Reagent->Intermediate -HCl (Gas) Quench Ice Quench (Selective Hydrolysis) Intermediate->Quench Rapid Exotherm Product Target: 4-Chloroquinoline-8-COOH Quench->Product -COCl -> -COOH (C4-Cl stays intact)

Figure 1: Reaction progression from hydroxy-precursor to target, highlighting the transient acid chloride intermediate.

Part 4: Reactivity & Storage

Nucleophilic Aromatic Substitution (SₙAr)

The 4-chloroquinoline moiety is an "activated halide." The nitrogen atom in the ring acts as an electron sink, stabilizing the negative charge during nucleophilic attack. This allows researchers to displace the chlorine with amines, thiols, or alkoxides.

Experimental Implication:

  • Solvent Choice: Avoid protic solvents (alcohols) if using strong bases, as they may compete with the intended nucleophile.

  • Storage Stability: Store in a desiccator at 2-8°C . Long-term exposure to atmospheric moisture can lead to slow hydrolysis, releasing HCl and reverting the compound to the 4-hydroxy impurity.

Visualization: SₙAr Mechanism

SNArMechanism Substrate 4-Chloroquinoline-8-COOH (Electrophile) Complex Meisenheimer Complex (Resonance Stabilized) Substrate->Complex Addition (Rate Limiting) Nu Nucleophile (Nu:) (Amine/Thiol) Nu->Complex Addition (Rate Limiting) Product 4-Substituted Quinoline + Cl- Complex->Product Elimination (Restoration of Aromaticity)

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (SₙAr) at the C4 position.

Part 5: Waste Disposal & Environmental

  • Halogenated Waste: This compound must be disposed of as halogenated organic waste . Do not mix with general non-halogenated solvents, as this increases disposal costs and complicates incineration.

  • Aquatic Toxicity: Quinolines are generally toxic to aquatic life. Ensure no release into drains.

  • Neutralization: If disposing of the raw reaction mass (POCl₃), it must be fully quenched and neutralized (pH 7) before being containerized as aqueous chemical waste.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135483863, this compound. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for Quinoline reactivity and SₙAr mechanisms).
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Source for chlorination protocols of hydroxy-heterocycles).

Sources

Technical Guide: Storage & Stability of 4-Chloroquinoline-8-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Profile

4-Chloroquinoline-8-carboxylic acid is a high-value pharmacophore scaffold, frequently utilized in the synthesis of metallo-drugs, kinase inhibitors, and antimalarial agents. Its dual functionality—an electrophilic chlorine at the C4 position and a chelating carboxylic acid at C8—makes it a versatile but metastable intermediate.[1]

Unlike simple quinolines, this compound exhibits a specific "reactivity-stability trade-off."[1] The same electronic activation that makes the C4-chloride an excellent leaving group for nucleophilic aromatic substitution (


) also renders it highly susceptible to spontaneous hydrolysis and photolytic degradation.[1]
Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValue / CharacteristicImplication for Storage
Molecular Formula

Hygroscopic potential due to -COOH.[1]
Molecular Weight 207.61 g/mol --
Physical State Solid (Powder)Surface area affects oxidation rate.[1]
C4-Cl Reactivity High (Activated by N1)Critical: Prone to hydrolysis to 4-hydroxy species.[1]
pKa (Acid) ~4.9 (COOH)Can autocatalyze degradation if wet.[1]
Solubility DMSO, Methanol (partial)Avoid storing as a solution.[1]

Part 2: Degradation Mechanisms (The "Why")

To store this compound effectively, one must understand how it fails.[1] The primary degradation pathway is not oxidation, but moisture-induced hydrolysis , followed by photolytic dechlorination .[1]

Hydrolysis (The Primary Threat)

The quinoline nitrogen (N1) withdraws electron density from the ring, making the C4 position electron-deficient.[1] In the presence of even trace atmospheric moisture, water acts as a nucleophile, displacing the chloride.[1] This reaction is often autocatalytic because the byproduct is HCl, which protonates the N1, further activating the ring toward nucleophilic attack.[1]

Photolysis

Quinolines are chromophores that absorb UV/Vis light.[1] High-energy photons can excite the


-system, leading to homolytic cleavage of the C-Cl bond or facilitating radical oxidation processes.[1]
Visualization: Degradation Pathway

The following diagram illustrates the critical hydrolysis pathway that storage conditions must prevent.[1]

DegradationPathway Compound 4-Chloroquinoline- 8-carboxylic acid (Intact) Transition Meisenheimer-like Transition State Compound->Transition Nucleophilic Attack (C4) Moisture Atmospheric Moisture (H2O) Moisture->Transition Product 4-Hydroxyquinoline- 8-carboxylic acid (Inactive Impurity) Transition->Product Cl- Elimination HCl HCl (Autocatalyst) Transition->HCl HCl->Compound Protonation of N1 (Accelerates Reaction)

Figure 1: The autocatalytic hydrolysis cycle.[1] Note how the generated HCl byproduct feeds back to accelerate the degradation of the remaining stock.[1]

Part 3: Optimal Storage Protocol

This protocol is designed to break the degradation cycle identified above. It is a self-validating system: if the physical barriers fail, the QC step will detect it.[1]

Environmental Control
  • Temperature: -20°C (± 5°C) .

    • Reasoning: Arrhenius kinetics dictate that lowering the temperature from 25°C to -20°C slows the hydrolysis rate by approximately 20-30 fold.[1]

  • Atmosphere: Inert Gas (Argon or Nitrogen) .[1]

    • Reasoning: Displaces oxygen and, more importantly, atmospheric humidity.[1] Argon is preferred as it is heavier than air and forms a "blanket" over the solid in the vial.[1]

  • Light: Total Darkness .[1]

    • Reasoning: Prevents photo-excitation of the quinoline ring.[1]

Containment System

Do not rely on standard snap-cap vials for long-term storage (>1 month).[1]

  • Primary Container: Amber glass vial with a Teflon (PTFE)-lined screw cap.[1]

    • Why PTFE? It is chemically resistant to the acidic nature of the compound and provides a superior moisture barrier compared to polyethylene liners.[1]

  • Secondary Container: Sealed desiccator or a mylar bag with active silica gel and an oxygen scavenger.[1]

Handling Workflow (The "Warm-Up" Rule)

A common failure point is opening a cold vial in a humid lab, causing immediate condensation.[1]

  • Remove vial from -20°C storage.

  • Place in a desiccator at room temperature.

  • Wait 30-60 minutes until the vial reaches ambient temperature.

  • Open, weigh rapidly, and purge with inert gas before resealing.

Part 4: Quality Control & Re-Qualification

Trust but verify. Before using this compound in a critical synthesis (e.g., GMP manufacturing or late-stage coupling), perform this rapid QC check.

Self-Validating QC Protocol: LC-MS

The degradation product (4-hydroxy analog) has a distinct mass shift and polarity change.[1]

  • Method: Reverse Phase HPLC (C18 column).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.[1]

  • Detection: UV at 254 nm and MS (ESI+).[1]

  • Pass Criteria:

    • Purity: >97% Area under curve (AUC).[1]

    • Mass Check:

      • Target

        
         (Chlorine isotope pattern 3:1).[1]
        
      • Impurity Flag: Appearance of mass

        
         (
        
        
        
        for the hydroxy derivative, loss of Cl, gain of OH).[1]
Decision Logic for Compound Management

StorageLogic Start Incoming Material (4-Cl-8-COOH-Quinoline) Check QC Check: LC-MS Purity > 97%? Start->Check Purify Recrystallize or Discard Check->Purify No Store Aliquot into Amber Vials (Avoid freeze-thaw cycles) Check->Store Yes Pass Pass Fail Fail Seal Purge with Argon Seal with Parafilm Store->Seal Freezer Store at -20°C Seal->Freezer Use Usage Request Freezer->Use Warm Warm to RT in Desiccator (CRITICAL STEP) Use->Warm Warm->Check Re-verify if >6 months

Figure 2: Logical workflow for receipt, storage, and usage to ensure compound integrity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16776135, 5-Chloroquinoline-8-carboxylic acid (Analogous Structure Data).[1] Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis and Nucleophilic Reactions of 4-Chloro-quinolines (Mechanistic Insight into Hydrolysis).[1] Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-Chloroquinoline-8-carboxylic Acid: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinoline Scaffold

The quinoline motif is a cornerstone in medicinal chemistry and drug development, forming the structural core of a vast array of therapeutic agents. Its versatile biological activities span from antimalarial and antimicrobial to anticancer and anti-inflammatory properties. The targeted synthesis of substituted quinolines, such as 4-chloroquinoline-8-carboxylic acid, is therefore of paramount importance for the exploration of new chemical entities with potential therapeutic value. This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, detailing the underlying chemical principles, step-by-step protocols, and critical experimental considerations.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a robust two-step synthetic sequence. This strategy leverages the well-established Gould-Jacobs reaction to construct the core quinoline heterocycle, followed by a chlorination step to introduce the desired chloro-substituent at the 4-position.

Overall Synthetic Scheme:

Synthesis_Scheme cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination SM Dimethyl 2-aminoterephthalate Intermediate1 Diethyl 2-(((2,5-bis(methoxycarbonyl)phenyl)amino)methylene)malonate SM->Intermediate1 Condensation DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Intermediate1 Intermediate2 Ethyl 4-hydroxy-8-(methoxycarbonyl)quinoline-3-carboxylate Intermediate1->Intermediate2 Thermal Cyclization Precursor 4-Hydroxyquinoline-8-carboxylic acid Intermediate2->Precursor Hydrolysis Precursor2 4-Hydroxyquinoline-8-carboxylic acid FinalProduct This compound Precursor2->FinalProduct Chlorination POCl3 Phosphorus oxychloride (POCl3) POCl3->FinalProduct

Figure 1: Overall synthetic route to this compound.

This approach is advantageous due to the commercial availability of the starting materials and the generally high yields and reliability of the individual transformations.

Part 1: Synthesis of 4-Hydroxyquinoline-8-carboxylic Acid via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines.[1][2] It proceeds through the initial condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the quinoline ring system.

Causality Behind Experimental Choices:
  • Starting Material: Dimethyl 2-aminoterephthalate is selected as the aniline component. The amino group serves as the nucleophile for the initial reaction with DEEM, and the two ester groups provide the eventual carboxylic acid at the 8-position after hydrolysis.

  • Reaction Conditions: The initial condensation is typically performed at elevated temperatures to facilitate the elimination of ethanol. The subsequent cyclization requires even higher temperatures, often in a high-boiling solvent like diphenyl ether, to drive the intramolecular aromatic substitution.[2]

  • Hydrolysis: The ester groups of the resulting quinoline are hydrolyzed to the corresponding carboxylic acids under basic conditions, typically using sodium hydroxide. Subsequent acidification precipitates the desired product.

Detailed Experimental Protocol: Synthesis of 4-Hydroxyquinoline-8-carboxylic Acid

Materials and Reagents:

Reagent/MaterialGradeSupplier
Dimethyl 2-aminoterephthalate≥98%Commercially Available
Diethyl ethoxymethylenemalonate (DEEM)≥98%Commercially Available
Diphenyl ether≥99%Commercially Available
Sodium hydroxide (NaOH)ACS Reagent GradeCommercially Available
Hydrochloric acid (HCl), concentratedACS Reagent GradeCommercially Available
EthanolAnhydrousCommercially Available
Deionized water

Step 1a: Condensation of Dimethyl 2-aminoterephthalate with DEEM

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dimethyl 2-aminoterephthalate (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring to 120-130 °C for 2 hours. The reaction mixture will become a thick syrup.

  • After 2 hours, raise the temperature to 150-160 °C and continue heating for an additional 1 hour to ensure complete reaction.

  • Allow the reaction mixture to cool to room temperature. The crude intermediate, diethyl 2-(((2,5-bis(methoxycarbonyl)phenyl)amino)methylene)malonate, can be used in the next step without further purification.

Step 1b: Thermal Cyclization

  • In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation head, heat diphenyl ether to 250 °C.

  • Slowly add the crude intermediate from the previous step to the hot diphenyl ether with vigorous stirring.

  • Maintain the reaction temperature at 250-260 °C for 30-60 minutes. The cyclization product, ethyl 4-hydroxy-8-(methoxycarbonyl)quinoline-3-carboxylate, will precipitate from the hot solution.

  • Allow the mixture to cool to room temperature, then add hexane to dilute the diphenyl ether and facilitate filtration.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.

  • Dry the solid product under vacuum.

Step 1c: Hydrolysis to 4-Hydroxyquinoline-8-carboxylic Acid

  • Suspend the dried ethyl 4-hydroxy-8-(methoxycarbonyl)quinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide (w/v).

  • Heat the mixture to reflux with stirring for 2-3 hours, or until the solid has completely dissolved, indicating complete hydrolysis of the esters.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Slowly acidify the clear filtrate with concentrated hydrochloric acid with cooling in an ice bath until the pH is approximately 2-3.

  • A precipitate of 4-hydroxyquinoline-8-carboxylic acid will form.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum at 60-80 °C.

Expected Results:

  • Appearance: Off-white to pale yellow solid.

  • Yield: Typically 70-85% over the three steps.

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Chlorination of 4-Hydroxyquinoline-8-carboxylic Acid

The conversion of the 4-hydroxy group to a chloro group is a crucial step in this synthesis. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Causality Behind Experimental Choices:
  • Chlorinating Agent: Phosphorus oxychloride is a powerful and effective reagent for the conversion of hydroxyl groups on heterocyclic rings to chlorides.[3]

  • Reaction Conditions: The reaction is performed under reflux in neat POCl₃ to ensure a sufficiently high temperature and concentration of the reagent to drive the reaction to completion.

  • Work-up Procedure: The work-up is critical for safety and product purity. Excess POCl₃ is highly reactive and must be quenched carefully by slowly adding the reaction mixture to ice. The product is then precipitated by neutralizing the acidic solution. The presence of the carboxylic acid group requires careful consideration during this step. While POCl₃ can convert carboxylic acids to acyl chlorides, the subsequent aqueous workup will hydrolyze the acyl chloride back to the carboxylic acid.

Detailed Experimental Protocol: Synthesis of this compound

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Hydroxyquinoline-8-carboxylic acidAs synthesized in Part 1
Phosphorus oxychloride (POCl₃)≥99%Commercially Available
Ice
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
Deionized water

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents and evolves HCl gas.

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a dilute NaOH solution), place 4-hydroxyquinoline-8-carboxylic acid (1.0 eq).

  • Carefully add phosphorus oxychloride (5-10 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) with stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring in a large beaker. This quenching process is highly exothermic and will generate HCl gas.

  • Continue stirring until all the ice has melted and a suspension is formed.

  • Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will cause vigorous gas evolution (CO₂).

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum at 60-80 °C.

Expected Results:

  • Appearance: A white to off-white solid.

  • Yield: Typically in the range of 80-95%.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

Visualization of Key Mechanisms

Gould-Jacobs Reaction Mechanism

Gould_Jacobs cluster_mech1 Gould-Jacobs Mechanism Aniline Dimethyl 2-aminoterephthalate Condensation Condensation Intermediate Aniline->Condensation + DEEM - EtOH DEEM DEEM Cyclization Cyclized Intermediate (4-quinolone) Condensation->Cyclization Heat (Thermal Cyclization) Hydrolysis 4-Hydroxyquinoline-8-carboxylic acid Cyclization->Hydrolysis 1. NaOH, H₂O 2. H⁺

Figure 2: Simplified mechanism of the Gould-Jacobs reaction.

Chlorination Reaction Workflow

Chlorination_Workflow cluster_workflow Chlorination Workflow Start Start with 4-Hydroxyquinoline-8-carboxylic acid Reaction React with excess POCl₃ (Reflux, 3-4h) Start->Reaction Quench Quench with Ice/Water Reaction->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Isolate Filter and Dry Product Neutralize->Isolate Product This compound Isolate->Product

Figure 3: Workflow for the chlorination of 4-hydroxyquinoline-8-carboxylic acid.

Safety and Handling

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Concentrated Acids and Bases: Handle with care, using appropriate PPE.

  • High Temperatures: The thermal cyclization step is performed at high temperatures. Use appropriate heating mantles and ensure the glassware is free of defects.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently synthesize this valuable quinoline derivative for further investigation in drug discovery and development programs.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • SciSpace.
  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • ResearchGate.
  • BenchChem. The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers.

Sources

derivatization of 4-chloroquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 4-Chloroquinoline-8-Carboxylic Acid

Abstract

This technical guide outlines the divergent synthesis protocols for This compound , a bifunctional scaffold critical in the development of antimalarials, metalloprotease inhibitors, and SIRT3 modulators. We present two distinct workflows: a High-Throughput Direct Route for rapid analog screening and a Precision Protection Route for scalable library generation. The guide details the chemoselective exploitation of the electrophilic C4 position (


) and the nucleophilic/chelating potential of the C8 carboxylate.

Strategic Overview: The "Dual-Handle" Scaffold

The this compound molecule offers two orthogonal reactive sites, allowing for divergent synthesis .

  • Site A (C4-Chloro): An electrophilic center activated by the quinoline nitrogen. It undergoes Nucleophilic Aromatic Substitution (

    
    ) with amines, thiols, and alkoxides. Reactivity is enhanced by protonation of the ring nitrogen (acid catalysis).
    
  • Site B (C8-Carboxyl): A steric and electronic handle. It can participate in amide coupling, esterification, or metal coordination. Its peri-position relative to the ring nitrogen creates a potential binding pocket for divalent metals (

    
    , 
    
    
    
    ).
Chemo-Selectivity Logic
  • Challenge: Direct

    
     on the free acid (Site A) creates zwitterionic intermediates, leading to poor solubility in organic solvents (DCM, EtOAc) and difficult workups.
    
  • Solution: For high purity, we recommend the Ester-Intermediate Protocol (Protocol 2), where the C8 acid is masked as an ester before C4 functionalization.

Workflow Visualization

The following diagram illustrates the decision matrix for derivatizing this scaffold.

QuinolineDerivatization SM 4-Chloroquinoline- 8-carboxylic Acid Direct Route A: Direct S_NAr (Rapid Screening) SM->Direct Neat Amine 120°C Ester Step 1: Esterification (MeOH/H2SO4) SM->Ester Protection Zwitterion Zwitterionic Product (Precipitation) Direct->Zwitterion SNAr_Ester Step 2: S_NAr at C4 (Amine, Et3N) Ester->SNAr_Ester Functionalization Hydrolysis Step 3: Hydrolysis (LiOH) SNAr_Ester->Hydrolysis Deprotection AmideCouple Step 4: Amide Coupling (HATU/Amine) Hydrolysis->AmideCouple Library Gen

Figure 1: Decision tree for derivatization. Route A is faster but lower purity; Route B is longer but yields high-purity libraries.

Experimental Protocols

Protocol 1: The Direct Route (Rapid Screening)

Best for: Generating small quantities of 4-aminoquinoline-8-acids for immediate biological assay.

Mechanism: The reaction relies on the high nucleophilicity of the amine to displace the chloride. The product often precipitates as a zwitterion.

Materials:

  • This compound (1.0 eq)

  • Amine (Nucleophile) (3.0 - 5.0 eq)

  • Solvent: Ethoxyethanol or neat (no solvent)

  • Catalyst: Phenol (0.5 eq) - Optional, accelerates reaction via H-bonding activation.

Step-by-Step:

  • Charge: In a pressure vial, combine the quinoline acid (100 mg) and the amine (excess).

  • Heat: Seal the vial and heat to 130°C for 4–6 hours.

    • Note: If the amine is volatile, use a microwave reactor (140°C, 30 min, high absorption setting).

  • Workup (Precipitation):

    • Cool to room temperature.

    • Add EtOAc (5 mL) to the reaction mixture. The zwitterionic product usually precipitates.

    • Filter the solid.[1]

    • Wash the cake with cold EtOAc and

      
       to remove excess amine.
      
  • Validation: Dissolve a sample in DMSO-

    
     for NMR. The disappearance of the C4-Cl signal and the shift of the C3-H proton (upfield) confirm substitution.
    
Protocol 2: The Precision Route (Library Synthesis)

Best for: Large-scale synthesis, structure-activity relationship (SAR) studies, and when the C8-amide is the final target.

Phase A: Protection (Esterification)

  • Dissolve this compound in dry MeOH (0.5 M).

  • Add conc.[2]

    
     (2.0 eq) dropwise.
    
  • Reflux for 16 hours.

  • Concentrate, neutralize with sat.

    
    , and extract with DCM. Yields Methyl 4-chloroquinoline-8-carboxylate .
    

Phase B: C4 Functionalization (


) 
  • Reactants: Methyl ester (1.0 eq), Amine (1.2 eq), DIPEA (2.0 eq).

  • Solvent: NMP or DMF (0.2 M).

  • Condition: Heat at 100°C for 12 hours (or MW 120°C, 20 min).

  • Workup: Dilute with water, extract with EtOAc. The ester prevents zwitterion formation, ensuring the product stays in the organic layer.

Phase C: C8 Diversification (Amide Coupling) To convert the C8-ester to an amide:

  • Hydrolysis: Treat the Phase B product with LiOH (3 eq) in THF/H2O (1:1) at RT for 2 hours. Acidify to pH 4 to precipitate the free acid.

  • Coupling:

    • Dissolve the acid (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate.

    • Add the secondary amine (

      
      ) (1.1 eq).
      
    • Stir at RT for 2 hours.

    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (C4) Poor nucleophilicity of amine (e.g., anilines).Add 1.0 eq HCl or phenol to protonate the quinoline N. Increase temp to 150°C.
Product Insoluble Zwitterion formation (Route A).Switch to Protocol 2 (Ester protection). Or use DMSO for extraction.
Hydrolysis of Cl Presence of water during

.
Ensure solvents are dry. Hydroxide ions compete with the amine to form 4-hydroxyquinoline.
Regioselectivity Attack at other positions (rare).The 4-position is highly activated. Confirm structure via NOE NMR (interaction between C5-H and amine).

References

  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [2]

    • Relevance: Defines the standard conditions and microwave protocols for 4-chloroquinolines.
  • National Institutes of Health (NIH). (2024). Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis. Retrieved from

    • Relevance: Provides mechanistic support for the activation of the C4 position in nitrogen heterocycles.
  • Journal of Medicinal Chemistry. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action. Retrieved from

    • Relevance: Details the amide coupling conditions (EDC/HOBt vs H
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

    • Relevance: Foundational theory on electron-deficient rings and leaving group effects.

Sources

Application Note & Protocols: Synthesis of 4-Chloroquinoline-8-Carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-chloroquinoline-8-carboxylic acid amides, a scaffold of significant interest in medicinal chemistry and drug development. We present a detailed, field-proven workflow, beginning with the synthesis of the key intermediate, this compound, followed by an in-depth analysis of two robust amidation methodologies: the classic acyl chloride approach and the modern peptide coupling reagent-based strategy. This guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and troubleshooting advice to ensure successful and reproducible outcomes.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2] Specifically, amides derived from the quinoline-4-carboxylic acid framework have demonstrated potent anti-inflammatory and analgesic activities, underscoring the importance of this structural class in drug discovery programs.[3]

This guide focuses on the synthesis of amides from this compound. The 4-chloro substituent serves as a crucial synthetic handle, enabling nucleophilic aromatic substitution (SNAr) reactions for further diversification, while the C-8 amide functionality allows for systematic exploration of structure-activity relationships (SAR) by varying the amine component.

Overall Synthetic Strategy

The synthesis is approached in a two-stage process. First, the key building block, this compound, is prepared. Second, this intermediate is coupled with a desired amine to form the final amide product. This strategy allows for a divergent approach where a single batch of the core intermediate can be used to generate a library of diverse amide analogues.

Synthetic Workflow A Starting Materials (e.g., Anthranilic Acid Derivative) B Step 1: Cyclization (e.g., Gould-Jacobs Reaction) A->B C 4-Hydroxyquinoline-8-carboxylic Acid B->C D Step 2: Chlorination C->D E Key Intermediate: This compound D->E F Step 3: Amine Coupling (Diverse Amines, R-NH2) E->F G Target Amides: 4-Chloroquinoline-8-carboxamides F->G HATU_Mechanism cluster_0 HATU Activation Pathway RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester (Highly Reactive) RCOOH->ActiveEster + HATU + Base Base Base (DIPEA) Base->RCOOH Deprotonates HATU HATU Amide Final Amide (R-CONH-R') ActiveEster->Amide + Amine Amine Amine (R'-NH2) Byproduct Tetramethylurea Byproduct

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Comparative Analysis of Coupling Methods

FeatureMethod A: Acyl Chloride (SOCl₂)Method B: Peptide Coupling (HATU)
Reactivity Very HighHigh
Conditions Harsh (reflux, generates HCl)Mild (0 °C to Room Temp)
Functional Group Tolerance Low (sensitive to acid)High
Byproducts SO₂ (gas), HCl (gas/acid)Tetramethylurea (soluble), HOAt
Work-up Often requires aqueous base washAqueous wash, sometimes chromatography
Cost LowHigh
Ideal For Robust, simple substrates; large scaleSensitive substrates, complex molecules, library synthesis

Detailed Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 2A: Amide Synthesis via Acyl Chloride Method

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Desired primary or secondary amine (1.2 eq)

  • Triethylamine (TEA) or DIPEA (2.5 eq)

Procedure:

  • Acyl Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF (1-2 drops). Add thionyl chloride (2.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80-110 °C depending on solvent) for 2-3 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by LC-MS for methyl ester formation.

  • Solvent Removal: After completion, cool the reaction to room temperature and remove all volatile components (excess SOCl₂ and solvent) under reduced pressure. This yields the crude 4-chloroquinoline-8-carbonyl chloride.

  • Amination: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, dissolve the desired amine (1.2 eq) and TEA (2.5 eq) in anhydrous DCM. Add this amine solution dropwise to the cold acyl chloride solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor progress by TLC or LC-MS until the acyl chloride is consumed.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final amide.

Protocol 2B: Amide Synthesis via HATU Coupling Method

Materials:

  • This compound

  • Desired primary or secondary amine (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere. [4]2. Addition: Add the desired amine (1.2 eq), HATU (1.2 eq), and finally DIPEA (3.0 eq). [4][5]The order of addition can be critical; adding the base last is often preferred.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC or LC-MS. [4]4. Quenching & Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 5% LiCl solution (to help remove DMF), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to remove the tetramethylurea byproduct and any unreacted starting materials.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Product Yield Incomplete activation of the carboxylic acid.(SOCl₂): Ensure SOCl₂ is fresh; add catalytic DMF; increase reaction time/temp. (HATU): Ensure reagents are anhydrous; check the quality of HATU and base.
Poor nucleophilicity of the amine.Use a less hindered amine if possible; increase reaction temperature or time.
Multiple Side Products (SOCl₂): Degradation of acid-sensitive groups.Switch to milder HATU conditions.
(HATU): Side reaction with the base.Ensure a non-nucleophilic base like DIPEA is used, not TEA or pyridine.
Difficulty Removing Byproducts (HATU): Tetramethylurea is soluble in many organic solvents.Wash thoroughly with water or 5% LiCl solution; if necessary, purification by reverse-phase chromatography may be required.
Starting Material Recovered Insufficient equivalents of coupling reagent or base.Re-run reaction with increased equivalents (e.g., 1.2-1.5 eq of coupling reagent).

References

  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • Al-Ostath, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4289. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Singh, U. P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 263-272. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Kim, J., et al. (2017). Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. RSC Advances, 7(66), 41659-41666. Retrieved from [Link]

  • Pace, V., et al. (2011). A one-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Organic Letters, 13(15), 3944-3947. Retrieved from [Link]

  • Gu, H., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 54(4), 1039-1051. Retrieved from [Link]

  • Morsch, L. (2019). 22.9 Reactions of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Retrieved from [Link]

  • Reagent Guide, Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Davis, M., & Scanlon, D. B. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 30(2), 433-435. Retrieved from [Link]

  • Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. Retrieved from [Link]

  • Al-Ostath, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). US2561553A - Process for the manufacture of 8-hydroxy quinoline.
  • Reddy, K. L., et al. (2007). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 48(41), 7349-7352. Retrieved from [Link]

Sources

Application Note: Divergent Synthesis with 4-Chloroquinoline-8-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-chloroquinoline-8-carboxylic acid as a building block for pharmaceuticals Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Introduction: The "Privileged" Dual-Handle Scaffold

In modern drug discovery, This compound (CAS 216257-37-3) represents a high-value "privileged structure."[1] Its utility lies in its orthogonal reactivity profile, allowing medicinal chemists to rapidly generate diverse libraries around the quinoline core—a motif ubiquitous in antimalarials, kinase inhibitors, and antivirals.

This scaffold offers two distinct chemical handles:

  • C4-Position (Electrophilic): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-couplings.[1]
    
  • C8-Position (Nucleophilic/Acidic): A carboxylic acid moiety ideal for amide coupling, esterification, or metal chelation strategies.[1]

This guide provides a "Gold Standard" workflow for utilizing this building block, addressing common synthetic bottlenecks such as catalyst poisoning and zwitterionic solubility issues.

Chemical Profile & Reactivity Map

PropertyData
Chemical Name This compound
CAS Number 216257-37-3
Molecular Formula

Molecular Weight 207.61 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; limited solubility in water/DCM (Zwitterionic character)
Key Reactivity C4-Cl (

, Suzuki); C8-COOH (Amidation, Esterification)
Reactivity Visualization

The following diagram illustrates the orthogonal functionalization pathways available for this scaffold.

ReactivityMap Core 4-Chloroquinoline- 8-carboxylic acid C4_Path C4 Functionalization (Electrophile) Core->C4_Path High Reactivity C8_Path C8 Functionalization (Nucleophile/Linker) Core->C8_Path Standard Reactivity SNAr S_NAr (Amines) -> Aminoquinolines C4_Path->SNAr Heat/H+ Suzuki Pd-Coupling -> Biaryls C4_Path->Suzuki Pd(0)/Base Amide Amide Coupling -> Peptidomimetics C8_Path->Amide HATU/DIPEA Ester Esterification (Protection) C8_Path->Ester MeOH/H+

Figure 1: Orthogonal reactivity map of this compound.

Strategic Synthesis Protocols

Strategy A: The "Protect-First" Approach (Recommended for Suzuki Couplings)

Why: Free carboxylic acids can poison Palladium catalysts or sequester bases, stalling cross-coupling reactions.[1] Converting the acid to a methyl ester significantly improves yield and solubility in organic solvents.

Protocol 1: Methyl Ester Protection[1]
  • Reagents: this compound (1.0 eq), Thionyl Chloride (

    
    , 2.0 eq), Methanol (anhydrous).
    
  • Setup: Flame-dried round-bottom flask under

    
    .
    
  • Procedure:

    • Suspend the starting material in anhydrous Methanol (0.5 M).

    • Cool to 0°C. Add

      
       dropwise (Exothermic!).
      
    • Reflux for 4-6 hours. Monitor by TLC/LCMS (Acid converts to less polar ester).

    • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

      
       (to remove trace acid), brine, and dry over 
      
      
      
      .
    • Yield: Typically >90%.[2]

Protocol 2: Suzuki-Miyaura Coupling at C4

Target: 4-Aryl-quinoline-8-carboxylates (Biaryl scaffolds).[1]

  • Reagents:

    • Methyl 4-chloroquinoline-8-carboxylate (1.0 eq)

    • Aryl Boronic Acid (1.2 eq)[1]

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (for sterically hindered substrates)[1]
    • Base:

      
       (2.0 eq) or 
      
      
      
      [1]
    • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

  • Procedure:

    • Degassing: Combine ester, boronic acid, and base in the solvent mixture. Sparge with Argon for 10 mins (Critical step to prevent Pd oxidation).[1]

    • Catalyst Addition: Add Pd catalyst quickly; seal the vessel.

    • Reaction: Heat to 90°C for 12 hours.

    • Workup: Filter through Celite. Dilute with EtOAc/Water. Extract organic layer.[1][2][3]

    • Purification: Flash chromatography (Hexane/EtOAc).

Strategy B: Direct Functionalization (Recommended for )

Why: The 4-position is sufficiently activated that nucleophilic attack by amines can proceed without protecting the C8-acid, provided the zwitterionic product can be purified.[1]

Protocol 3:

Displacement with Amines

Target: 4-Amino-quinoline-8-carboxylic acids (Kinase/Antimalarial motifs).[1]

  • Reagents:

    • This compound (1.0 eq)[2]

    • Primary/Secondary Amine (1.2 - 1.5 eq)[1]

    • Solvent: Ethanol or Water/Ethanol (1:1)[1]

    • Catalyst (Optional): 1-2 drops of conc. HCl (Protonation of the quinoline nitrogen increases electrophilicity at C4).

  • Procedure:

    • Mix reagents in Ethanol.

    • Heat to reflux (80°C) for 4-12 hours.

    • Observation: The product often precipitates out of the reaction mixture as the HCl salt or zwitterion upon cooling.

    • Workup: Filter the precipitate. Wash with cold Ethanol and Diethyl Ether.

    • Purification: If soluble, adjust pH to ~4-5 (isoelectric point) to precipitate the free acid.

Library Generation Workflow

The following workflow illustrates how to use this building block to generate a divergent library of compounds.

Workflow Start Start: 4-Cl-quinoline-8-COOH Step1 Step 1: Esterification (Methyl Ester) Start->Step1 Branch1 Path A: C4 Diversity (Suzuki/SNAr) Branch2 Path B: C8 Diversity (Amide Coupling) Step2 Step 2: C4-Coupling (Suzuki w/ Ar-B(OH)2) Step1->Step2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Step2->Step3 Step4 Step 4: C8-Amidation (Library Splitting) Step3->Step4 Final Final Library: 4-Aryl-8-Amido-Quinolines Step4->Final

Figure 2: Divergent synthesis workflow for generating 4,8-disubstituted quinoline libraries.

Expert Tips & Troubleshooting

Solubility "Trap"
  • Issue: The parent acid and its amino-derivatives often exist as zwitterions, making them insoluble in both organic solvents (DCM) and aqueous media at neutral pH.[1]

  • Solution: Always adjust pH to extremes (pH < 2 or pH > 10) for extraction, or use n-Butanol for extraction from aqueous phases.

Regioselectivity
  • Insight: The C4-Cl bond is significantly more reactive towards nucleophiles than the C8-COOH is towards activation, unless activating agents (like HATU) are used. However, to avoid self-polymerization (where the amine of one molecule reacts with the activated acid of another), always complete the C4-substitution first or protect the acid.

DHODH Inhibition Context
  • Quinoline-4-carboxylic acids are classic DHODH inhibitors (Brequinar analogs).[1] However, shifting the acid to the C8-position alters the binding mode, often favoring metal-dependent binding or distinct hydrophobic pocket occupation. When designing inhibitors, consider maintaining the acid moiety (do not amidate) if simulating Brequinar-like activity.

References

  • Synthesis and Reactivity of 4-Chloroquinolines

    • Source: Sigma-Aldrich Product Sheet. "4-Chloroquinoline, 99%."

  • S_NAr Mechanisms in N-Heterocycles

    • Title: "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction."[4]

    • Source: ResearchGate (2023).[1]

  • Suzuki Coupling Protocols for Heterocycles

    • Title: "Suzuki-Miyaura Coupling."[1][5][6]

    • Source: Organic Chemistry Portal.[1]

  • Quinoline Carboxylic Acids in Drug Discovery (DHODH)

    • Title: "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
    • Source: NIH / J Med Chem.
  • Chemical Identity Verification

    • Title: "this compound Basic
    • Source: ECHEMI.

Sources

analytical methods for 4-chloroquinoline-8-carboxylic acid characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 4-Chloroquinoline-8-carboxylic Acid

Introduction & Scope

This compound (CAS: 13720-96-2) is a critical pharmacophore and intermediate in the synthesis of antiviral agents, antibacterial quinolones, and kinase inhibitors.[1] Its structural duality—possessing an electrophilic chlorine at the C4 position and a nucleophilic/acidic carboxyl group at the C8 position—makes it a versatile scaffold but also presents specific analytical challenges.[1]

This Application Note provides a self-validating analytical framework for researchers. Unlike generic protocols, this guide addresses the specific physicochemical behavior of the quinoline core, particularly the tendency for hydrolysis at the C4 position and solubility challenges associated with the zwitterionic potential of quinoline carboxylic acids.[1]

Key Analytical Objectives:

  • Regiochemical Confirmation: Distinguishing the 4-chloro isomer from 2-chloro or other positional isomers.

  • Impurity Profiling: Quantifying the reversion to 4-hydroxyquinoline-8-carboxylic acid (hydrolysis product).

  • Assay Purity: Establishing a robust HPLC method suitable for GMP release testing.

Physicochemical Profile

Understanding the molecule's physical state is the prerequisite for selecting the correct analytical technique.[1]

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₀H₆ClNO₂M+ and [M+2] isotope pattern required in MS.[1]
Molecular Weight 207.61 g/mol Monoisotopic mass ~207.01 Da.[1]
Solubility DMSO (High), MeOH (Moderate), Water (Low/pH dependent)DMSO-d6 is the mandatory solvent for NMR.[1]
pKa (Predicted) ~2.5 (Quinoline N), ~4.0 (COOH)Mobile phases must be acidic (pH < 2.[1]5) to suppress ionization and prevent peak tailing.[1]
Melting Point > 200°C (Decomposes)Thermal instability suggests TGA is preferred over standard capillary melting point.[1]
UV Max ~254 nm, ~310 nmDual-wavelength detection recommended for HPLC.[1]

Chromatographic Purity Assessment (HPLC-UV/MS)

Rationale: The primary impurity in the synthesis of this compound (via POCl₃ chlorination of the 4-hydroxy precursor) is the unreacted or hydrolyzed 4-hydroxyquinoline-8-carboxylic acid .[1] Standard neutral mobile phases cause peak tailing due to the interaction of the carboxylic acid and the basic quinoline nitrogen with silanols.[1]

Protocol: Acidic Reverse-Phase HPLC

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (or equivalent).

  • Column: C18 stationary phase with high surface coverage (e.g., Waters XSelect CSH C18, 3.5 µm, 4.6 x 100 mm).[1] Why: CSH (Charged Surface Hybrid) technology improves peak shape for basic compounds in acidic media.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 40°C.

  • Detection: UV at 254 nm (primary) and 220 nm (impurity sensitivity).[1]

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End

Self-Validating System Suitability Criteria:

  • Tailing Factor (Tf): Must be < 1.5 for the main peak.[1] (If > 1.5, increase ionic strength by using 10mM Ammonium Formate pH 3.0 instead of simple formic acid).

  • Resolution (Rs): > 2.0 between 4-chloro product and 4-hydroxy impurity (which typically elutes earlier due to higher polarity).[1]

Structural Elucidation (NMR Spectroscopy)

Rationale: Mass spectrometry confirms the mass, but only NMR can definitively assign the position of the chlorine atom.[1] The coupling constants (


) of the protons on the heterocyclic ring are diagnostic.[1]

Protocol:

  • Solvent: DMSO-d6 (approx. 10 mg in 0.6 mL).[1]

  • Instrument: 400 MHz or higher.[1]

Diagnostic Signals (Expected Shifts):

  • Carboxylic Acid (-COOH): Broad singlet at 13.0 – 14.5 ppm .[1] (Disappearance upon D₂O shake confirms acidic proton).[1]

  • H2 (Quinoline Ring): Doublet at ~8.9 – 9.1 ppm .

    • Mechanistic Insight: The proton adjacent to the Nitrogen (H2) is the most deshielded.[1] In 4-substituted quinolines, H2 does not show meta-coupling to H4 (since H4 is substituted with Cl), appearing as a clean doublet or singlet depending on H3 coupling.[1]

  • H3 (Quinoline Ring): Doublet at ~7.8 – 8.0 ppm .

  • Aromatic Region (H5, H6, H7): Multiplet pattern between 7.6 – 8.5 ppm .[1]

Critical Check: If a signal is observed at ~6.0-6.5 ppm, this indicates the presence of the 4-hydroxy tautomer (quinolone form), signaling degradation or incomplete reaction.[1]

Mass Spectrometry & Impurity Logic

Rationale: Chlorine has a distinct natural isotope abundance: ³⁵Cl (75.77%) and ³⁷Cl (24.23%).[1] This creates a specific "fingerprint" in the mass spectrum.[1]

Protocol (LC-MS):

  • Ionization: ESI Positive Mode (M+H)⁺.

  • Target Ion: m/z 208.0 (³⁵Cl) and 210.0 (³⁷Cl).[1]

Acceptance Criteria:

  • Isotope Ratio: The intensity of the [M+H]⁺ peak (208) to the [M+H+2]⁺ peak (210) must be approximately 3:1 .[1]

  • Failure Mode: If the ratio is 1:0 (no M+2), the chlorine has been hydrolyzed (likely to OH, mass 190).[1] If the ratio is complex, potential dichloro impurities may be present.[1]

Visualized Analytical Workflow

The following diagram illustrates the logical decision tree for characterizing this compound, integrating synthesis checks with analytical release.

AnalyticalWorkflow Sample Crude 4-Cl-Quinoline-8-COOH SolubilityCheck Solubility Check (DMSO vs Water) Sample->SolubilityCheck HPLC HPLC-UV (Acidic Method) Purity Assessment SolubilityCheck->HPLC MS_Check LC-MS Analysis Isotope Pattern Check HPLC->MS_Check Decision Does [M]/[M+2] ratio = 3:1? MS_Check->Decision NMR 1H NMR (DMSO-d6) Structural Confirmation Release Pass: Release for Next Synthetic Step NMR->Release Regiochemistry Confirmed Decision->NMR Yes (3:1) Hydrolysis Impurity Detected: 4-Hydroxy Species (m/z 190) Decision->Hydrolysis No (Ratio skewed) Reprocess Fail: Reprocess (Re-chlorination) Hydrolysis->Reprocess

Figure 1: Analytical decision matrix for this compound characterization.

Synthesis & Impurity Pathway[1][2][3][4][5]

Understanding the origin of impurities is essential for the analyst.[1] The primary route involves the reaction of 4-hydroxyquinoline-8-carboxylic acid with phosphoryl chloride (POCl₃).[1]

SynthesisPathway Start 4-Hydroxyquinoline- 8-carboxylic acid Intermediate Transition State Start->Intermediate Heat Reagent + POCl3 (Chlorination) Product 4-Chloroquinoline- 8-carboxylic acid Intermediate->Product -HCl Impurity Impurity: Reversion to 4-OH (Hydrolysis in wet air) Product->Impurity + H2O (Storage/Workup)

Figure 2: Synthesis pathway highlighting the critical hydrolysis risk factor.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2773663, this compound.[1] Retrieved from [Link][1]

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Quinoline Antivirals. (General reference for quinoline scaffold analysis).
  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard reference for Chlorine isotope patterns and Quinoline NMR shifts).

Sources

Application Note: FT-IR Spectroscopy of 4-Chloroquinoline-8-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-chloroquinoline-8-carboxylic acid, a key intermediate in pharmaceutical synthesis. The document outlines the theoretical basis for its vibrational spectrum, presents a comprehensive experimental protocol for sample analysis, and offers insights into the interpretation of the spectral data. This guide is intended for researchers, scientists, and professionals in drug development and quality control who require a robust method for the characterization of this compound.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The quinoline scaffold is a core structural motif in a wide array of pharmacologically active agents, including antimalarials, antibacterials, and anticancer drugs. The specific substitution pattern of a chloro group at the 4-position and a carboxylic acid at the 8-position makes this molecule a versatile building block for the synthesis of novel therapeutic agents.

FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound by probing its vibrational modes. Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum. For this compound, FT-IR spectroscopy serves as an invaluable tool for:

  • Structural Verification: Confirming the presence of key functional groups (carboxylic acid, quinoline ring, C-Cl bond).

  • Purity Assessment: Identifying the presence of impurities or starting materials.

  • Reaction Monitoring: Tracking the progress of synthetic reactions involving this intermediate.

This application note will detail the expected vibrational frequencies based on the analysis of related structures and provide a validated protocol for obtaining high-quality FT-IR spectra.

Theoretical Background: Predicted Vibrational Modes

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups: the quinoline ring system, the carboxylic acid group, and the carbon-chlorine bond. The interpretation of the spectrum relies on understanding the characteristic absorption regions for these moieties.

Carboxylic Acid Group Vibrations

The carboxylic acid functional group gives rise to some of the most distinct features in an infrared spectrum.[1]

  • O-H Stretching: A very broad and intense absorption band is expected in the region of 3300-2500 cm⁻¹ . This broadening is a result of strong intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers in the solid state.[1]

  • C=O Stretching: A sharp, strong absorption band should appear between 1710 and 1680 cm⁻¹ . The conjugation of the carbonyl group with the aromatic quinoline ring may slightly lower this frequency compared to a saturated carboxylic acid.

  • C-O Stretching and O-H Bending: Coupled vibrations involving C-O stretching and in-plane O-H bending are expected in the fingerprint region, typically around 1300-1200 cm⁻¹ and 1440-1395 cm⁻¹ , respectively.[1]

Quinoline Ring Vibrations

The quinoline ring, being an aromatic heterocyclic system, will exhibit several characteristic vibrational modes.

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands in the region of 3100-3000 cm⁻¹ .

  • C=C and C=N Ring Stretching: A series of medium to strong bands are expected in the 1620-1400 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings. For instance, a band around 1620 cm⁻¹ can be attributed to C=N stretching.[2]

  • C-H In-plane and Out-of-plane Bending: The fingerprint region below 1000 cm⁻¹ will contain a complex pattern of bands arising from C-H in-plane and out-of-plane bending vibrations, which are highly characteristic of the substitution pattern on the quinoline ring.

Carbon-Chlorine Vibrational Mode
  • C-Cl Stretching: The stretching vibration of the C-Cl bond is expected to produce a medium to strong absorption band in the region of 800-600 cm⁻¹ . The exact position can be influenced by the electronic environment of the quinoline ring.

Experimental Protocol: FT-IR Analysis

This section details the protocol for obtaining a high-quality FT-IR spectrum of solid this compound using the KBr pellet transmission method. An alternative method using Attenuated Total Reflectance (ATR) is also described.

Instrumentation and Materials
  • FT-IR Spectrometer: A benchtop FT-IR spectrometer capable of a spectral range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹.

  • Sample: this compound (solid, finely powdered).

  • KBr (Potassium Bromide): IR-grade, spectroscopic purity, and thoroughly dried to prevent moisture interference.

  • Agate Mortar and Pestle: For grinding the sample and KBr.

  • Pellet Press: A hydraulic press capable of generating sufficient pressure to form a transparent KBr pellet.

  • ATR Accessory (Optional): A single-reflection diamond or germanium ATR accessory.

Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Processing A Weigh Sample & KBr B Grind Mixture A->B Homogenize C Press Pellet B->C Load Press E Acquire Sample Spectrum C->E Place in Holder D Acquire Background Spectrum D->E Reference F Baseline Correction E->F Raw Data G Peak Picking & Interpretation F->G Processed Spectrum

Caption: Workflow for FT-IR analysis of this compound.

Step-by-Step Protocol (KBr Pellet Method)
  • Preparation: Ensure the agate mortar, pestle, and pellet press dies are scrupulously clean and dry. It is advisable to clean them with a solvent like acetone and dry them in an oven.

  • Grinding KBr: Place approximately 100-200 mg of dry, IR-grade KBr powder into the agate mortar and grind it to a fine, consistent powder. This helps to eliminate any crystalline imperfections.

  • Sample Mixing: Add 1-2 mg of the this compound sample to the ground KBr in the mortar.

  • Homogenization: Gently but thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. The particle size of the sample should be reduced to minimize scattering of the infrared radiation.[3]

  • Pellet Formation: Transfer a portion of the mixture into the pellet die. Place the die into the hydraulic press and apply pressure according to the manufacturer's instructions to form a clear, transparent, or translucent pellet. An opaque or cloudy pellet may indicate insufficient grinding, excessive sample concentration, or the presence of moisture.

  • Background Spectrum: Place the empty sample holder into the FT-IR spectrometer and acquire a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide.

  • Sample Spectrum: Carefully place the KBr pellet containing the sample into the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum should be baseline corrected and the peaks of interest identified and labeled.

Alternative Protocol (ATR Method)

Attenuated Total Reflectance (ATR) is a rapid alternative that requires minimal sample preparation.

  • Background Spectrum: With the clean ATR crystal in place, acquire a background spectrum.

  • Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum: Acquire the sample spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis to prevent cross-contamination.

Data Interpretation and Expected Spectrum

The FT-IR spectrum of this compound will display a series of absorption bands corresponding to the vibrational modes of its functional groups. Based on the analysis of similar compounds, the following table summarizes the expected key absorption bands.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityNotes
3300 - 2500O-H stretch (Carboxylic Acid)Broad, StrongCharacteristic broad band due to hydrogen bonding.[1]
3100 - 3000C-H stretch (Aromatic)Weak to MediumMultiple weak bands may be observed.
1710 - 1680C=O stretch (Carboxylic Acid)Strong, SharpPosition influenced by conjugation with the quinoline ring.
1620 - 1580C=N stretch (Quinoline Ring)MediumA key indicator of the heterocyclic ring structure.[2]
1580 - 1400C=C stretch (Aromatic Ring)Medium to StrongA series of bands characteristic of the quinoline ring system.
1440 - 1395O-H bend (Carboxylic Acid)MediumIn-plane bending vibration.[1]
1300 - 1200C-O stretch (Carboxylic Acid)Medium to StrongCoupled with O-H in-plane bending.
800 - 600C-Cl stretchMedium to StrongConfirms the presence of the chloro substituent.
Below 900C-H out-of-plane bend (Aromatic)Medium to StrongPattern is diagnostic of the substitution on the aromatic rings.
Logical Relationship Diagram

Spectral_Interpretation cluster_molecule This compound cluster_functional_groups Functional Groups cluster_vibrations Vibrational Modes cluster_spectrum FT-IR Spectrum Molecule Molecular Structure COOH Carboxylic Acid (-COOH) Molecule->COOH Quinoline Quinoline Ring Molecule->Quinoline CCl C-Cl Bond Molecule->CCl OH_stretch O-H Stretch (3300-2500 cm⁻¹) COOH->OH_stretch CO_stretch C=O Stretch (1710-1680 cm⁻¹) COOH->CO_stretch Ring_stretch C=C / C=N Stretch (1620-1400 cm⁻¹) Quinoline->Ring_stretch CCl_stretch C-Cl Stretch (800-600 cm⁻¹) CCl->CCl_stretch Spectrum Characteristic Peaks OH_stretch->Spectrum CO_stretch->Spectrum Ring_stretch->Spectrum CCl_stretch->Spectrum

Caption: Relationship between molecular structure and FT-IR spectrum.

Conclusion

FT-IR spectroscopy is an essential analytical technique for the characterization of this compound. By following the detailed protocol outlined in this application note, researchers can reliably obtain high-quality spectra for structural confirmation and purity assessment. The interpretation of the spectrum, guided by the understanding of the characteristic vibrational modes of the carboxylic acid, quinoline ring, and C-Cl bond, allows for a comprehensive analysis of this important pharmaceutical intermediate. The provided data and workflows establish a self-validating system for the routine analysis of this compound in a research or industrial setting.

References

  • FTIR spectrum of 8hydroxyquinoline. ResearchGate. Available at: [Link]

  • Sample preparation for FT-IR. University of California, Los Angeles. Available at: [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Oriental Journal of Chemistry. Available at: [Link]

  • Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • IR: carboxylic acids. University of Calgary. Available at: [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journal of Applied Physics. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 4-Chloroquinoline-8-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-chloroquinoline-8-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of each step, troubleshoot common experimental hurdles, and provide data-driven strategies to optimize your reaction yields. Our goal is to equip you with the expertise and confidence to achieve consistent and high-quality results.

Synthetic Overview: The Gould-Jacobs Pathway

The most established and versatile route to the this compound scaffold begins with the Gould-Jacobs reaction, followed by subsequent hydrolysis, decarboxylation, and chlorination steps.[1][2] This pathway offers a logical progression but contains several critical junctures where yields can be compromised. Understanding the flow is the first step to mastering the synthesis.

Synthesis_Workflow A 2-Aminobenzoic Acid + Diethyl Ethoxymethylenemalonate B Condensation Intermediate (Anilinomethylenemalonate) A->B Condensation C Thermal Cyclization (Gould-Jacobs) B->C D 4-Hydroxy-3-carbethoxy- quinoline-8-carboxylic Acid C->D E Saponification (Hydrolysis) D->E F Quinoline-3,4,8-tricarboxylic Acid Intermediate E->F G Decarboxylation F->G H 4-Hydroxyquinoline- 8-carboxylic Acid G->H I Chlorination (e.g., POCl3) H->I J 4-Chloroquinoline- 8-carboxylic Acid (Product) I->J

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the key steps of this synthesis?

A1: The synthesis relies on three core transformations:

  • Gould-Jacobs Reaction: This involves the condensation of an aniline (2-aminobenzoic acid) with an activated malonic ester derivative, followed by a high-temperature 6-electron cyclization to form the 4-hydroxyquinoline ring system.[1]

  • Saponification & Decarboxylation: The ester group at the 3-position, introduced by the malonic ester, is first hydrolyzed to a carboxylic acid under basic conditions. Subsequent heating selectively removes this newly formed carboxyl group, as it is a β-keto acid derivative, which readily decarboxylates.[3][4]

  • Chlorination: The final step converts the 4-hydroxy (or its tautomeric 4-oxo form) into the 4-chloro derivative. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), which proceeds via a phosphate ester intermediate.[5][6]

Q2: My overall yield is consistently low. Which step is the most likely culprit?

A2: The thermal cyclization step (Gould-Jacobs) is notoriously challenging and often the primary source of yield loss.[2][7] This reaction requires high temperatures (often >250 °C) to overcome the activation energy for the intramolecular ring closure. At these temperatures, starting materials and intermediates can degrade, leading to the formation of tar and other byproducts. Optimizing this step will have the most significant impact on your overall yield.

Q3: I am struggling with the final chlorination step. Why is it not a straightforward conversion?

A3: The chlorination of 4-hydroxyquinolines with POCl₃ is more complex than a simple substitution. The reaction proceeds in two main stages: an initial phosphorylation of the hydroxyl group, followed by nucleophilic attack by chloride.[5] Incomplete reaction can result from poor quality or insufficient POCl₃, inadequate temperature, or the formation of stable, unreactive intermediates. Furthermore, the workup procedure is critical, as excess POCl₃ must be quenched carefully to avoid violent reactions and to facilitate product isolation.[8]

Troubleshooting Guide: A Step-by-Step Analysis

Stage 1: The Gould-Jacobs Cyclization

Problem: Very low (<30%) yield of the cyclized product, 4-hydroxy-3-carbethoxy-quinoline-8-carboxylic acid, with significant tar formation.

Gould_Jacobs_Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization Aniline Aniline Derivative (Nucleophile) Intermediate1 Addition Intermediate Aniline->Intermediate1 Nucleophilic Attack Malonate Alkoxy Methylenemalonate Malonate->Intermediate1 Anilidomethylene Anilidomethylenemalonate Intermediate1->Anilidomethylene Loss of EtOH Cyclized 6-Electron Cyclization Anilidomethylene->Cyclized Heat (>250 °C) Quinoline 4-Hydroxy-3-carboalkoxyquinoline Cyclized->Quinoline Loss of EtOH

Caption: Mechanism of the Gould-Jacobs reaction.

  • Plausible Cause 1: Sub-optimal Cyclization Temperature. The intramolecular cyclization has a high activation energy. Insufficient heat leads to incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition.[7]

  • Solution Strategy:

    • Temperature Screening: The optimal temperature is a balance between reaction rate and degradation. A systematic screen is recommended. High-boiling solvents like diphenyl ether are traditionally used.

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields by providing rapid, uniform heating.[9][10]

    • Acid Catalysis: Using Eaton's reagent (P₂O₅ in methanesulfonic acid) can promote cyclization under milder conditions (e.g., 100 °C), avoiding the harsh temperatures of thermal cyclization.[10]

  • Data-Driven Optimization of Thermal Cyclization:

EntryMethodTemperature (°C)Time (min)Isolated Yield (%)Reference
1Conventional Heating2501025[7]
2Conventional Heating3001037[7]
3Conventional Heating3002028 (Degradation)[7]
4Microwave Irradiation1707~60-90 (general)[10]
5Eaton's Reagent100120~60 (general)[10]

This table illustrates typical parameters and outcomes. Yields are highly substrate-dependent.

Stage 2: Saponification and Decarboxylation

Problem: Incomplete saponification of the 3-ester, or unintended loss of the 8-carboxyl group during decarboxylation.

  • Plausible Cause 1 (Incomplete Saponification): Insufficient hydrolytic conditions. The ester may be sterically hindered or the base may be consumed by the acidic proton of the 8-carboxylic acid group.

  • Solution Strategy:

    • Increase Base Equivalents: Use a sufficient excess of NaOH or KOH (e.g., 3-4 equivalents) to ensure complete hydrolysis.

    • Solvent and Temperature: Refluxing in an aqueous alcohol solution (e.g., ethanol/water) is a common practice.[11] Monitor the reaction by TLC until the starting ester is fully consumed.

  • Plausible Cause 2 (Unwanted Decarboxylation): The carboxyl group at the 8-position is relatively stable. However, excessively high temperatures or prolonged heating during the decarboxylation of the 3-position can lead to its loss.[12][13]

  • Solution Strategy:

    • Stepwise Procedure: After saponification, acidify the mixture to precipitate the tricarboxylic acid intermediate. Isolate this solid.

    • Controlled Heating: Gently heat the isolated intermediate (or the reaction mixture after acidification) to effect decarboxylation at the 3-position. The β-keto acid structure at this position facilitates decarboxylation at much lower temperatures (often 100-140 °C) than required for the 8-position.[3]

Stage 3: Chlorination with Phosphorus Oxychloride (POCl₃)

Problem: Low yield of this compound and difficult purification from a dark, viscous residue.

Chlorination_Mechanism A 4-Hydroxyquinoline (Keto Tautomer) C Phosphorylated Intermediate A->C Phosphorylation B POCl3 B->C E 4-Chloroquinoline (Product) C->E Nucleophilic Attack F Byproduct C->F Elimination D Chloride Ion (Cl-) D->E

Caption: Simplified mechanism for chlorination using POCl₃.

  • Plausible Cause 1: Reagent Inactivity/Side Reactions. POCl₃ is highly reactive and sensitive to moisture. Old or improperly stored reagent can be partially hydrolyzed, reducing its efficacy. The reaction can also form polymeric byproducts, especially at high temperatures.[5][8]

  • Solution Strategy:

    • Use Fresh POCl₃: Always use freshly distilled or a newly opened bottle of phosphorus oxychloride.

    • Temperature Control: The reaction often involves heating to reflux. However, a controlled approach can be beneficial. An initial phosphorylation may occur at a lower temperature, followed by heating to drive the conversion to the chloro-product.[5]

    • Use of Co-reagents: In some cases, the addition of a base like triethylamine or a catalyst like DMF can influence the reaction, although this must be optimized carefully. For particularly stubborn substrates, a mixture of POCl₃ and PCl₅ can be more effective.[14]

  • Plausible Cause 2: Difficult Workup and Isolation. The workup is hazardous and critical for good recovery. Quenching excess POCl₃ with water is highly exothermic. The product may also precipitate with byproducts.

  • Solution Strategy:

    • Remove Excess Reagent: Before quenching, distill off the bulk of the excess POCl₃ under reduced pressure. This minimizes the exothermic quench.

    • Controlled Quench: Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

    • pH Adjustment: The product is a carboxylic acid. Carefully neutralize the acidic solution with a base (e.g., NaOH solution or solid NaHCO₃) to precipitate the product. The desired pH for precipitation should be determined empirically but will likely be near the isoelectric point.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized for your specific laboratory conditions and scale. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 4-Hydroxyquinoline-8-carboxylic Acid
  • Condensation: In a round-bottom flask, combine 2-aminobenzoic acid (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 110-120 °C for 2 hours. The mixture should become a homogenous melt.

  • Cyclization: Add the hot reaction mixture from step 1 dropwise to a flask containing refluxing diphenyl ether (approx. 10 mL per gram of aniline). Maintain the reflux (approx. 250-260 °C) for 30 minutes.

  • Isolation of Intermediate: Cool the mixture to room temperature. The cyclized ester product should precipitate. Filter the solid and wash thoroughly with hexane or toluene to remove the diphenyl ether.

  • Saponification: Suspend the crude ester in a 10% aqueous NaOH solution (4.0 eq NaOH). Heat the mixture to reflux for 4 hours, or until TLC indicates complete consumption of the starting material.

  • Decarboxylation & Precipitation: Cool the reaction mixture in an ice bath. Slowly acidify with concentrated HCl until the pH is ~2-3. A solid will precipitate. Gently heat the entire slurry to 80-90 °C for 1 hour to effect decarboxylation.

  • Final Isolation: Cool the mixture, filter the solid product, wash with cold water, and dry under vacuum to yield 4-hydroxyquinoline-8-carboxylic acid.

Protocol 2: Chlorination to this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 4-hydroxyquinoline-8-carboxylic acid (1.0 eq). Carefully add phosphorus oxychloride (POCl₃, 5-10 eq by volume).

  • Chlorination: Heat the mixture to reflux (approx. 110 °C) for 3-4 hours. The reaction should be monitored by TLC (a more polar starting material spot should be replaced by a less polar product spot).

  • Reagent Removal: After cooling, remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure your vacuum pump is protected from corrosive vapors).

  • Workup: Very carefully, pour the cooled, viscous residue onto a large beaker of crushed ice with vigorous stirring.

  • Precipitation: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or 10% NaOH until the pH is approximately 4-5. The product will precipitate.

  • Purification: Filter the crude solid, wash with ample cold water, and dry. Recrystallize from ethanol to obtain pure this compound.[15]

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Reitsema, R. H. (1948). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43-68. [Link]

  • Kappe, C. O. (2000). High-speed combinatorial synthesis of 4-aryl-3,4-dihydropyrimidines using a microwave protocol. Tetrahedron Letters, 41(28), 5347-5350. [Link]

  • Hajimahdi, Z., et al. (2016). Synthesis and biological evaluation of new 8-methyl-4-hydroxyquinoline-3-carboxylic acid derivatives as potential antibacterial agents. Medicinal Chemistry Research, 25(9), 1861-1876. [Link]

  • Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1337-1340. [Link]

  • Martinez, R., et al. (2016). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 21(11), 1545. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Madhav, B., et al. (2009). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 52(21), 6818-6832. [Link]

  • Molbase. (n.d.). 4-Chloroquinoline CAS NO (611-35-8). [Link]

  • Zhou, X.-Y., & Chen, X. (2021). Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry, 18(8), 625-633. [Link]

  • Man-Yos, R., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 3(10), 823-827. [Link]

  • K-F, K. F., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1804-1812. [Link]

  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(2), 113-131. [Link]

  • Bentham Science. (2021). Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry, 18(8). [Link]

  • Kim, S., et al. (2009). Tandem beta-enamino ester formation and cyclization with o-alkynyl anilines catalyzed by InBr3: efficient synthesis of beta-(N-indolyl)-alpha,beta-unsaturated esters. The Journal of Organic Chemistry, 74(3), 1418-1421. [Link]

  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society. [Link]

  • Reddit. (2022). How the hell am I supposed to do this reaction? Protection carboxylic acids. r/organicchemistry. [Link]

  • Castillo Rodríguez, M. A., et al. (2019). Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming. Journal of Pharmaceutical and Biomedical Analysis, 165, 223-229. [Link]

  • The Organic Chemistry Tutor. (2021, March 24). Cyclic Ester Mechanism [ORGANIC CHEMISTRY] Smith 22.21. YouTube. [Link]

  • Analytical Methods Committee. (1981). Determination of halquinol (chloroquinolin-8-ols) in pre-mixes and medicated feeding stuffs. The Analyst, 106(1258), 105-113. [Link]

  • Cohen, T., & Schambach, R. A. (1970). Copper-quinoline decarboxylation. Journal of the American Chemical Society, 92(10), 3189-3190. [Link]

  • Fraenkel, G., Belford, R. L., & Yankwich, P. E. (1954). Decarboxylation of Malonic Acid in Quinoline and Related Media. Journal of the American Chemical Society, 76(1), 15-18. [Link]

  • Al-Salahi, R., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • Çetinkaya, A., & Ceylan, Ş. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 9(4), 1109-1122. [Link]

  • Al-Salahi, R., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • Li, Y., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 15(13), 2848. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Advanced Scientific Research, 8(1), 01-14. [Link]

  • Google Patents. (2019). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]

  • LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters. [Link]

  • Tang, T. P., & Hart, D. J. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Organic Letters, 13(23), 6276-6279. [Link]

  • Google Patents. (2021). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Ukraïnets, I. V., et al. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Heterocyclic Chemistry, 51(S1), S323-S339. [Link]

  • Ashenhurst, J. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (n.d.). Farmaco, 52(11), 687-691. [Link]

  • Google Patents. (2021). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • The Organic Chemistry Tutor. (2022, January 4). Synthesis Practice Problem (Carboxylic Acid Derivatives Chapter). YouTube. [Link]

Sources

Technical Support Center: 4-Chloroquinoline-8-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting Guide Document ID: TSC-Q8-PUR-001 Last Updated: 2025-05-20 Status: Validated

Diagnostic & Decision Matrix

Start Here. Before selecting a purification method, analyze your crude material. The behavior of 4-chloroquinoline-8-carboxylic acid (4-Cl-8-QCA) is dominated by its zwitterionic nature and the lability of the C4-chlorine bond.

Workflow Visualization

Caption: Decision logic for selecting the optimal purification route based on impurity profile.

PurificationLogic Start Crude 4-Cl-8-QCA Analysis HPLC/LC-MS Analysis Start->Analysis Impurity_OH Major Impurity: 4-Hydroxy (Hydrolysis) Analysis->Impurity_OH >5% Hydroxy Impurity_P Major Impurity: Phosphorous Salts Analysis->Impurity_P Inorganic Residue Impurity_Tar Issue: Dark Tar / Color Analysis->Impurity_Tar Low Purity (<80%) Action_Dry Protocol A: Anhydrous Recrystallization (Glacial AcOH) Impurity_OH->Action_Dry Avoid Water Action_pH Protocol B: Isoelectric Precipitation (pH 3.5 - 4.5) Impurity_P->Action_pH Wash out Salts Action_C Activated Carbon Treatment (in Base) Impurity_Tar->Action_C Action_C->Action_pH Post-Filtration

Critical Troubleshooting: The "Why" Behind the Failures

This section addresses the root causes of purification failure. The 4-chloro group is activated by the quinoline nitrogen, making it susceptible to nucleophilic attack (hydrolysis) by water, especially in acidic media [1].

Issue A: "My product keeps reverting to the 4-Hydroxy form."

Diagnosis: The 4-chloro substituent is hydrolyzing back to the starting material (4-hydroxyquinoline-8-carboxylic acid).

  • Cause: The workup was likely performed at high temperature in an aqueous acidic environment. The reaction mixture (usually POCl₃) creates a highly acidic solution upon quenching. If this hot, acidic solution stands for too long, thermodynamic hydrolysis occurs.

  • Solution:

    • Cold Quench: Always quench the reaction mixture into crushed ice, maintaining the internal temperature below 10°C.

    • Rapid Neutralization: Do not let the quenched solution sit. Immediately adjust pH to the isoelectric point to precipitate the product.

Issue B: "The solid is sticky or contains high inorganic residue."

Diagnosis: Trapped Phosphorous species (phosphoric acid/phosphates) from the POCl₃ reagent.

  • Cause: Quinoline carboxylic acids can form salts with phosphoric acid that are difficult to wash away if the pH is not strictly controlled.

  • Solution:

    • Dissolve the crude solid in dilute NaOH (forming the soluble sodium carboxylate).

    • Filter to remove insolubles.

    • Slowly re-acidify to pH 3.5–4.5 . This is the critical "Goldilocks zone" where the zwitterion precipitates, but inorganic salts remain soluble.

Validated Purification Protocols

Protocol A: Isoelectric Precipitation (Standard Workup)

Best for: Removing phosphorous salts and tars.

Principle: 4-Cl-8-QCA is amphoteric. It is soluble at pH < 2 (cationic) and pH > 8 (anionic). It is least soluble at its isoelectric point (pH ~4) [2].

  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL per gram of solid). Stir until dissolved. The solution should be pH > 10.

    • Note: If the solution is dark black/brown, add activated carbon (5 wt%), stir for 30 mins, and filter through Celite.

  • Precipitation: Cool the filtrate to 0–5°C in an ice bath.

  • Acidification: Dropwise add Glacial Acetic Acid (or 1M HCl) with vigorous stirring.

    • Target: Monitor pH continuously. Stop exactly at pH 3.8 – 4.2 .

  • Digestion: Allow the slurry to stir at 0°C for 30 minutes to granulate the solid.

  • Filtration: Filter the solid and wash with cold water (3x) to remove salts.

  • Drying: Dry under vacuum at 40°C over P₂O₅. Do not exceed 50°C to prevent hydrolysis.

Protocol B: Anhydrous Recrystallization

Best for: Removing the 4-hydroxy impurity.

Principle: The 4-hydroxy impurity is significantly less soluble in glacial acetic acid than the 4-chloro product, or vice-versa depending on concentration, but anhydrous conditions prevent further hydrolysis.

  • Solvent: Use Glacial Acetic Acid (AcOH).

  • Dissolution: Heat the AcOH to 60°C (Do not boil). Add crude solid until saturation.

  • Filtration (Hot): If insolubles remain (often the 4-hydroxy impurity), filter while hot.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.

  • Wash: Filter the crystals and wash with a small amount of cold hexanes or diethyl ether to remove residual acid.

Technical Data & Specifications

PropertySpecification / DataNotes
CAS Number 1334500-03-6 (Generic Ref)Note: Often cited as derivative of CAS 86-59-9
Molecular Weight 207.61 g/mol
Solubility (Water) Insoluble at pH 3-5Soluble in 1M NaOH or 1M HCl
Solubility (Organic) Soluble in DMSO, DMFSparingly soluble in MeOH, DCM
Storage 2-8°C, HygroscopicStore under Nitrogen/Argon
Stability Moisture SensitiveHydrolyzes to 4-OH in moist air

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography for purification? A: Generally, no . The free carboxylic acid is too polar and will streak or bind irreversibly to silica. If you must use chromatography, you should either:

  • Convert it to the methyl/ethyl ester first (using SOCl₂/MeOH), purify, and then hydrolyze (risky).

  • Use Reverse Phase (C18) chromatography with an acidic mobile phase (Water/Acetonitrile + 0.1% Formic Acid).

Q: Why is my yield lower than expected after the POCl₃ reaction? A: If you poured the POCl₃ reaction mixture directly into water without temperature control, you likely hydrolyzed a significant portion to the 4-hydroxy compound. This impurity often co-precipitates or stays in the mother liquor depending on the specific pH, leading to yield loss.

Q: The solid turns yellow/brown upon drying. Is it degrading? A: 4-Chloroquinolines are light-sensitive and can degrade via photo-oxidation or hydrolysis from atmospheric moisture. Ensure the product is dried thoroughly (vacuum desiccator) and stored in amber vials wrapped in foil.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69557448, this compound. Retrieved from [Link]

  • Liebman, K. M., et al. (2020). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction.[1] Molecules, 25(18). (Contextual reference for 4-chloroquinoline workup procedures). Retrieved from [Link]

Sources

Pfitzinger Condensation Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Pfitzinger condensation reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the synthesis of quinoline-4-carboxylic acids. As a cornerstone reaction in heterocyclic chemistry, the Pfitzinger condensation provides a direct route to a privileged scaffold found in numerous pharmacologically active compounds.[1][2][3] However, like many classic name reactions, it presents unique challenges.

This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your Pfitzinger reactions, ensuring higher yields, better purity, and more reliable outcomes.

Core Principles: The Pfitzinger Reaction Mechanism

Understanding the reaction mechanism is critical for effective troubleshooting. The Pfitzinger reaction is the condensation of isatin (or a derivative) with a carbonyl compound containing an α-methylene group, conducted in the presence of a strong base.[4][5] The reaction proceeds through several distinct stages:

  • Base-Mediated Ring Opening: The reaction initiates with the hydrolytic cleavage of the amide bond in the isatin ring by a strong base (e.g., KOH), forming the potassium salt of isatinic acid, a keto-acid intermediate.[1][3][5]

  • Condensation & Imine/Enamine Formation: The aniline moiety of the opened isatin intermediate condenses with the carbonyl compound to form a Schiff base (imine).[6][7] This imine then tautomerizes to the more stable enamine intermediate.[1][3]

  • Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, followed by a dehydration step, to yield the aromatic quinoline-4-carboxylic acid product.[1][6][7]

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism cluster_start cluster_intermediates Reaction Intermediates Isatin Isatin KetoAcid Keto-Acid Intermediate Isatin->KetoAcid 1. Base Hydrolysis (e.g., KOH) Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Carbonyl->Imine KetoAcid->Imine 2. Condensation Enamine Enamine Imine->Enamine Tautomerization Product Quinoline-4-carboxylic Acid Enamine->Product 3. Cyclization & Dehydration

Caption: Key mechanistic steps of the Pfitzinger reaction.

Frequently Asked Questions (FAQs)

Q1: What is the typical substrate scope for the carbonyl partner? A1: The Pfitzinger reaction is versatile but works best with carbonyl compounds that possess an active α-methylene group. This includes many aliphatic and aryl methyl ketones, as well as cyclic ketones.[3][8] Aldehydes can be used, but are often prone to self-condensation (aldol) side reactions in the strongly basic conditions. Sterically hindered ketones may exhibit lower reactivity, requiring more forcing conditions.[9]

Q2: Which base should I use and in what quantity? A2: Strong bases are required to facilitate the initial hydrolysis of the isatin amide bond.[6] Potassium hydroxide (KOH) is the most commonly used base, typically in significant excess (e.g., 3 or more equivalents). Aqueous or alcoholic solutions of KOH are standard.[10][11] In some cases, stronger bases like potassium tert-butoxide have been explored, but these require careful solvent selection and control.

Q3: Can this reaction be performed under milder conditions? A3: While the classic Pfitzinger reaction requires strong base and often elevated temperatures, modifications exist. The Halberkann variant, for instance, uses N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids.[5] Microwave-assisted protocols have also been developed to shorten reaction times significantly, sometimes allowing for milder conditions.[1]

Troubleshooting Guide

This section addresses the most common experimental failures and provides a logical, step-by-step approach to resolving them.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction has run for 24 hours, but TLC analysis shows mostly unreacted starting material and a baseline smear. What went wrong?

A: This is the most frequent issue and can be traced back to several key parameters. Let's break down the potential causes and solutions.

  • Cause A: Incomplete Isatin Ring Opening. The crucial first step is the hydrolysis of isatin to isatinic acid. If this equilibrium is not established before the carbonyl compound is engaged, the subsequent steps cannot proceed efficiently. Throwing all reactants together at the start is a common cause of failure, often leading to tar formation.

    • Solution: Implement a two-stage procedure. First, dissolve the isatin in the basic solution and stir at room temperature for at least one hour. A distinct color change from purple/orange to a pale yellow or brown indicates the formation of the potassium salt of isatinic acid.[1] Only after this color change is complete should you add the carbonyl compound.

  • Cause B: Low Reactivity of the Carbonyl Compound. Steric hindrance or electron-withdrawing groups on the ketone can reduce its nucleophilicity and slow the reaction.

    • Solutions:

      • Increase Temperature: Ensure the reaction is refluxing at an appropriate temperature for the solvent used (e.g., ~79°C for ethanol).[1] Higher boiling point solvents like N,N-dimethylformamide (DMF) can sometimes improve yields for sluggish reactions, but require careful temperature control.[12]

      • Increase Stoichiometry: Use a slight excess (1.2–2.0 equivalents) of the carbonyl compound to push the reaction equilibrium towards the product.[9][11]

  • Cause C: Insufficient Base. The hydrolysis step is catalytic in hydroxide, but a high concentration is needed to drive the reaction.

    • Solution: Ensure you are using a sufficient excess of a strong base. For a 0.07 mol scale reaction, using 0.2 mol of KOH is a common starting point.[10]

Troubleshooting_LowYield Troubleshooting Workflow: Low Yield Start Low or No Yield Observed Q1 Was a two-stage addition used? (Isatin + Base first) Start->Q1 A1_No Action: Re-run reaction. Stir isatin in base for 1h or until color fades before adding carbonyl compound. Q1->A1_No No Q2 Is the carbonyl compound sterically hindered or electron-deficient? Q1->Q2 Yes A2_Yes Action: 1. Increase reaction temp. 2. Use excess carbonyl (1.2-2 eq). 3. Consider a higher-boiling solvent. Q2->A2_Yes Yes Q3 Was a sufficient excess of strong base used? (e.g., >3 equivalents) Q2->Q3 No A3_No Action: Increase concentration of KOH or other strong base. Q3->A3_No No End Re-evaluate Substrate Scope or Consult Literature for Specific Analogs Q3->End Yes

Caption: A decision-tree workflow for troubleshooting low yields.

Problem 2: Formation of a Dark, Tarry, or Resinous Crude Product

Q: After acidification, I obtained a dark, unfilterable tar instead of a crystalline solid. What causes this and how can I prevent it?

A: Tar formation is a classic sign of competing side reactions, often exacerbated by harsh conditions.[9]

  • Cause A: Aldol or Self-Condensation of the Carbonyl Partner. In the strongly basic environment, enolizable ketones and especially aldehydes can self-condense, leading to a complex mixture of polymeric byproducts.

    • Solution: The most effective solution is the two-stage procedure described above. By allowing the isatinic acid to form first, you ensure it is the primary electrophile available to react with the enolate of the carbonyl compound, minimizing self-condensation. Lowering the reaction temperature, if possible for your substrate, can also help.

  • Cause B: Decomposition of Starting Material or Product. Prolonged exposure to high temperatures and strong base can cause degradation.[9]

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup promptly. Avoid unnecessarily long reflux times.

  • Cause C: Impure Starting Materials. Isatin and carbonyl compounds can degrade upon storage. Impurities can act as catalysts for polymerization or side reactions.

    • Solution: Ensure the purity of your starting materials. Recrystallize or distill them if their purity is questionable.

Problem 3: Difficulty in Product Isolation and Purification

Q: I get a precipitate upon acidification, but it is difficult to purify and NMR shows multiple products.

A: This often points to incomplete reaction or issues during the workup procedure.

  • Cause A: Unreacted Carbonyl Compound or Neutral Impurities. If the carbonyl compound is not fully consumed, it will remain in the organic phase and can contaminate the product.

    • Solution: During the workup, after the reaction solvent is removed and the residue is dissolved in water, perform an extraction with a non-polar organic solvent like diethyl ether or ethyl acetate.[1] This will remove unreacted ketone and other neutral impurities before the acidification step, leading to a much cleaner crude product.

  • Cause B: Incomplete Precipitation. The quinoline-4-carboxylic acid product is soluble in base as its carboxylate salt and precipitates upon acidification. If the pH is not optimal, precipitation will be incomplete.

    • Solution: Acidify the aqueous layer slowly while cooling in an ice bath. Use a pH meter or pH paper to adjust the pH to approximately 4-5.[1] Adding acid too quickly or overshooting the pH can lead to an oily or poorly filterable solid.

  • Cause C: Isomeric Products. With unsymmetrical ketones like methyl ethyl ketone, the reaction can occur on either side of the carbonyl group, leading to a mixture of constitutional isomers.

    • Solution: This is an inherent limitation of the substrate. In such cases, careful column chromatography or fractional crystallization may be required to separate the isomers. If possible, choosing a symmetrical ketone or one with a significantly more acidic α-methylene group is preferable.

Data & Protocols

Table 1: General Reaction Conditions
Carbonyl Compound TypeBase (Typical)SolventTemperatureTypical TimeReference
Simple Methyl Ketones (e.g., Acetone)33% aq. KOHEthanolReflux (~79°C)8-24 h[11]
Aryl Methyl Ketones (e.g., Acetophenone)KOHEthanolReflux (~79°C)16-24 h[6][10]
Cyclic Ketones (e.g., Cyclohexanone)KOHEthanol/WaterReflux24 h
α-Keto Esters (e.g., Pyruvic Acid)KOHEthanolReflux24 h[6]
Microwave-Assisted (Various Ketones)33% aq. KOHWaterIrradiation5-10 min[1]
General Experimental Protocol (Conventional Heating)

This protocol is a representative example for the reaction of isatin with an aryl methyl ketone.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add potassium hydroxide (0.2 mol) followed by ethanol (25 mL) and water (if necessary) to dissolve the base.

  • Isatin Ring Opening: Add isatin (0.07 mol) to the basic solution. Stir the mixture vigorously at room temperature for 1 hour. Observe the color change from purple/orange to a uniform brown or pale yellow, which indicates the formation of the potassium isatinate salt.[1][11]

  • Addition of Carbonyl: To this mixture, add the carbonyl compound (0.07 - 0.15 mol) either neat or as a solution in a small amount of ethanol.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 16-24 hours.[10]

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:2 mixture of n-hexane:ethyl acetate), observing the consumption of the isatin and carbonyl starting materials.[11]

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.[1]

  • Aqueous Workup: Add water to the residue to dissolve the potassium salt of the product. Transfer the solution to a separatory funnel.

  • Extraction of Impurities: Extract the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted carbonyl compound and other neutral byproducts. Discard the organic layers.[1]

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add dilute hydrochloric acid or glacial acetic acid dropwise with stirring until the product fully precipitates. The optimal pH is typically between 4 and 5.[1]

  • Isolation & Drying: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven.[1]

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]

References

  • BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem Technical Support.
  • Shvekhgeimer, M. G. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257-294.
  • Organic Synthesis. Pfitzinger Quinoline Synthesis. Cambridge University Press.
  • Wikipedia. Pfitzinger reaction. [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 225-250.
  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Ingenta Connect. [Link]

  • Shvekhgeimer, M. G. (2004). THE PFITZINGER REACTION. (REVIEW). Ovid. [Link]

  • Sangshetti, J. N., et al. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Application of pfitzinger reaction in the synthesis of novel indophenazino fused quinoline-4-carboxylic acid derivatives. JOCPR. [Link]

  • Sitanang, Y. N., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]

  • BenchChem. (2025). Optimizing conditions for the Pfitzinger reaction with 2,3-Dioxoindoline-5-carbonitrile. BenchChem.
  • Boffis. (2024). The Pfitzinger Reaction. Sciencemadness.org. [Link]

  • GKS Chemistry. (2020). Pfitzinger Reaction. YouTube. [Link]

  • ResearchGate. (2019). Optimization of the Condensation Reaction. [Link]

  • Shvekhgeimer, M. G. (2004). The Pfitzinger Reaction. (Review). Scribd. [Link]

Sources

Technical Support Center: Suzuki Coupling with Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Tier 3 Advanced Application Support

Status: Active Agent: Senior Application Scientist Subject: Overcoming Catalyst Deactivation and Protodeboronation in Quinoline Scaffolds

Introduction: Why Your Reaction Is Failing

Welcome to the advanced troubleshooting hub. If you are here, you likely encountered one of two failures: your reaction stalled immediately despite using "standard" conditions (Pd(PPh₃)₄), or your quinoline boronic acid disappeared without forming the product.

Quinoline substrates present a "Perfect Storm" for Palladium catalysis due to two competing failure modes:

  • Catalyst Poisoning: The quinoline nitrogen (

    
    ) is a strong 
    
    
    
    -donor. It displaces labile ligands (like PPh₃) and binds irreversibly to the electrophilic Pd(II) center, creating a "dead" complex that cannot undergo transmetalation.
  • Protodeboronation: Quinoline-2-boronic acids and esters are exceptionally unstable in aqueous base, hydrolyzing the C-B bond faster than the cross-coupling can occur.

This guide provides the engineered solutions to bypass these mechanisms.

Module 1: Catalyst Selection & Poisoning Prevention

User Question:

"I am trying to couple 2-chloroquinoline with a phenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃. The starting material remains untouched. Why?"

Technical Diagnosis:

You are experiencing N-directed Catalyst Sequestration . Standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ exist in equilibrium with free ligands. The basic nitrogen of the quinoline acts as a competitive ligand. Because PPh₃ is not bulky, the quinoline nitrogen easily displaces it, forming a stable, unreactive (Quinoline)₂-Pd(II)-Cl complex.

The Solution: Bulky, Electron-Rich Ligands (Buchwald Type)

You must switch to Dialkylbiaryl phosphine ligands (Buchwald ligands).

  • Mechanism of Action: These ligands are massive. They create a "roof" over the Palladium center. This steric bulk physically blocks the quinoline nitrogen from coordinating to the Pd, while still allowing the oxidative addition of the C-Cl bond.

  • Recommended Precatalysts: Do not use in-situ mixing (Pd(OAc)₂ + Ligand) if possible. Use Pd-G3 or Pd-G4 precatalysts.[1][2] These release the active mono-ligated L-Pd(0) species immediately upon base exposure, preventing the formation of inactive dimers.

Visualizing the Fix

CatalystPoisoning Start Pd(II) Precursor SmallLigand Small Ligand (e.g., PPh3) Start->SmallLigand BulkyLigand Bulky Ligand (e.g., XPhos/SPhos) Start->BulkyLigand Quinoline Quinoline Substrate (N-Donor) DeadComplex DEAD CATALYST (N-Pd Coordination) Quinoline->DeadComplex Product Coupled Product Quinoline->Product SmallLigand->DeadComplex Quinoline N displaces Ligand ActiveCat Active L-Pd(0) (Sterically Shielded) BulkyLigand->ActiveCat Forms Monoligated Species ActiveCat->Product Cycle Proceeds (N blocked by Ligand Bulk)

Figure 1: Mechanism of Nitrogen-poisoning with small ligands versus steric shielding provided by Buchwald ligands.

Module 2: Regioselectivity & Ligand Mapping

User Question:

"Which specific ligand should I use? I have options for XPhos, SPhos, and RuPhos."

Technical Diagnosis:

The choice depends on the position of the halogen on the quinoline ring and the sterics of the boronic acid.

Selection Matrix
Substrate TypeChallengeRecommended Catalyst SystemWhy?
2-Chloroquinoline Adjacent N-atom; Electronic deactivation.Pd-G4-SPhos or Pd-G4-CataCXium A SPhos is structurally rigid and electron-rich, facilitating oxidative addition into the deactivated C2-Cl bond [1].
3-Bromoquinoline Sterically crowded (sandwiched between ring and H).Pd-G4-XPhos XPhos is the "universal" solver for heteroaryl chlorides/bromides. Excellent stability/activity balance [2].
6- or 8-Haloquinoline Distant from N; behaves like standard aryl halide.Pd-G4-RuPhos RuPhos is exceptional for electron-poor substrates and prevents dehalogenation side reactions [3].
Unstable Boronic Acid Rapid Protodeboronation (2-QBA).Pd-G4-XPhos (Fast)High turnover frequency (TOF) is needed to couple the boronic acid before it decomposes.

Module 3: The "Disappearing Boronic Acid" (Protodeboronation)

User Question:

"My 2-quinoline boronic acid is gone after 1 hour. LCMS shows only de-borylated quinoline (H-quinoline). No product."

Technical Diagnosis:

You are witnessing Base-Catalyzed Protodeboronation . Heterocyclic boronic acids (especially at the 2-position) form a boronate anion in aqueous base. This anion is unstable and protonates at the C-ipso position, releasing boric acid and the H-heterocycle. This reaction is often faster than the Suzuki coupling.

The Solution: The "Dry" Protocol

If your boronic acid is unstable, you must remove water from the equation or use a surfactant system.

Decision Logic:

  • Is the Boronic Acid stable? (Check literature or run a stability test in K₂CO₃/H₂O).

  • If Unstable: Switch to Anhydrous Conditions using CsF or K₃PO₄ in dry Dioxane/Toluene.

  • Alternative: Use MIDA Boronates (slow release) or BF3K salts (more stable).

Experimental Protocols (SOPs)

SOP A: The "Robust" Screen (For Stable Substrates)

Use this for 3-, 6-, or 8-substituted quinolines or stable boronic acids.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid (1.2 - 1.5 equiv)

    • Catalyst: XPhos Pd G4 (0.02 - 0.05 equiv / 2-5 mol%)

    • Base: K₃PO₄ (0.5 M in water, 3.0 equiv)

    • Solvent: THF or 1,4-Dioxane.

  • Procedure:

    • Charge a vial with the Pd-G4 precatalyst, Boronic Acid, and Aryl Halide.

    • Seal and purge with Nitrogen/Argon (3 cycles).

    • Add Solvent (degassed) and Base solution via syringe.

    • Heat to 60°C - 80°C for 2-4 hours.

    • Note: G4 catalysts initiate rapidly; long induction periods are not required.

SOP B: The "Anhydrous" Protocol (For Unstable 2-Quinoline Boronic Acids)

Use this when the boronic acid is prone to protodeboronation.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid (1.5 - 2.0 equiv)

    • Catalyst: SPhos Pd G3 or G4 (0.05 equiv / 5 mol%)

    • Base: Anhydrous CsF (3.0 equiv) or finely ground anhydrous K₃PO₄.

    • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Procedure:

    • Critical: All solids must be dry. Flame-dry the glassware.

    • Combine Pd-Precatalyst, Boronic Acid, Aryl Halide, and Base in the vial inside a glovebox or under positive Argon flow.

    • Add anhydrous solvent.[1]

    • Heat to 90°C - 100°C vigorously stirring (solid base requires high agitation).

    • Mechanism:[1][3][4][5][6] The low solubility of the base prevents the high concentration of boronate anions that leads to decomposition, while still allowing transmetalation [4].

Troubleshooting Flowchart

Troubleshooting Start Start: Reaction Failed CheckSM Is Aryl Halide consumed? Start->CheckSM CheckBoron Is Boronic Acid consumed? CheckSM->CheckBoron Yes (but no product) HalideIntact Halide Intact: Oxidative Addition Failure CheckSM->HalideIntact No BoronGone Boron Gone: Protodeboronation CheckBoron->BoronGone Yes Sol1 Diagnosis: Catalyst Poisoning or Deactivated Bond HalideIntact->Sol1 Fix1 Action: Switch to Pd-G4-SPhos Increase Temp to 100°C Sol1->Fix1 Sol2 Diagnosis: Unstable Boronate in Aqueous Base BoronGone->Sol2 Fix2 Action: Use SOP B (Anhydrous) or MIDA Boronate Sol2->Fix2

Figure 2: Diagnostic decision tree for Suzuki coupling failures involving quinolines.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society, 130(24), 7538–7539. [Link]

  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides.[7] Journal of the American Chemical Society, 130(21), 6686–6687.[7] [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

Sources

Validation & Comparative

characterization data for 4-chloroquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 4-Chloroquinoline-8-Carboxylic Acid

Executive Summary & Strategic Significance

This compound (CAS: 216257-37-3) is a pivotal heterocyclic intermediate in medicinal chemistry, particularly for the synthesis of antiviral, antibacterial, and anticancer agents. Its structural uniqueness lies in its dual-functional handles: the C4-chlorine atom , which is highly activated for nucleophilic aromatic substitution (


), and the C8-carboxylic acid , which serves as a versatile anchor for amide coupling or esterification.

This guide provides a technical analysis of its characterization, synthesis, and performance relative to its primary alternatives (4-hydroxy and 4-bromo analogs). It is designed to assist researchers in optimizing synthetic routes and validating compound identity.

Synthesis & Experimental Workflow

The most robust route to this compound involves the deformylative chlorination of 4-hydroxyquinoline-8-carboxylic acid using phosphorus oxychloride (


). This transformation is critical as it converts the unreactive 4-hydroxyl group (tautomeric with 4-quinolone) into a reactive electrophilic center.
Synthesis Pathway Diagram

SynthesisWorkflow Start 4-Hydroxyquinoline- 8-carboxylic acid Reagent Reagent: POCl3 (Reflux) Start->Reagent Activation Intermediate Intermediate: Acid Chloride/Adduct Reagent->Intermediate Chlorination Hydrolysis Hydrolysis: Ice/Water Quench Intermediate->Hydrolysis -HCl, -PO2Cl Product Product: 4-Chloroquinoline- 8-carboxylic acid Hydrolysis->Product Precipitation

Caption: Figure 1. Conversion of 4-hydroxy precursor to 4-chloro derivative via POCl3 mediated chlorination.

Characterization Data & Validation

Accurate characterization is essential to distinguish the product from its starting material and potential regioisomers.

Spectral Analysis Guide
FeatureThis compound4-Hydroxyquinoline-8-carboxylic acid (Precursor)Diagnostic Change
1H NMR (C2-H)

8.90 - 9.10 ppm (Singlet/Doublet)

8.00 - 8.50 ppm
Downfield Shift: The C4-Cl deshields the C2 proton significantly compared to the C4-OH/C=O system.
1H NMR (C3-H)

7.80 - 8.00 ppm (Doublet)

6.00 - 6.50 ppm
Loss of Shielding: The C3 proton in the 4-quinolone is shielded; in the 4-chloro derivative, it shifts downfield.
Mass Spectrometry m/z 207 / 209 (3:1 ratio)m/z 189 (M+H)Isotope Pattern: Distinct chlorine isotope pattern (35Cl/37Cl) confirms substitution.
IR Spectroscopy ~1700 cm⁻¹ (C=O), C-Cl stretch~1650 cm⁻¹ (C=O amide/quinolone)Functional Group: Shift in carbonyl stretch from quinolone to carboxylic acid; appearance of C-Cl bands.
Detailed Experimental Protocol

Objective: Synthesis of this compound from 4-hydroxyquinoline-8-carboxylic acid.

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), suspend 4-hydroxyquinoline-8-carboxylic acid (1.0 eq) in neat phosphorus oxychloride (

    
    )  (5–10 volumes).
    
    • Note:

      
       acts as both solvent and reagent.
      
  • Reaction: Heat the mixture to reflux (approx. 105°C) with stirring. The suspension typically dissolves as the reaction proceeds. Monitor by TLC or LC-MS (aliquot quenched in MeOH). Reaction time is typically 2–4 hours.

  • Workup (Critical):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture onto crushed ice with vigorous stirring. Caution: Exothermic reaction.

    • Adjust pH to ~3–4 using saturated sodium acetate or dilute NaOH to ensure the carboxylic acid precipitates (avoiding the water-soluble carboxylate salt at high pH).

  • Purification: Filter the resulting precipitate. Wash with cold water. Recrystallize from ethanol or acetonitrile if necessary.

  • Yield: Typical isolated yields range from 60% to 80% .

Performance Comparison: 4-Chloro vs. Alternatives

When selecting a building block for drug discovery, the choice often lies between the 4-chloro, 4-bromo, and 4-hydroxy variants.

Parameter4-Chloroquinoline-8-COOH 4-Bromoquinoline-8-COOH 4-Hydroxyquinoline-8-COOH
Reactivity (

)
High. Excellent for displacement by amines/alkoxides.Very High. Slightly more reactive than Cl, but often unnecessary.Low. Requires activation (e.g., BOP, PyBOP) to react at C4.
Stability High. Stable solid at RT.Moderate. C-Br bond is more light-sensitive.High. Very stable, high melting point.
Cost Efficiency High. Precursors and reagents (

) are inexpensive.
Low. Brominating agents (

) are significantly more expensive.
Very High. Often the starting material.
Solubility Soluble in DMSO, DMF, hot alcohols.Similar to Chloro analog.[1][2][3]Poor solubility in organic solvents (zwitterionic).
Decision Matrix
  • Choose 4-Chloro if you are performing standard nucleophilic displacements (

    
    ) to introduce amines or ethers at the 4-position. It offers the best balance of cost and reactivity.
    
  • Choose 4-Bromo only if the 4-Chloro analog fails to react in difficult metal-catalyzed couplings (e.g., Suzuki-Miyaura) where the weaker C-Br bond is advantageous for oxidative addition.

  • Choose 4-Hydroxy if you intend to keep the quinolone scaffold intact or modify the C8-position first without handling the reactive C4-halide.

References

  • BenchChem. this compound (CAS 216257-37-3) Product Information.[4] Retrieved from

  • ChemicalBook. Synthesis of Chloroquinoline Derivatives and Analogs. (General protocols for POCl3 chlorination of quinolines). Retrieved from

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Retrieved from

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (Context on 8-substituted quinoline synthesis). Retrieved from

  • Sigma-Aldrich. 4-Chloroquinoline Derivatives Safety and Handling. Retrieved from

Sources

spectral analysis of 4-chloroquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Spectral Analysis of 4-Chloroquinoline-8-Carboxylic Acid

This guide provides an in-depth comparative analysis of the spectral characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on foundational spectroscopic principles and comparative data from analogous structures. Given the limited availability of published experimental spectra for the title compound, this guide explains the causality behind spectral features by dissecting the contributions of the quinoline core and its substituents.

This compound is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry due to the broad bioactivity of its derivatives.[1] Accurate structural elucidation is the bedrock of drug discovery and development. Spectroscopic techniques such as UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are critical tools for this purpose.

The challenge in analyzing this compound lies in understanding the interplay of its functional groups. The quinoline core provides a rigid aromatic system. The chloro group at the 4-position and the carboxylic acid group at the 8-position are both electron-withdrawing, but they influence the electronic environment and, consequently, the spectral output in distinct ways. This guide will deconstruct the expected spectral data by comparing it with simpler, related molecules: Quinoline , 4-Chloroquinoline , and Quinoline-8-carboxylic acid .

Analytical Workflow: A Multi-Technique Approach

A robust characterization of a novel or complex molecule like this compound necessitates a multi-faceted analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle. The logical workflow ensures that information from one technique complements and validates the others, leading to an unambiguous structural assignment.

Spectral_Analysis_Workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Final Confirmation Sample_Prep Sample Preparation (Purity Check, Dissolution) UV_Vis UV-Vis Spectroscopy (Electronic Transitions) Sample_Prep->UV_Vis IR_Spec IR Spectroscopy (Functional Groups) Sample_Prep->IR_Spec NMR_Spec NMR Spectroscopy (¹H & ¹³C Connectivity) UV_Vis->NMR_Spec Data_Integration Data Integration & Structural Confirmation UV_Vis->Data_Integration IR_Spec->NMR_Spec Informs on functional groups IR_Spec->Data_Integration Mass_Spec Mass Spectrometry (Molecular Weight & Formula) NMR_Spec->Mass_Spec Confirms proton/carbon count NMR_Spec->Data_Integration Mass_Spec->Data_Integration

Caption: Workflow for comprehensive spectral analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is invaluable for identifying the key functional groups present in a molecule. For this compound, we expect to see characteristic vibrations from the carboxylic acid moiety, the aromatic quinoline ring, and the carbon-chlorine bond.

Expected IR Absorptions for this compound:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the 2500-3300 cm⁻¹ region. This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[2][3][4]

  • C-H Stretch (Aromatic): Sharp peaks are expected just above 3000 cm⁻¹, typical for C-H bonds on an aromatic ring.

  • C=O Stretch (Carbonyl): A strong, sharp peak between 1680-1710 cm⁻¹. The conjugation with the aromatic quinoline ring is expected to shift this absorption to a lower wavenumber compared to a saturated carboxylic acid (which appears around 1710-1760 cm⁻¹).[4][5]

  • C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands of medium intensity in the 1450-1600 cm⁻¹ region are characteristic of the quinoline ring system.[6][7]

  • C-O Stretch (Carboxylic Acid): A medium intensity band is expected in the 1210-1320 cm⁻¹ range.[5]

  • C-Cl Stretch: A strong band in the 600-850 cm⁻¹ region is indicative of the carbon-chlorine bond. The exact position can be influenced by the aromatic system.[7]

Comparative Analysis: The most telling feature confirming the structure is the simultaneous presence of the very broad O-H stretch and the strong C=O stretch. This combination distinguishes it from its non-acidic analogue, 4-chloroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical environment of each proton and carbon atom dictates its resonance frequency (chemical shift).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals only in the aromatic region (typically 7.0-9.0 ppm) and a very deshielded signal for the carboxylic acid proton.[8]

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

  • -COOH Proton: A broad singlet is expected far downfield, typically >13 ppm. This significant deshielding is characteristic of carboxylic acid protons.[2]

  • H2 and H3 (Pyridine Ring): The protons on the pyridine ring are generally more deshielded than those on the benzene ring due to the electronegativity of the nitrogen atom. The chloro-substituent at C4 will further influence the chemical shifts of H2 and H3. H2 is expected to be a doublet around 8.9-9.1 ppm, while H3 will likely be a doublet around 7.6-7.8 ppm.

  • H5, H6, H7 (Benzene Ring): These protons will form a more complex splitting pattern. The carboxylic acid at C8 will strongly deshield H7, pushing it downfield. We can predict the following approximate shifts:

    • H5: Doublet of doublets, ~8.2 ppm.

    • H6: Triplet or doublet of doublets, ~7.8 ppm.

    • H7: Doublet of doublets, ~8.4 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments. For this compound, ten distinct signals are expected.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

  • C=O (Carbonyl Carbon): This will be the most deshielded carbon, appearing in the 165-170 ppm range.[2]

  • Aromatic Carbons: The remaining nine carbons will appear between 120-155 ppm. Key predictions include:

    • C4 (bearing Cl): This carbon will be significantly deshielded by the attached chlorine, expected around 148-152 ppm.

    • C8 (bearing COOH): The carbon attached to the carboxylic acid group will also be deshielded, appearing around 130-135 ppm.

    • Carbons adjacent to the nitrogen (C2 and C8a) will also be downfield, typically >140 ppm.[9][10]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound and clues to its structure through fragmentation patterns. For this compound (C₁₀H₆ClNO₂), the expected exact mass is approximately 207.01 g/mol .

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 207. Due to the presence of chlorine, a characteristic M+2 peak at m/z 209 with about one-third the intensity of the M⁺ peak is a critical diagnostic feature.

  • Key Fragments: The most common fragmentation pathways for aromatic carboxylic acids involve the loss of small, stable molecules:

    • [M - OH]⁺ (m/z 190): Loss of a hydroxyl radical.

    • [M - COOH]⁺ (m/z 162): Loss of the entire carboxylic acid group as a radical. This fragment corresponds to the 4-chloroquinoline cation.

    • [M - Cl]⁺ (m/z 172): Loss of a chlorine radical.

Comparative Spectral Data Summary

The following table summarizes the key predicted and known spectral features, highlighting the influence of each substituent.

Technique Feature Quinoline 4-Chloroquinoline Quinoline-8-carboxylic acid This compound (Predicted)
IR O-H Stretch N/AN/A~2500-3300 cm⁻¹ (Broad)~2500-3300 cm⁻¹ (Very Broad)
C=O Stretch N/AN/A~1700 cm⁻¹~1690 cm⁻¹
C-Cl Stretch N/A~750 cm⁻¹N/A~760 cm⁻¹
¹H NMR -COOH (ppm) N/AN/A>13>13 (Broad)
H2 (ppm) ~8.89N/A (no H2)~8.9~9.0
H4 (ppm) ~8.12N/A (Cl)~8.2N/A (Cl)
¹³C NMR C=O (ppm) N/AN/A~168~167
C4 (ppm) ~136~150~136~151
MS Mol. Weight 129163.5173207.5
M+2 Peak NoYes (3:1 ratio)NoYes (3:1 ratio)

Note: NMR values are approximate and depend on the solvent used.

Experimental Protocols

The following are standardized protocols for acquiring the spectral data discussed. The key to trustworthy data is consistency in sample preparation and instrument parameters.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively dissolves polar carboxylic acids and its residual proton peak does not obscure the aromatic region.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument for optimal resolution.

    • Acquire a standard one-pulse ¹H spectrum with a spectral width covering -2 to 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0 to 200 ppm.

    • A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[11]

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H; δ ~39.52 ppm for ¹³C).

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples, as it requires minimal preparation. Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is critical to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Place a small amount of the solid sample onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Acquisition: Collect the sample spectrum, typically by co-adding 32 or 64 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV. This energy level is standard and promotes reproducible fragmentation patterns.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺), the M+2 isotope peak, and major fragment ions. Compare the observed isotope pattern for chlorine-containing fragments with theoretical values to confirm their composition.[12][13]

Conclusion and Forward Look

The spectral analysis of this compound is a clear example of how fundamental principles and comparative data can be used to elucidate a complex structure. The IR spectrum confirms the presence of the key carboxylic acid functional group, while mass spectrometry establishes the molecular formula and the presence of a chlorine atom. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed connectivity map, allowing for the unambiguous assignment of the isomeric structure. This guide provides a robust framework for the analysis of this molecule and serves as a template for the characterization of other novel substituted quinolines.

References

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectral Analysis of Synthesized compound. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Comparative vibrational spectroscopic studies of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid based on density functional theory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Cenmed. (n.d.). This compound (C007B-517191). Retrieved from [Link]

  • European Journal of Chemistry. (2024). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. Retrieved from [Link]

  • PubMed. (1981). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from [Link]

  • ACS Publications. (1998). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2020). Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • YouTube. (2020). Mass Spec 3e Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Intrinsic DNA fluorescence. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Chloroquinoline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroquinolin-8-ol. Retrieved from [Link]

Sources

Structural Confirmation of Synthesized Quinoline Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Isomer Problem" in Quinoline Synthesis

The quinoline scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for antimalarials (chloroquine), topoisomerase inhibitors (ciprofloxacin), and emerging anticancer agents. However, the synthesis of substituted quinolines—particularly via the classical Skraup or Doebner-Miller reactions—presents a persistent challenge: regioisomerism .

When a meta-substituted aniline is subjected to Skraup conditions, cyclization can occur at either the ortho or para position relative to the substituent, yielding a mixture of 5-substituted and 7-substituted quinolines. These isomers often possess identical mass-to-charge ratios (


) and similar polarity, making separation difficult and structural assignment via 1D NMR ambiguous.

This guide objectively compares the three primary modalities for structural confirmation—NMR, X-ray Crystallography, and Mass Spectrometry—and provides a validated workflow to definitively assign regiochemistry.

Comparative Analysis of Analytical Modalities

The following matrix evaluates the performance of each technique specifically for heterocyclic structure elucidation.

FeatureMultidimensional NMR (2D) Single Crystal X-Ray (SC-XRD) High-Res Mass Spec (HRMS)
Primary Utility Connectivity & spatial proximityAbsolute 3D configurationElemental formula & fragmentation
Regioisomer Resolution High (requires HMBC/NOESY)Definitive (Gold Standard)Low (isomers often fragment similarly)
Sample State Solution (CDCl₃/DMSO-d₆)Solid (Single Crystal required)Solution (mg to ng scale)
Throughput Medium (1-4 hours/sample)Low (Days to Weeks)High (Minutes)
Cost Efficiency HighLow (requires specialized facility)High
Limitation Ambiguity in quaternary carbon-rich regionsDifficulty growing suitable crystalsCannot distinguish spatial isomers easily

Deep Dive: NMR Spectroscopy (The Primary Filter)

For quinoline derivatives, 1D ¹H NMR is rarely sufficient due to signal overlap in the aromatic region (7.0–8.5 ppm). A self-validating NMR protocol must employ 2D correlations to bridge the heteroatom interruptions in the spin system.

Mechanistic Insight: The HMBC "Bridge"

In quinolines, the nitrogen atom isolates the spin system of the pyridine ring from the benzene ring (unless C-H coupling exists). HMBC (Heteronuclear Multiple Bond Correlation) is the critical technique here. It detects long-range couplings (


 and 

), allowing you to "see" across the quaternary carbons (C8a and C4a) and the nitrogen atom, effectively linking the two rings.
Experimental Protocol: High-Resolution NMR Acquisition

Objective: Unambiguous assignment of 5- vs 7-substituted quinoline isomers.

Reagents:

  • Deuterated Solvent: DMSO-d₆ (preferred for polar derivatives) or CDCl₃.

  • Internal Standard: TMS (0.00 ppm).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the purified derivative in 0.6 mL of solvent. Filter through a cotton plug into a 5mm NMR tube to remove particulates that cause line broadening.

  • 1D ¹H Acquisition:

    • Parameter: Spectral width 12-14 ppm (to catch downfield NH or OH protons).

    • Focus: Identify the C2-H proton (typically doublet, highly deshielded ~8.8–9.2 ppm) and C8-H (often deshielded if 7-substituent is absent).

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: Map the

      
       spin systems.
      
    • Observation: Identify the isolated AMX or AB spin systems on the benzene ring.

  • 2D HMBC (Optimization is Key):

    • Parameter: Set long-range coupling delay (

      
      ) to 60–80 ms (optimized for 
      
      
      
      Hz).
    • Critical Step: Look for correlations from H2 to C8a and H4 to C8a/C4a. This establishes the anchor points for the fused ring system.

  • 2D NOESY (Nuclear Overhauser Effect):

    • Purpose: Spatial confirmation.

    • Logic: If the substituent is at position 5, NOE correlations will be observed between the substituent protons and H4. If at position 7, NOE is seen between the substituent and H8.

Deep Dive: X-Ray Crystallography (The Gold Standard)

When NMR data is ambiguous—often due to signal overlap or fluxional behavior—SC-XRD provides the absolute configuration.

Experimental Protocol: Vapor Diffusion Crystallization

Objective: Grow diffraction-quality crystals of a quinoline derivative.

Methodology:

  • Solvent Selection: Prepare a saturated solution of the quinoline derivative in a "good" solvent (e.g., Acetone or DCM).

  • Setup: Place 1 mL of this solution in a small inner vial.

  • Diffusion: Place the open inner vial inside a larger jar containing 5 mL of a "poor" solvent (e.g., Pentane or Diethyl Ether). Cap the outer jar tightly.

  • Incubation: Store at 4°C in a vibration-free environment.

  • Mechanism: The volatile poor solvent diffuses into the good solvent, slowly lowering solubility and promoting ordered lattice formation.

  • Validation: Inspect crystals under a polarized light microscope. Sharp extinction indicates singularity; branched/feathery structures indicate rapid precipitation (failed attempt).

Visualized Workflows

Diagram 1: Structural Elucidation Decision Tree

This logic flow ensures resources are not wasted on expensive techniques (XRD) when cheaper ones (NMR) suffice.

StructureElucidation Start Synthesized Quinoline Derivative HRMS 1. HRMS (Mass/Formula Check) Start->HRMS NMR_1D 2. 1H NMR (Preliminary) HRMS->NMR_1D IsomerCheck Isomer Mixture? NMR_1D->IsomerCheck NMR_2D 3. 2D NMR (HSQC, HMBC, NOESY) IsomerCheck->NMR_2D Mixture/Complex Final Confirmed Structure IsomerCheck->Final Pure/Distinct Ambiguous Ambiguous Assignment? NMR_2D->Ambiguous XRD 4. X-Ray Crystallography Ambiguous->XRD Yes (Overlap) Ambiguous->Final No (Resolved) XRD->Final

Caption: Decision matrix for escalating analytical techniques based on structural complexity.

Diagram 2: Skraup Synthesis Regioisomer Pathways

Visualizing why confirmation is necessary for meta-substituted anilines.

SkraupIsomers Aniline Meta-Substituted Aniline (e.g., m-toluidine) Reactants + Glycerol / H2SO4 (Skraup Conditions) Aniline->Reactants Intermediate Cyclization Intermediate Reactants->Intermediate Pos5 5-Substituted Quinoline (Cyclization at Ortho) Intermediate->Pos5 Pathway A (Steric Hindrance) Pos7 7-Substituted Quinoline (Cyclization at Para) Intermediate->Pos7 Pathway B (Less Hindered)

Caption: Divergent pathways in Skraup synthesis leading to regioisomeric mixtures.

References

  • BenchChem. (2025).[1][2][3] Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. BenchChem. Link

  • Kopchuk, D. S., et al. (2019).[4] X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Journal of Structural Chemistry. Link

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Notes. Link

  • Bano, H., et al. (2017).[5] Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry. Link

  • Wilkins, A. L. (2018).[6] HSQC, HMBC and H2BC Experiments: Operation Manual. University of Waikato / University of Oslo. Link

Sources

Comparative Guide: Optimizing 4-Chloroquinoline Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" C4 Position

The 4-chloroquinoline scaffold represents a cornerstone in medicinal chemistry, historically defined by the antimalarial success of Chloroquine. However, modern drug discovery has repurposed this scaffold for kinase inhibition (specifically EGFR and VEGFR) and multi-drug resistance reversal.

This guide objectively compares the 4-chloroquinoline core against its nitrogen-rich analogue, the 4-chloroquinazoline , and details the Structure-Activity Relationships (SAR) that dictate their utility. Unlike rigid templates, this document focuses on the causality of chemical modifications—why specific substitutions at C4 and C7 drastically alter biological outcomes.

Chemical Reactivity: Quinoline vs. Quinazoline[1]

To derivatize these scaffolds, chemists predominantly utilize Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


).[1][2] Understanding the reactivity difference between the quinoline and quinazoline cores is critical for process optimization.
Comparative Reactivity Profile
Feature4-Chloroquinoline4-ChloroquinazolineMechanistic Insight
Electrophilicity ModerateHighThe extra Nitrogen (N3) in quinazoline stabilizes the Meisenheimer intermediate, lowering activation energy.

Conditions
Harsh (120–160°C)Mild (RT–80°C)Quinoline often requires acid catalysis or phenol-melt conditions to protonate N1, activating the ring.
Regioselectivity C4 is exclusiveC4 > C2In 2,4-dichloroquinazoline, C4 is displaced first due to higher LUMO coefficient at C4.
Visualization: The Reactivity Landscape

The following diagram illustrates the synthetic decision tree based on the scaffold's electronic nature.

ReactivityWorkflow Start Target Scaffold Q_Line 4-Chloroquinoline Start->Q_Line Q_Zoline 4-Chloroquinazoline Start->Q_Zoline Intermed Meisenheimer Complex Stability Q_Line->Intermed Less Stable Q_Zoline->Intermed Highly Stable (N3 effect) Cond_Harsh Requires Activation: 1. Acid Catalysis (Protonate N1) 2. Phenol Melt (140°C) 3. Pd-Catalysis (Buchwald) Cond_Mild Standard S_NAr: IPA/Dioxane, Base, 80°C Intermed->Cond_Harsh If Quinoline Intermed->Cond_Mild If Quinazoline

Caption: Synthetic pathway selection driven by the electronic stability of the reaction intermediate. The quinazoline core allows for milder conditions due to N3-assisted stabilization.

Antimalarial SAR: The Heme Detoxification Axis

The primary utility of 4-chloroquinoline derivatives lies in their ability to inhibit hemozoin formation in the parasite's digestive vacuole.

Key SAR Rules
  • The C7-Halogen is Non-Negotiable: The chlorine atom at position 7 is essential for inhibition of

    
    -hematin formation. Replacing it with electron-donating groups (e.g., 
    
    
    
    ) abolishes activity.
  • Side Chain Basicity: The amino side chain at C4 must possess a terminal amine with a

    
     ~8.5–9.5 to ensure "ion trapping" within the acidic food vacuole (pH ~5.0).
    
  • Resistance Reversal: Shortening the linker length (2–3 carbons) or introducing bulky aromatic groups (e.g., Amodiaquine-like) can bypass the Chloroquine Resistance Transporter (PfCRT).

Data Comparison: Resistance Profiles
CompoundC7 Sub.[3]Side Chain (C4)IC50 (3D7 Sensitive)IC50 (Dd2 Resistant)Resistance Index (RI)
Chloroquine (CQ) ClDiethyl-pentane-diamine~15 nM~180 nM12.0 (Resistant)
Amodiaquine ClHydroxy-anilino~10 nM~15 nM1.5 (Effective)
Short-Chain Analog ClDiethyl-propane-diamine~20 nM~35 nM1.7 (Effective)
Des-Chloro CQ HDiethyl-pentane-diamine>500 nM>1000 nMInactive

Note: Data represents consensus values from multiple studies (See Ref 1, 3).

Anticancer SAR: The Kinase Inhibitor Challenge

When shifting to oncology, specifically EGFR inhibition, the 4-chloroquinoline scaffold competes with the 4-chloroquinazoline scaffold (e.g., Gefitinib).

The "Missing Nitrogen" Problem

Quinazolines bind to the ATP pocket of EGFR via a critical hydrogen bond between N1 and Met793 . Quinolines lack N3, which reduces the acidity of the NH at C4, often resulting in weaker binding unless compensated by specific substitutions.

Optimization Strategy for Quinolines

To make a 4-anilinoquinoline competitive with a quinazoline:

  • C3-Cyano Group: Adding a

    
     group at C3 increases the acidity of the aniline NH, strengthening the H-bond with the hinge region.
    
  • Michael Acceptors: Adding an acrylamide group (covalent binder) at C6 or C7 allows the molecule to covalently trap Cys797, overcoming the lower reversible binding affinity.

KinaseBinding cluster_Quinazoline Quinazoline Scaffold (Gefitinib) cluster_Quinoline Quinoline Scaffold Target EGFR ATP Pocket QZ_N1 N1 Acceptor Met793 Met793 (Hinge Region) QZ_N1->Met793 Strong H-Bond QZ_N3 N3 (Electronic Modulator) Q_N1 N1 Acceptor Q_N1->Met793 Weaker H-Bond Q_C3 C3 (Needs -CN for potency) Q_C3->Q_N1 Electron Withdrawal (If C3=CN)

Caption: Structural basis for the potency difference. Quinazolines form a robust H-bond network with Met793, whereas quinolines require electron-withdrawing groups at C3 to mimic this efficacy.

Experimental Protocol: Self-Validating Synthesis

This protocol describes the synthesis of a 4-aminoquinoline derivative using the Phenol-Melt Method , which is superior for unreactive anilines.

Protocol: Phenol-Assisted Displacement

Objective: Synthesis of N-(4-aminophenyl)-7-chloroquinolin-4-amine.

Reagents:

  • 4,7-Dichloroquinoline (1.0 eq)

  • p-Phenylenediamine (1.2 eq)

  • Phenol (solid, 3.0 eq)

  • Solvent: Isopropanol (for workup)

Step-by-Step Workflow:

  • The Melt: In a round-bottom flask equipped with a magnetic stir bar, combine 4,7-dichloroquinoline and phenol. Heat to 80°C until a homogeneous melt is formed.

  • Nucleophile Addition: Add p-phenylenediamine to the melt.

  • Reaction: Increase temperature to 130°C and stir for 4–6 hours.

    • Self-Validating Checkpoint: Monitor via TLC (Mobile Phase: 10% MeOH in DCM).

    • Success Indicator: The starting material spot (

      
      ) must disappear. A new, fluorescent spot (
      
      
      
      ) should appear. If SM remains after 6h, add catalytic conc. HCl (2 drops).
  • Workup (Precipitation): Cool the mixture to ~60°C. Slowly add Isopropanol (10 mL/g of reactant) followed by basification with aqueous

    
     or 
    
    
    
    until pH > 9.
  • Isolation: The product will precipitate as a free base. Filter the solid and wash copiously with water (to remove phenol) and cold ether.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the C4-H quinoline doublet and the appearance of the NH broad singlet at

      
       9.0–10.0 ppm.
      

References

  • Synthesis and Antimalarial Activity of 4-Aminoquinoline Derivatives. Source: National Institutes of Health (PMC). Context: Detailed protocols for alkylamine displacement and bioactivity data.

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Source: Pharmaceuticals (MDPI). Context: Comparative analysis of quinazoline vs. quinoline binding modes in kinase pockets.

  • Mechanism of Action of 4-Aminoquinolines: Heme Polymerization Inhibition. Source: ACS Omega. Context: Mechanistic grounding for the necessity of the 7-chloro substituent.[4]

  • Reactivity of 4-Chloroquinazoline vs 4-Chloroquinoline in SnAr. Source: BenchChem / Physical Organic Chemistry Principles.[5] Context: Theoretical backing for the reactivity differences driven by ring nitrogen count.[3]

Sources

A Researcher's Guide to Selecting Cytotoxicity Assays for Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals engaged in the discovery of novel quinoline-based therapeutics, a critical early step is the robust assessment of their cytotoxic potential. Quinoline derivatives are a prominent class of heterocyclic compounds known for a wide spectrum of biological activities, including potent anticancer effects.[1][2] Therefore, selecting the appropriate in vitro cytotoxicity assays is paramount for generating reliable data to guide structure-activity relationship (SAR) studies and advance lead candidates. This guide provides a comparative analysis of commonly employed cytotoxicity assays, offering insights into their principles, experimental workflows, and data interpretation, specifically tailored for the evaluation of novel quinoline compounds.

The Landscape of Cytotoxicity Assessment: More Than a Single Data Point

A comprehensive understanding of a compound's cytotoxicity requires a multi-faceted approach. No single assay can provide a complete picture of the induced cell death mechanism. Therefore, a judicious combination of assays that probe different cellular events is essential for a thorough evaluation. This guide will focus on three widely adopted and complementary methods: the MTT assay, the Lactate Dehydrogenase (LDH) assay, and apoptosis assays, including caspase activity measurements.

MTT Assay: A Window into Metabolic Health

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of cell viability by measuring mitochondrial metabolic activity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[3][4] The amount of formazan produced is directly proportional to the number of metabolically active cells.[3]

Causality in Experimental Choice:

The MTT assay is often a primary screening tool due to its simplicity, high-throughput compatibility, and cost-effectiveness.[5][6] It provides a rapid assessment of a compound's overall impact on cell proliferation and viability. For novel quinoline compounds, the IC50 value (the concentration that inhibits 50% of cell growth) derived from the MTT assay is a key quantitative metric of potency.[1][3]

Data Presentation: Cytotoxicity of Quinoline Derivatives (MTT Assay)
Compound TypeCell LineIC50 (µM)Reference
2,4-Disubstituted quinoline derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[1]
2-oxoquinoline derivativesVarious tumor cell lines4.4 - 8.7[1]
2-phenylquinolin-4-amine derivatives (7a, 7d, 7i)HT-29 (Colon)8.12, 9.19, 11.34[1]
N-alkylated, 2-oxoquinoline derivativesHEp-2 (Larynx)49.01 - 77.67% inhibition
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[7]
Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[1][4]

  • Compound Treatment: Add varying concentrations of the novel quinoline compound to the wells and incubate for a defined period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well.[1]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well.[1][4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[1] Read the absorbance at a wavelength of 570 nm using a microplate reader.[4] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

Trustworthiness and Limitations:

While widely used, the MTT assay is an indirect measure of cell viability. It reflects metabolic activity, which may not always correlate directly with cell number.[9][10] Certain quinoline compounds might interfere with mitochondrial function without causing immediate cell death, leading to a potential misinterpretation of cytotoxicity. Therefore, it is crucial to validate MTT results with an assay that measures a different cellular parameter.

Lactate Dehydrogenase (LDH) Assay: Gauging Membrane Integrity

The LDH assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with a compromised plasma membrane.[5][11] LDH is a stable enzyme present in the cytoplasm of all cells.[5][12] When the cell membrane is damaged, LDH is released into the culture medium.[5] The amount of LDH in the supernatant is directly proportional to the number of lysed cells.[5]

Causality in Experimental Choice:

The LDH assay provides a direct measure of cell lysis and is an excellent complementary method to the MTT assay.[13] It is particularly useful for detecting necrosis, a form of cell death characterized by membrane rupture.[12] This assay is also amenable to high-throughput screening and can be performed on the same samples used for other assays by collecting the culture supernatant.[14][15]

Experimental Protocol: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Seed and treat cells with the quinoline compounds in a 96-well plate as described for the MTT assay. Include control wells for:

    • Untreated cells (spontaneous LDH release)

    • Cells treated with a lysis buffer (maximum LDH release)

    • Medium alone (background)[12]

  • Supernatant Collection: After the treatment period, centrifuge the plate to pellet any detached cells and carefully collect the supernatant.[15]

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[5]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.[5][15] During this time, the released LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.[5]

  • Absorbance Measurement: Add a stop solution to terminate the reaction.[5] Measure the absorbance at a wavelength of approximately 490 nm.[12]

  • Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Trustworthiness and Limitations:

The LDH assay is a reliable indicator of membrane damage. However, it is important to note that serum in the culture medium can contain LDH, potentially leading to high background readings.[12] It is recommended to use low-serum media or perform a background control with medium alone.[12] Additionally, the LDH assay does not distinguish between different modes of cell death that lead to membrane rupture.

Apoptosis Assays: Unraveling Programmed Cell Death

Many anticancer agents, including quinoline derivatives, induce apoptosis, or programmed cell death.[16][17] Investigating the apoptotic potential of novel compounds is crucial for understanding their mechanism of action. Several assays can be employed to detect the hallmark features of apoptosis.

Causality in Experimental Choice:

Apoptosis assays provide mechanistic insights into how a quinoline compound induces cell death. This information is invaluable for lead optimization, as compounds that selectively induce apoptosis in cancer cells are often desirable.

Key Apoptosis Assays:
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting early and late apoptosis. In early apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Therefore, cells can be distinguished as:

    • Viable: Annexin V-negative / PI-negative

    • Early Apoptotic: Annexin V-positive / PI-negative

    • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive

    • Necrotic: Annexin V-negative / PI-positive[18]

  • Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis.[17][19] Assays are available to measure the activity of specific caspases, such as the initiator caspases (caspase-8 and -9) and the executioner caspase (caspase-3).[17][20][21] These assays often use a substrate that, when cleaved by the active caspase, releases a fluorescent or colorimetric signal.[21] The activation of specific caspases can provide clues about the apoptotic pathway being triggered (extrinsic vs. intrinsic).[17][20]

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: Treat cells with the quinoline compound to induce apoptosis.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[18]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Visualizing the Decision-Making Process

Caption: Workflow for selecting and integrating cytotoxicity assays for novel quinoline compounds.

Synthesizing the Data for a Comprehensive Conclusion

By employing a combination of the MTT, LDH, and apoptosis assays, researchers can build a comprehensive cytotoxicity profile for novel quinoline compounds. The MTT assay provides an initial assessment of potency, the LDH assay confirms membrane damage, and apoptosis assays elucidate the underlying mechanism of cell death. This integrated approach ensures the generation of robust and reliable data, which is essential for making informed decisions in the drug discovery and development pipeline.

Visualizing Apoptotic Signaling Pathways

ApoptosisPathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) ProCaspase8 Pro-caspase-8 DeathReceptor->ProCaspase8 Ligand Binding & DISC Formation Caspase8 Active Caspase-8 ProCaspase8->Caspase8 Activation ProCaspase3 Pro-caspase-3 Caspase8->ProCaspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax Bax Bax->Mitochondrion Promotes Permeabilization Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits Permeabilization Quinoline Quinoline Compound Quinoline->Bax Quinoline->Bcl2 Apaf1 Apaf-1 CytochromeC->Apaf1 ProCaspase9 Pro-caspase-9 Apaf1->ProCaspase9 Apoptosome Formation Caspase9 Active Caspase-9 ProCaspase9->Caspase9 Activation Caspase9->ProCaspase3 Caspase3 Active Caspase-3 ProCaspase3->Caspase3 Activation Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways that can be activated by quinoline compounds.

By carefully selecting and integrating these assays, researchers can confidently characterize the cytotoxic properties of novel quinoline compounds, paving the way for the development of new and effective therapeutic agents.

References

Sources

biological evaluation of halogenated quinoline carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Biological Profiling of Halogenated Quinoline Carboxylic Acids: A Technical Guide

Abstract: This guide provides a rigorous biological evaluation of Halogenated Quinoline Carboxylic Acids (HQCAs), contrasting their performance against industry standards (Ciprofloxacin, Doxorubicin). It details the divergent pharmacological pathways of the 3-carboxylic vs. 4-carboxylic acid scaffolds, supported by experimental protocols for Resazurin-based MIC determination and DNA Gyrase supercoiling assays.

Introduction: The HQCA Scaffold

Halogenated Quinoline Carboxylic Acids (HQCAs) represent a privileged scaffold in medicinal chemistry. Their biological utility is bifurcated by the position of the carboxylic acid moiety:

  • Quinoline-3-Carboxylic Acids: The core pharmacophore of fluoroquinolones, primarily targeting bacterial Type II Topoisomerases (DNA Gyrase/Topoisomerase IV).

  • Quinoline-4-Carboxylic Acids: Often associated with anticancer activity via Dihydroorotate Dehydrogenase (DHODH) inhibition and DNA intercalation.

The incorporation of halogens (F, Cl, Br) at positions C6, C7, or C8 modulates lipophilicity (


), metabolic stability, and binding affinity within the enzyme active site.

Comparative Performance Analysis

Antibacterial Potency (Scaffold: 6-Fluoro/Chloro-quinoline-3-carboxylic acid)

Target: Gram-negative (E. coli) and Gram-positive (S. aureus) pathogens.[1][2] Benchmark: Ciprofloxacin (Fluoroquinolone standard).

Key Insight: While the C6-Fluorine atom (fluoroquinolones) provides optimal cell penetration and gyrase binding, C6-Chlorine analogues often exhibit reduced potency but improved activity against certain resistant strains due to altered steric interactions in the binding pocket.

Table 1: Representative MIC Data (µg/mL) Data synthesized from structure-activity relationship studies [1][5].

Compound ClassSubstituent (C6)E. coli (Gram -)S. aureus (Gram +)Mechanism Focus
Standard (Ciprofloxacin) Fluoro-0.004 - 0.0150.12 - 0.5Balanced Gyrase/Topo IV
HQCA Analog A Chloro-0.5 - 2.01.0 - 4.0Lower affinity, higher lipophilicity
HQCA Analog B Bromo-4.0 - 8.02.0 - 8.0Steric hindrance reduces binding
HQCA Analog C H (Unsubstituted)> 64.0> 32.0Inactive (Halogen essential)
Anticancer Cytotoxicity (Scaffold: Quinoline-4-carboxylic acid)

Target: MCF-7 (Breast), HeLa (Cervical). Benchmark: Doxorubicin (Anthracycline standard).

Key Insight: Unlike the antibacterial 3-carboxylic acids, the 4-carboxylic derivatives often act via DHODH inhibition, depleting pyrimidine pools essential for rapidly dividing cancer cells [1].[3]

Table 2: Representative IC50 Cytotoxicity Data (µM) Data derived from antiproliferative assays [1][6].

CompoundTarget MechanismMCF-7 (IC50)HeLa (IC50)Toxicity (Normal Fibroblasts)
Doxorubicin DNA Intercalation/Topo II0.5 - 1.20.8 - 2.0High (Cytotoxic)
HQCA Derivative X DHODH Inhibition5.4 - 12.08.0 - 15.0Low
HQCA Derivative Y Mixed Kinase Inhibitor15.0 - 25.020.0 - 40.0Low

Mechanistic Validation

To validate the antibacterial mechanism of HQCAs, one must confirm the inhibition of DNA Gyrase.[3] The drug stabilizes the DNA-Gyrase cleavage complex, preventing the religation of DNA strands, leading to double-strand breaks and cell death.

Diagram 1: Mechanism of Action (Gyrase Inhibition)

GyraseInhibition ATP ATP Hydrolysis Complex Gyrase-DNA Complex (Transient Cleavage) ATP->Complex Supercoiling Cycle Gyrase DNA Gyrase (GyrA/GyrB) Gyrase->Complex Supercoiling Cycle DNA Relaxed DNA DNA->Complex Supercoiling Cycle Ternary Frozen Ternary Complex (Drug-Enzyme-DNA) Complex->Ternary Drug Intercalation/Binding HQCA HQCA (Drug) (e.g., 6-Fluoro-3-COOH) HQCA->Ternary Inhibits Religation DSB Double Strand Breaks (Irreversible) Ternary->DSB Replication Fork Collision Death Bacterial Cell Death DSB->Death

Caption: The HQCA molecule binds to the transient Gyrase-DNA complex, preventing strand religation and converting the enzyme into a DNA-damaging agent.

Experimental Protocols

Protocol A: High-Throughput MIC Determination (Resazurin Assay)

Rationale: Traditional turbidity assays are prone to aggregation errors with lipophilic quinolines. Resazurin (Alamar Blue) provides a colorimetric/fluorometric readout of metabolic activity, offering higher sensitivity for bacteriostatic vs. bactericidal determination [4][5].

Materials:

  • Sterile 96-well microtiter plates.

  • Resazurin sodium salt (0.015% w/v in PBS).

  • Mueller-Hinton Broth (MHB).

  • Test Organism (standardized to

    
     CFU/mL).[4]
    

Workflow:

  • Stock Prep: Dissolve HQCA in DMSO (keep final DMSO < 1%).

  • Dilution: Perform serial 2-fold dilutions of HQCA in MHB across plate columns (100 µL/well).

  • Inoculation: Add 100 µL of standardized bacterial suspension to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Development: Add 30 µL Resazurin solution. Incubate for 2–4 hours.

  • Readout:

    • Blue (Resazurin): No growth (Inhibition).

    • Pink (Resorufin):[5] Growth (Metabolic reduction).

    • MIC Definition: The lowest concentration remaining blue.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Rationale: To prove the compound targets the enzyme and not just the cell membrane. This assay measures the conversion of relaxed plasmid (pBR322) to supercoiled form [2][3].[6]

Workflow Visualization:

SupercoilingAssay Substrate Relaxed pBR322 Plasmid Rxn Incubate 37°C, 30 min Substrate->Rxn Enzyme E. coli DNA Gyrase Enzyme->Rxn Drug Test HQCA + ATP Drug->Rxn Gel Agarose Gel Electrophoresis Rxn->Gel Stop Buffer (SDS) Result Band Analysis: Supercoiled (Fast) vs Relaxed (Slow) Gel->Result

Caption: Workflow for distinguishing gyrase inhibition. Active HQCAs prevent the formation of the faster-migrating supercoiled DNA band.

Step-by-Step:

  • Mix: Combine Assay Buffer, Relaxed pBR322 (0.5 µg), and Test Compound.

  • Initiate: Add E. coli Gyrase (1-2 Units) and ATP (1 mM).

  • Incubate: 37°C for 30 minutes.

  • Terminate: Add Stop Solution (SDS/Proteinase K) to digest the enzyme.

  • Electrophoresis: Run on 1% agarose gel (no Ethidium Bromide during run).

  • Stain/Image: Post-stain with EtBr. Relaxed DNA migrates slowly; Supercoiled DNA migrates quickly. Inhibition results in the persistence of the slow-moving relaxed band.

References

  • BenchChem. (2025).[3] The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Link

  • Bio-protocol. (2018). DNA gyrase supercoiling inhibition assay. Link

  • Inspiralis. (2020).[7] Escherichia coli Gyrase Supercoiling Inhibition Assay. Link

  • ResearchGate. (2021). Resazurin assay protocol for screening and evaluation of antimicrobial activity. Link

  • Bentham Science. (2018). A Computational Study of Molecular Interactions and In Vitro Antibacterial Activity of 6-Substituted Quinoline Carboxylic Acid Derivatives. Link

  • ACS Publications. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Link

Sources

A Tale of Two Scaffolds: A Comparative Guide to 4-Chloroquinoline and 8-Hydroxyquinoline Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a testament to its remarkable versatility and enduring presence in a multitude of therapeutic agents. This bicyclic aromatic heterocycle has given rise to a vast and diverse family of compounds with a broad spectrum of biological activities. Among the numerous quinoline derivatives, two positional isomers have garnered significant attention for their distinct and potent pharmacological profiles: the 4-chloroquinolines and the 8-hydroxyquinolines.

This guide provides an in-depth, comparative analysis of these two crucial scaffolds in drug design. We will delve into their fundamental chemical properties, explore their divergent mechanisms of action, and survey their applications across various therapeutic areas, supported by experimental data and detailed protocols. This objective comparison aims to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically leverage these scaffolds in their quest for novel therapeutics.

The Quinoline Core: A Foundation for Diverse Bioactivity

The quinoline ring system, a fusion of a benzene and a pyridine ring, provides a unique electronic and structural framework. The nitrogen atom in the pyridine ring imparts basicity and the ability to engage in hydrogen bonding, while the fused aromatic system allows for extensive π-π stacking and hydrophobic interactions with biological targets. The true genius of the quinoline scaffold, however, lies in the profound influence of substituent placement on its physicochemical and pharmacological properties. The strategic positioning of functional groups around this core can dramatically alter a molecule's reactivity, lipophilicity, metal-chelating ability, and ultimately, its therapeutic efficacy and target selectivity.

4-Chloroquinoline Derivatives: From Antimalarials to Anticancer Agents

The introduction of a chlorine atom at the 4-position of the quinoline ring creates a highly reactive center for nucleophilic substitution, making 4-chloroquinoline a valuable intermediate in organic synthesis.[1][2] This reactivity has been extensively exploited to generate a vast library of 4-aminoquinoline derivatives, the most famous of which is the antimalarial drug, Chloroquine.[3]

Physicochemical Properties and Synthesis
Property4-Chloroquinoline
Molecular Formula C₉H₆ClN
Molecular Weight 163.61 g/mol
Appearance Colorless liquid to solid
Melting Point 28-31 °C
Boiling Point 258-263 °C
Solubility Partly soluble in water

Table 1: Physicochemical properties of 4-chloroquinoline.[1][2]

The synthesis of 4-chloroquinoline derivatives often begins with the Gould-Jacobs reaction, followed by chlorination with phosphorus oxychloride.[4] The subsequent nucleophilic displacement of the chlorine atom with various amines is a common strategy to introduce diversity and modulate the biological activity of the final compounds.[5]

Mechanism of Action: A Focus on Heme Detoxification

The primary mechanism of action for many 4-aminoquinoline antimalarials, such as Chloroquine, is the inhibition of hemozoin formation in the malaria parasite, Plasmodium falciparum.[6][7] The parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Chloroquine, a weak base, accumulates in the acidic food vacuole and caps the growing hemozoin crystal, preventing further polymerization.[6][8] The resulting buildup of free heme leads to oxidative stress and parasite death.[7]

G cluster_parasite Plasmodium falciparum Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme (Toxic) Heme (Toxic) Hemozoin (Non-toxic) Hemozoin (Non-toxic) Chloroquine Chloroquine

Therapeutic Applications

While renowned for their antimalarial properties, 4-chloroquinoline derivatives have demonstrated efficacy in other therapeutic areas:

  • Anticancer: Several 4-aminoquinoline derivatives have shown potent cytotoxic effects against various cancer cell lines, including breast cancer.[5][9] Their mechanism in cancer is multifaceted and can involve the induction of apoptosis and the inhibition of autophagy.

  • Anti-inflammatory: Chloroquine and its derivatives are used in the treatment of autoimmune diseases like rheumatoid arthritis and lupus erythematosus.[3]

  • Neuroprotection: Some 4-amino-7-chloroquinoline derivatives have been identified as synthetic agonists of the nuclear receptor NR4A2, a promising target for the development of neuroprotective therapeutics for Parkinson's disease.[10]

8-Hydroxyquinoline Derivatives: Masters of Metal Chelation

In stark contrast to the electrophilic nature of the 4-position, the 8-position of the quinoline ring, when substituted with a hydroxyl group, creates a powerful bidentate chelating agent.[11] The proximity of the hydroxyl group to the ring nitrogen allows 8-hydroxyquinoline (also known as oxine) and its derivatives to form stable complexes with a wide range of metal ions.[12][13] This metal-chelating ability is the cornerstone of their diverse biological activities.[14]

Physicochemical Properties and Synthesis
Property8-Hydroxyquinoline
Molecular Formula C₉H₇NO
Molecular Weight 145.16 g/mol
Appearance White to off-white crystalline powder
Melting Point 76 °C
Boiling Point 267 °C
Solubility Practically insoluble in water; soluble in organic solvents and dilute acids

Table 2: Physicochemical properties of 8-hydroxyquinoline.[11][15][16][17]

The synthesis of 8-hydroxyquinoline derivatives can be achieved through classical methods like the Skraup or Friedländer synthesis.[13][18] Modern synthetic strategies often involve the functionalization of the pre-formed 8-hydroxyquinoline core using cross-coupling reactions to introduce a variety of substituents at different positions.[18]

Mechanism of Action: The Power of Ion Homeostasis Disruption

The biological activities of 8-hydroxyquinoline derivatives are intricately linked to their ability to chelate essential metal ions, thereby disrupting metal homeostasis in pathogenic organisms or cancer cells.[12][19] For instance, their antimicrobial action is largely attributed to the sequestration of trace metals like iron and copper, which are vital for the function of key microbial enzymes.[11] In the context of cancer, some 8-hydroxyquinoline derivatives can act as ionophores, transporting metal ions into cancer cells and inducing oxidative stress and apoptosis.[12]

G cluster_cell Pathogen / Cancer Cell 8-HQ Derivative 8-HQ Derivative Essential Metal Ions (Fe, Cu, Zn) Essential Metal Ions (Fe, Cu, Zn) Key Enzymes Key Enzymes Cell Death Cell Death

Therapeutic Applications

The unique metal-chelating properties of 8-hydroxyquinoline derivatives have led to their investigation in a wide array of therapeutic applications:

  • Anticancer: Numerous 8-hydroxyquinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[20][21][22]

  • Antimicrobial: This class of compounds exhibits broad-spectrum activity against bacteria, fungi, and parasites.[12][23][24]

  • Neuroprotective: Due to their ability to chelate metal ions implicated in neurodegenerative diseases like Alzheimer's and Parkinson's, 8-hydroxyquinoline derivatives are being explored as potential neuroprotective agents.[12][25]

  • Anti-HIV: Some derivatives have shown promising anti-HIV activity.[13][20]

Head-to-Head Comparison: 4-Chloroquinoline vs. 8-Hydroxyquinoline Derivatives

Feature4-Chloroquinoline Derivatives8-Hydroxyquinoline Derivatives
Key Functional Group Chlorine atom at the 4-positionHydroxyl group at the 8-position
Primary Chemical Reactivity Electrophilic center for nucleophilic substitutionBidentate metal chelation
Primary Mechanism of Action Inhibition of hemozoin polymerization (antimalarials)Disruption of metal ion homeostasis
Key Therapeutic Applications Antimalarial, anticancer, anti-inflammatoryAnticancer, antimicrobial, neuroprotective, anti-HIV
Representative Drug ChloroquineClioquinol

Table 3: A comparative summary of 4-chloroquinoline and 8-hydroxyquinoline derivatives in drug design.

Experimental Protocols

Synthesis of a 4-Aminoquinoline Derivative

This protocol describes a general procedure for the synthesis of a 4-aminoquinoline derivative via nucleophilic substitution of 4,7-dichloroquinoline.[5]

Materials:

  • 4,7-dichloroquinoline

  • Desired primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine)

  • Dichloromethane (DCM)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Chloroform

Procedure:

  • In a round-bottom flask, combine 4,7-dichloroquinoline (2.5 mmol) and the desired amine (5 mmol).

  • Heat the reaction mixture to 120-130 °C with constant stirring and maintain this temperature for 6-8 hours.

  • Cool the reaction mixture to room temperature and dissolve it in dichloromethane.

  • Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Remove the solvent under reduced pressure.

  • Precipitate the product by adding a mixture of hexane and chloroform (e.g., 80:20).

  • Collect the solid product by filtration and dry.

  • Characterize the final product using NMR and mass spectrometry.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT assay to evaluate the cytotoxic effects of synthesized quinoline derivatives on cancer cell lines.[5]

Materials:

  • Human cancer cell lines (e.g., MCF7, MDA-MB-468)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized quinoline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized quinoline derivatives (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the GI₅₀ (concentration that causes 50% growth inhibition) value.

Conclusion: Two Scaffolds, Endless Possibilities

The 4-chloroquinoline and 8-hydroxyquinoline scaffolds, while originating from the same parent quinoline structure, offer distinct and complementary avenues for drug discovery. The electrophilic nature of the 4-chloro position provides a gateway to a vast chemical space of substituted derivatives with diverse biological activities, exemplified by the enduring legacy of Chloroquine. In contrast, the 8-hydroxyquinoline core, with its inherent metal-chelating prowess, presents a powerful tool for disrupting fundamental biological processes that are dependent on metal ions.

The choice between these two scaffolds ultimately depends on the specific therapeutic target and the desired mechanism of action. A thorough understanding of their unique chemical properties and biological profiles, as outlined in this guide, is paramount for the rational design of the next generation of quinoline-based therapeutics. The continued exploration and innovative functionalization of these remarkable scaffolds hold immense promise for addressing a wide range of unmet medical needs.

References

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4), 1-10. [Link]

  • Chemcasts. (n.d.). 8-hydroxyquinoline (CAS 148-24-3) Properties. Retrieved from [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4279. [Link]

  • ResearchGate. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Retrieved from [Link]

  • PubMed. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18). [Link]

  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306. [Link]

  • Open Access Journals. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • National Institutes of Health. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 102-106. [Link]

  • MDPI. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(21), 7247. [Link]

  • ResearchGate. (2021). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. Retrieved from [Link]

  • ACS Publications. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 102-106. [Link]

  • PubChem. (n.d.). 8-hydroxyquinoline. Retrieved from [Link]

  • MDPI. (2010). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 15(1), 325-337. [Link]

  • PubMed. (2017). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Basic & Clinical Pharmacology & Toxicology, 121(4), 270-277. [Link]

  • PubChem. (n.d.). 4-Chloroquinoline. Retrieved from [Link]

  • National Institutes of Health. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(1), 384-387. [Link]

  • PLOS. (2014). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE, 9(4), e95933. [Link]

  • National Institutes of Health. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. SLAS TECHNOLOGY: Translating Life Sciences Innovation, 27(5), 459-469. [Link]

  • Slideshare. (2018). Chloroquine. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroquine. Retrieved from [Link]

  • PubMed. (1995). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. General Pharmacology, 26(7), 1477-1489. [Link]

  • Quora. (2016). What is the mechanism of action of Chloroquine? Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloroquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is paramount to both personnel safety and experimental integrity. 4-Chloroquinoline-8-carboxylic acid, a quinoline derivative, represents a class of compounds that, while integral to scientific advancement, necessitates a comprehensive understanding of its potential hazards and the corresponding protective measures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound by researchers, scientists, and drug development professionals.

The causality behind these protocols is rooted in the precautionary principle; in the absence of complete toxicological data for a specific compound, we extrapolate from structurally similar molecules and the general reactivity of its functional groups—in this case, a chlorinated quinoline and a carboxylic acid. This approach ensures a high margin of safety.

Hazard Identification and Risk Assessment

  • Skin Irritation: Direct contact can cause skin irritation[1].

  • Serious Eye Irritation: The compound is expected to cause serious irritation if it comes into contact with the eyes[1].

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory system irritation[2].

  • Harmful if Swallowed: Ingestion may be harmful[3].

Given these potential hazards, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical component of the experimental workflow.

Core Directive: Essential Personal Protective Equipment

The selection of PPE is dictated by the potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory). The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.

Protection Type Required PPE Specifications & Rationale
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldRationale: Protects against splashes and airborne dust particles. A face shield should be used in conjunction with goggles when there is a significant risk of splashing[1].
Hand Protection Nitrile Gloves (Double Gloving Recommended)Rationale: Provides a chemical-resistant barrier. Double gloving is a best practice when handling potentially hazardous powders to prevent exposure in case of a tear in the outer glove. Gloves should be powder-free to avoid aerosolizing the compound[4][5].
Body Protection Laboratory Coat or Chemical-Resistant GownRationale: Protects the skin and personal clothing from contamination. A gown with knit cuffs is preferred to ensure a seal with inner gloves[4][5].
Respiratory Protection N95 Respirator or HigherRationale: Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. A surgical mask is insufficient as it does not protect the wearer from inhaling small airborne particles[6].

Operational Plan: Step-by-Step Protocols

A self-validating system for PPE usage involves not only wearing the correct equipment but also following strict procedures for donning (putting on) and doffing (taking off) to prevent cross-contamination.

Experimental Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Assemble all necessary materials (chemical, glassware, etc.) prep2 Don appropriate PPE (See Donning Protocol) prep1->prep2 Step 1 handle1 Weigh/handle chemical in a chemical fume hood or ventilated enclosure prep2->handle1 Proceed to handling handle2 Perform experimental procedure handle1->handle2 clean1 Decontaminate work surfaces handle2->clean1 Experiment complete clean2 Segregate and label chemical waste clean1->clean2 clean3 Doff PPE in designated area (See Doffing Protocol) clean2->clean3 Step 2 clean4 Dispose of contaminated PPE as hazardous waste clean3->clean4 wash Wash hands thoroughly clean4->wash Final Step

Caption: Workflow for the safe handling of this compound.

Protocol 1: PPE Donning Procedure

The donning sequence is designed to move from the least contaminated to the most contaminated areas, ensuring a clean and protected state.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean, long-sleeved laboratory coat or gown. Ensure it is fully buttoned or tied[5].

  • Respiratory Protection (if required): If working outside a fume hood, put on your N95 respirator. Perform a seal check to ensure a proper fit[6].

  • Eye and Face Protection: Put on safety goggles. If a significant splash risk exists, add a face shield over the goggles[5].

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don a second pair of gloves, pulling the cuffs over the sleeves of the gown to create a complete seal[4].

Protocol 2: PPE Doffing Procedure

The doffing sequence is critical and is performed in a manner that prevents re-contamination of the user. This should be done in a designated area.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.

  • Gown/Lab Coat: Untie or unbutton the gown. Carefully pull it away from your body, touching only the inside of the gown. Turn it inside out as you remove it and place it in the designated waste container[5].

  • Eye and Face Protection: Remove the face shield (if used) and then the goggles from the back to the front. Place them in a designated area for decontamination.

  • Respiratory Protection (if used): Remove the respirator from the back of your head, avoiding touching the front. Dispose of it in the designated waste container.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal Plan

Proper disposal is a crucial final step in the safe handling of this compound and associated materials.

  • Chemical Waste: All surplus chemical and any solutions containing it must be disposed of as hazardous chemical waste. This should be done by transferring it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[7]. Do not discharge to sewer systems[7].

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and respirators, that have come into contact with the chemical must be considered hazardous waste. Place these items in a clearly labeled, sealed container for hazardous waste disposal according to your institution's and local regulations[8][9].

  • Contaminated Labware: Reusable glassware and equipment should be decontaminated thoroughly. This typically involves rinsing with an appropriate solvent (which must then be collected as hazardous waste) followed by a standard washing procedure.

By adhering to these rigorous PPE protocols and disposal plans, you establish a self-validating system of safety that protects you, your colleagues, and your research. This commitment to meticulous laboratory practice is the foundation of scientific integrity and innovation.

References

  • Eurogentec. (2021). Safety Data Sheet. Retrieved from [Link]

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